molecular formula C7H12O3 B027781 Methyl tetrahydropyran-4-carboxylate CAS No. 110238-91-0

Methyl tetrahydropyran-4-carboxylate

Katalognummer: B027781
CAS-Nummer: 110238-91-0
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: CNCMVGXVKBJYNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl tetrahydropyran-4-carboxylate (CAS: 110238-91-0) is a high-purity liquid organic compound that serves as a versatile and critical building block in medicinal and synthetic chemistry. This molecule features both ester and ether functional groups on a stable tetrahydropyran ring, making it a valuable scaffold for constructing complex structures. Properties and Specifications: This compound is supplied as a clear, colorless to pale yellow liquid with a density of 1.080 g/mL at 20 °C and a boiling point of approximately 197 °C. It has a flash point of 86 °C (closed cup) and is classified as a combustible liquid. The assay is ≥98.0% (GC). Research Applications: Its primary value lies in its role as a synthetic intermediate. Researchers utilize this compound in the synthesis of various derivatives, including tetrahydro-2H-pyran-4-carboxylic acid chloride and cycloalkylamide derivatives . The ester group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, while the oxygen atom in the ring contributes to the molecule's physicochemical characteristics. Its rigid tetrahydropyran core is particularly useful for introducing conformational restraint into target molecules, which is a common strategy in drug discovery. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Personal protective equipment, including gloves, eyeshields, and an N95 dust mask, is recommended during use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCMVGXVKBJYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378519
Record name Methyl tetrahydropyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110238-91-0
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110238-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydropyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical and physical properties of Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of Methyl tetrahydropyran-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound often utilized as an intermediate in organic synthesis. Its core structure consists of a tetrahydropyran ring with a methyl carboxylate group attached at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms Tetrahydropyran-4-carboxylic acid methyl ester, 4-(Methoxycarbonyl)tetrahydropyran[1][2]
CAS Number 110238-91-0[1][3][4]
Molecular Formula C₇H₁₂O₃[3][4]
Molecular Weight 144.17 g/mol [3][4][]
Appearance Colorless liquid[1][4]
Density 1.080 g/mL at 20 °C[2][6]
Melting Point -33 °C[1]
Boiling Point 197 °C (at 760 Torr); 80.5-81 °C (at 16 Torr)[1][2][]
Flash Point 86 °C (186.8 °F) - closed cup[2]
Refractive Index 1.440[1][2]
Vapor Pressure 0.583 mmHg at 25 °C[1][2]
Solubility Soluble in most organic solvents, insoluble in water.[7]
InChI Key CNCMVGXVKBJYNU-UHFFFAOYSA-N[4]
SMILES COC(=O)C1CCOCC1

Experimental Protocols

A common and high-yield method for the synthesis of this compound is the esterification of tetrahydropyran-4-carboxylic acid using dimethyl sulfate.[3][6]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

Procedure:

  • A suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) is prepared in a suitable reaction vessel equipped with a stirrer.

  • Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added to the stirred suspension.[3][6]

  • Dimethyl sulfate (0.8 mL, 8.45 mmol) is then added dropwise to the mixture.[3][6]

  • The reaction mixture is heated and stirred for 3 hours.[3][6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filter cake is washed with acetone.[3][6]

  • The filtrates are combined, dried over an appropriate drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.[3][6] This process typically results in a high yield (approximately 99%) and the product can often be used in subsequent steps without further purification.[6]

Another synthetic route involves the reaction of tetrahydropyran-4-carboxylic acid with a halogenating agent to form the acid halide, which is then reacted with methanol.[8]

The identity and purity of the synthesized product are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Methodology:

    • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) is prepared.

    • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the product from any residual starting materials or byproducts.

    • MS Detection: The eluting compounds are introduced into the mass spectrometer. Mass spectra are typically acquired in electron ionization (EI) mode.

  • Expected Results: The mass spectrum is expected to show a molecular ion peak (M+) or a related ion, such as [M+H]+. For this compound, a peak at m/z 145, corresponding to the protonated molecule [M+H]+, is observed.[3][6][8]

2.2.2 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the molecule by analyzing the chemical shifts, integration, and multiplicity of the proton signals.

  • Methodology:

    • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

    • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher).

  • Expected Spectrum: The ¹H NMR spectrum in CDCl₃ shows characteristic signals:

    • δ 3.65 (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).[3][6]

    • δ 3.88-3.95 (m, 2H) and 3.34-3.43 (m, 2H): Multiplets corresponding to the four protons on the carbons adjacent to the ring oxygen (-CH₂-O-CH₂-).[3][6]

    • δ 2.47-2.52 (m, 1H): A multiplet for the single proton on the carbon bearing the carboxylate group (-CH(COOCH₃)-).[3][6]

    • δ 1.70-1.80 (m, 4H): A multiplet for the remaining four protons on the tetrahydropyran ring.[3][6]

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_Workflow A Tetrahydropyran-4-carboxylic Acid + K₂CO₃ in Acetone B Add Dimethyl Sulfate (CH₃)₂SO₄ A->B Step 1 C Heat and Stir (3 hours) B->C Step 2 D Filtration C->D Step 3 E Inorganic Salts (Byproduct) D->E F Concentration of Filtrate D->F G This compound (Final Product) F->G

Synthesis workflow for this compound.

Analytical_Workflow start Synthesized Product gcms GC-MS Analysis start->gcms nmr ¹H NMR Analysis start->nmr purity Purity Assessment gcms->purity mw Molecular Weight Confirmation (m/z 145) gcms->mw structure Structural Confirmation nmr->structure final Verified Compound purity->final mw->final structure->final

Analytical workflow for product verification.

Safety and Handling

This compound is classified as an irritant.[1][7] It is irritating to the eyes, respiratory system, and skin.[7]

  • Hazard Statements: H319 (Causes serious eye irritation).[2]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[2]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is classified under storage class 10 for combustible liquids.

This guide summarizes the essential technical information for this compound, providing a solid foundation for its use in a research and development setting.

References

Spectroscopic data analysis of Methyl tetrahydropyran-4-carboxylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Methyl tetrahydropyran-4-carboxylate is a heterocyclic compound of interest in chemical synthesis and drug discovery. A thorough understanding of its structural features is paramount for its application. This technical guide provides a detailed analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for scientists and researchers in the field.

Molecular Structure and Properties

  • IUPAC Name: Methyl oxane-4-carboxylate

  • Molecular Formula: C₇H₁₂O₃[1][2]

  • Molecular Weight: 144.17 g/mol [1][2]

  • CAS Number: 110238-91-0

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.88 - 3.95m2HH-2e, H-6e
3.65s3H-OCH₃
3.34 - 3.43m2HH-2a, H-6a
2.47 - 2.52m1HH-4
1.70 - 1.80m4HH-3e, H-5e, H-3a, H-5a

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~175C=O (Ester)
~67C-2, C-6
~52-OCH₃
~41C-4
~29C-3, C-5
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950StrongC-H (alkane) stretch
~1735StrongC=O (ester) stretch
~1100StrongC-O (ether) stretch

Note: A full experimental IR spectrum was not available. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
145[M+H]⁺ (protonated molecular ion)[1][2]
144M⁺ (molecular ion)
113[M - OCH₃]⁺
85[M - COOCH₃]⁺
59[COOCH₃]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for esters and cyclic ethers.

Experimental Protocols

NMR Spectroscopy

A solution of this compound in deuterated chloroform (CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H NMR spectra were acquired on a 300 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum is recorded in the mid-IR region (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via the gas chromatograph. The data presented corresponds to electron ionization (EI) at 70 eV.

Data Interpretation and Structural Elucidation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides key insights into the proton environment of the molecule. The singlet at 3.65 ppm is characteristic of the methyl ester protons. The multiplets between 3.34 and 3.95 ppm correspond to the methylene protons adjacent to the ring oxygen. The multiplet at 2.47-2.52 ppm is assigned to the methine proton at the 4-position, and the multiplet at 1.70-1.80 ppm is attributed to the remaining methylene protons on the tetrahydropyran ring.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum further confirms the carbon skeleton. The downfield signal at approximately 175 ppm is indicative of the ester carbonyl carbon. The signals around 67 ppm are assigned to the carbons adjacent to the ring oxygen (C-2 and C-6). The signal at approximately 52 ppm corresponds to the methyl ester carbon. The methine carbon at the 4-position is expected around 41 ppm, and the remaining ring carbons (C-3 and C-5) are predicted to appear around 29 ppm.

IR Spectrum Analysis

The IR spectrum is expected to show a strong absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester group. Strong C-H stretching vibrations from the alkyl portions of the molecule are expected around 2950 cm⁻¹. A prominent C-O stretching band from the ether linkage in the tetrahydropyran ring should be visible around 1100 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 145, which is consistent with the molecular weight of 144.17 g/mol .[1][2] The fragmentation pattern is predicted to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 113, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 85. A characteristic peak for the carbomethoxy cation [COOCH₃]⁺ is also expected at m/z 59.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathways

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 144 M_minus_OCH3 [M - OCH₃]⁺ m/z = 113 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 85 M->M_minus_COOCH3 - •COOCH₃ COOCH3_ion [COOCH₃]⁺ m/z = 59 M->COOCH3_ion fragmentation

Caption: Predicted major fragmentation pathways for this compound.

¹H NMR Signal Assignments

H_NMR_Assignments cluster_structure This compound Structure cluster_signals ¹H NMR Signals (ppm) struct Image of the chemical structure of this compound would be here. H_a 3.88 - 3.95 (H-2e, H-6e) struct->H_a Protons on C2 & C6 (equatorial) H_b 3.65 (-OCH₃) struct->H_b Methyl protons H_c 3.34 - 3.43 (H-2a, H-6a) struct->H_c Protons on C2 & C6 (axial) H_d 2.47 - 2.52 (H-4) struct->H_d Proton on C4 H_e 1.70 - 1.80 (H-3, H-5) struct->H_e Protons on C3 & C5

Caption: Correlation of ¹H NMR signals to the protons in this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetrahydropyran-4-carboxylate is a heterocyclic ester of significant interest in synthetic organic chemistry and drug discovery. Its unique structural scaffold, combining a tetrahydropyran ring with a methyl carboxylate group, imparts specific physicochemical properties that are crucial for its application as a building block, solvent, or potential bioactive molecule. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation to support its use in research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₃
Molar Mass 144.17 g/mol
Density 1.080 g/mL at 20°C
Boiling Point 197°C
Melting Point -33°C
Flash Point 86°C
Appearance Colorless liquid

Solubility Profile

Qualitative assessments indicate that this compound is soluble in most common organic solvents and is generally insoluble in water. The presence of the polar ester group and the ether oxygen in the tetrahydropyran ring allows for some interaction with polar solvents, while the overall carbon framework contributes to its solubility in nonpolar organic solvents. Lower molecular weight ethers and esters exhibit some water solubility due to hydrogen bonding, but this solubility decreases as the carbon chain length increases.

Experimental Protocol for Solubility Determination

A standardized protocol to quantitatively determine the solubility of this compound in various solvents is outlined below. This method is based on the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically and industrially relevant solvents at controlled temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C and 37°C).

  • Equilibrate the samples for a minimum of 24 hours to ensure saturation is reached. A longer period (e.g., 48-72 hours) may be necessary and should be validated.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation: The quantitative solubility data should be summarized as shown in Table 2.

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25To be determined
Ethanol25To be determined
Methanol25To be determined
Acetone25To be determined
Ethyl Acetate25To be determined
Dichloromethane25To be determined
Toluene25To be determined
Hexane25To be determined
Repeat for 37°C

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess Methyl tetrahydropyran-4-carboxylate to solvent prep2 Equilibrate in shaker bath (24-72h at constant T) prep1->prep2 prep3 Settle undissolved solid (≥2h) prep2->prep3 analysis1 Filter supernatant (0.45 µm syringe filter) prep3->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Calculate Solubility (mg/mL or mol/L) analysis3->result

Workflow for Solubility Determination.

dot>

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The primary degradation pathways for this molecule are likely to be hydrolysis of the ester linkage and potential oxidation or ring-opening of the tetrahydropyran ring under strenuous conditions.

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is dependent on pH and temperature. It is anticipated that this compound will be most stable at neutral pH and will show increased degradation rates at acidic and alkaline pH.

Thermal Stability

The tetrahydropyran ring is generally considered to be thermally stable. Significant thermal decomposition is not expected under typical storage and handling conditions.

Photostability

Carboxylate esters do not strongly absorb UV-visible light, suggesting that they should be relatively photostable. However, photostability testing is recommended to confirm this.

Experimental Protocol for Stability Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) to identify potential degradation products and determine its intrinsic stability.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Buffers (pH 4, 7, 9)

  • Controlled temperature and humidity chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Withdraw samples at various time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at various time points.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled temperature oven. Analyze samples at various time points.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the compound under ICH recommended conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) in suitable containers.

    • Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Determine the percentage of the remaining parent compound and quantify any degradation products.

  • Perform peak purity analysis to ensure the main peak is not co-eluting with any degradation products.

  • Attempt to identify major degradation products using techniques like LC-MS.

Data Presentation: The results should be tabulated to show the percentage of parent compound remaining and the percentage of major degradation products formed under each condition.

Table 3: Forced Degradation Study Conditions

ConditionReagent/TemperatureDuration
Acid Hydrolysis0.1 M HCl24 hours
Base Hydrolysis0.1 M NaOH24 hours
Oxidation3% H₂O₂24 hours
Thermal (Solid)80°C7 days
PhotostabilityICH Q1B conditions-

Stability_Study_Workflow cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term & Accelerated Stability start This compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (High Temp) start->thermal photo Photostability (Light Exposure) start->photo longterm Long-Term (e.g., 25°C/60% RH) start->longterm accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated analysis Analyze by Stability-Indicating HPLC - Quantify Parent & Degradants - Peak Purity Analysis - Identify Degradants (LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis longterm->analysis accelerated->analysis

Workflow for Stability Studies.

dot>

Potential Biological Significance

While this compound is primarily utilized as a synthetic intermediate, some studies have indicated its potential application in the field of medicinal chemistry. Notably, it has been mentioned as a synthetic chemical with potential use in the treatment of tuberculosis. Some research suggests that it may act by inhibiting bacterial growth through various mechanisms, including the inhibition of protein synthesis, cell division, and cell wall biosynthesis. However, the specific biological targets and signaling pathways have not been fully elucidated in the public domain. Its structural similarity to other biologically active tetrahydropyran-containing molecules warrants further investigation into its pharmacological profile.

Biological_Significance_Relationship cluster_application Potential Application cluster_moa Postulated Mechanism of Action MTHPC This compound TB Tuberculosis Treatment MTHPC->TB potential use in protein Inhibition of Protein Synthesis TB->protein may act via cell_division Inhibition of Cell Division TB->cell_division may act via cell_wall Inhibition of Cell Wall Biosynthesis TB->cell_wall may act via

Postulated Biological Significance.

dot>

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is not yet widely available in the literature, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. A thorough understanding of these properties is essential for the effective and reliable use of this compound in both chemical synthesis and pharmaceutical development. Further research into its biological activity is warranted to explore its full potential as a therapeutic agent.

CAS number and IUPAC nomenclature for Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl tetrahydropyran-4-carboxylate, a heterocyclic ester with potential applications in drug development, particularly as an anti-tubercular agent. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and presents key physicochemical properties. A detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores its purported biological activity, focusing on its interaction with the Cannabinoid Receptor 1 (CB1) and the downstream signaling pathways implicated in its mechanism of action. A standard protocol for assessing its anti-tubercular efficacy is also included. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics.

Chemical Identification and Properties

This compound, also referred to as Methyl tetrahydro-2H-pyran-4-carboxylate, is a cyclic ether and ester. Its unique structural features are of interest in medicinal chemistry for the development of new therapeutic agents.

PropertyValue
CAS Number 110238-91-0
IUPAC Name Methyl tetrahydro-2H-pyran-4-carboxylate
Synonyms TETRAHYDROPYRAN-4-CARBOXYLIC ACID METHYL ESTER, THPE, methyl oxane-4-carboxylate
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless liquid
Density 1.08 g/cm³
Boiling Point 197 °C
Flash Point 86 °C

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the esterification of tetrahydropyran-4-carboxylic acid.

Experimental Protocol: Esterification of Tetrahydropyran-4-carboxylic Acid

This protocol details the synthesis of this compound from tetrahydropyran-4-carboxylic acid and dimethyl sulfate using potassium carbonate as a base.[1]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • Following the addition of the carboxylic acid, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture and stir for 3 hours.

  • After the reaction is complete, remove the inorganic salts by filtration and wash the filter cake with acetone.

  • Combine the filtrates, dry, and concentrate to yield this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a potential anti-tubercular agent. It is suggested that its mechanism of action involves the modulation of the Cannabinoid Receptor 1 (CB1).

Proposed Mechanism of Action

It is hypothesized that this compound binds to the CB1 receptor, a G-protein coupled receptor (GPCR), leading to the inhibition of bacterial growth. The downstream effects of this binding are thought to include the inhibition of essential cellular processes such as protein synthesis, cell division, and cell wall biosynthesis in Mycobacterium tuberculosis.

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the Gi/o family of G-proteins.[2] Upon activation by a ligand, the receptor triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK signaling cascade, which is involved in regulating cell proliferation and other cellular processes.[1][3]

  • Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another downstream target of CB1 receptor activation, playing a role in cell survival and metabolism.[3]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates cAMP cAMP AC->cAMP Produces MTHPC This compound MTHPC->CB1 Binds to Bacterial_Inhibition Inhibition of Bacterial Growth, Protein Synthesis, Cell Division, Cell Wall Synthesis cAMP->Bacterial_Inhibition MAPK_pathway->Bacterial_Inhibition PI3K_Akt_pathway->Bacterial_Inhibition

Caption: Proposed signaling pathway of this compound via the CB1 receptor.

Experimental Protocols for Biological Evaluation

To assess the anti-tubercular properties of this compound and to validate its interaction with the CB1 receptor, specific in vitro assays are required.

Anti-Tubercular Activity Assessment: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[3][4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Resazurin sodium salt solution (0.01% w/v in distilled water)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Positive control (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare a serial dilution of the test compound in the 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Add the bacterial inoculum to each well containing the test compound.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

CB1 Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radioligand (e.g., [³H]CP-55,940)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • Non-specific binding control (a high concentration of a known CB1 ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled CB1 ligand.

  • Incubate the mixture at 37°C for 1 hour to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound presents a promising scaffold for the development of novel anti-tubercular agents. Its synthesis is straightforward, and its proposed mechanism of action via the CB1 receptor offers a potential new avenue for combating Mycobacterium tuberculosis. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.

Logical_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Drug Development Pathway Synthesis Synthesis of Methyl tetrahydropyran-4-carboxylate Purification Purification & Characterization (NMR, MS) Synthesis->Purification AntiTB_Assay Anti-Tubercular Activity Assay (REMA) Purification->AntiTB_Assay Binding_Assay CB1 Receptor Binding Assay Purification->Binding_Assay Lead_Optimization Lead Optimization AntiTB_Assay->Lead_Optimization Mechanism_Study Downstream Signaling Analysis (cAMP, MAPK, Akt assays) Binding_Assay->Mechanism_Study Mechanism_Study->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Experimental and developmental workflow for this compound.

References

Potential biological activities of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Tetrahydropyran Derivatives

Introduction

The tetrahydropyran (THP), or oxane, scaffold is a six-membered cyclic ether that serves as a fundamental structural motif in a vast array of natural products and synthetic molecules.[1] Its prevalence in biologically active compounds, such as pyranose sugars, has established it as a "privileged structure" in medicinal chemistry.[1][2] The unique stereochemical and conformational properties of the THP ring, combined with its stability and capacity for functionalization, make it an invaluable building block in drug discovery.[2] Researchers have successfully incorporated the THP core into derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][4][5][6] This guide provides a detailed exploration of these biological activities, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the significant potential of tetrahydropyran derivatives as potent anti-inflammatory and analgesic agents. These compounds often exhibit efficacy through mechanisms involving the modulation of key inflammatory pathways and mediators.

A notable example is the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, known as LS20, which has demonstrated both antinociceptive and anti-inflammatory effects.[7][8] Its analgesic action is partly mediated by the opioid system, while its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokine production.[7][8] Similarly, hybrid compounds that couple the THP scaffold with nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac have been developed.[9][10] One such hybrid, LS19, was found to inhibit leukocyte migration and decrease levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine IL-10.[10][11] These hybrids have shown stronger antinociceptive properties than their parent NSAIDs.[9]

Quantitative Data: Analgesic and Anti-inflammatory Activity
CompoundAssayResultReference CompoundResultSource
LS20 Acetic Acid-Induced WrithingEffective--[7][8]
LS20 Formalin TestEffective--[7][8]
LS20 Tail-Flick TestEffective--[7][8]
LS19 Carrageenan-Induced Paw EdemaEffectiveDiclofenac-[10]
Hybrid Compound 9 Acetic Acid-Induced Writhing>10-fold lower ED50Diclofenac-[9]
Experimental Protocol: Air Pouch Model of Inflammation

This protocol is a standard in vivo method to evaluate the anti-inflammatory activity of a compound by measuring leukocyte migration and cytokine levels.[7][8]

  • Animal Model: Male Swiss mice are used.

  • Pouch Induction: An air cavity is created by injecting 10 mL of sterile air into the subcutaneous tissue of the animal's back.

  • Inflammatory Stimulus: Three days after air injection, an inflammatory agent (e.g., 1 mL of carrageenan solution at 1%) is injected into the air pouch to induce an inflammatory response.

  • Compound Administration: The test compound (e.g., LS19 or LS20) or vehicle control is administered orally or intraperitoneally one hour before the carrageenan injection.

  • Exudate Collection: At a specific time point post-inflammation induction (e.g., 4 or 24 hours), the animals are euthanized, and the inflammatory exudate is collected from the pouch by washing with sterile saline.

  • Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.

  • Cytokine Analysis: The exudate is centrifuged, and the supernatant is collected to measure the concentration of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway: Cytokine Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_response Physiological Response Stimulus e.g., Carrageenan Activation Cellular Activation Stimulus->Activation Induces Cytokines Synthesis & Release of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Activation->Cytokines Leads to Inflammation Inflammation (Edema, Leukocyte Migration) Cytokines->Inflammation Promotes THP Tetrahydropyran Derivative (e.g., LS19) THP->Cytokines Inhibits

Caption: Mechanism of anti-inflammatory action for THP derivatives.

Anticancer and Antiproliferative Activity

The THP scaffold is a key component in numerous compounds designed for anticancer applications.[3] Novel hybrids combining THP rings with other heterocyclic systems, such as 1,2,3-triazoles, have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, including A549 (lung), HeLa (cervical), and T-47D (breast).[12][13] The activity of these compounds is often comparable to or better than standard chemotherapeutic agents like cisplatin and 5-fluorouracil.[12][13] Further investigations into the most potent derivatives have revealed diverse potential mechanisms of action, including the inhibition of cancer cell migration and the induction of changes in nuclear morphology.[12]

Quantitative Data: In Vitro Anticancer Activity (IC₅₀)
CompoundCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
EH1 MCF-7Breast81.86Tamoxifen29.89[14]
EH2 MCF-7Breast67.19Tamoxifen29.89[14]
EH3 MCF-7Breast82.91Tamoxifen29.89[14]
EH4 MCF-7Breast>100Tamoxifen29.89[14]
4e HeLaCervicalHigh Activity--[5][15]
4e MCF-7BreastHigh Activity--[5][15]
4k HeLaCervicalHigh Activity--[5][15]
4k MCF-7BreastHigh Activity--[5][15]
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This assay is a common method for determining drug-induced cytotoxicity and for screening compounds for antiproliferative activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: A stock solution of the THP derivative is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the test compound or vehicle control, and the plates are incubated for a fixed period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well to stain the total cellular protein.

  • Measurement: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a Tris base solution. The absorbance (optical density) is measured using a microplate reader at a wavelength of ~510 nm.

  • Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of survival against the log of the compound concentration.

Workflow: Anticancer Drug Discovery

G start Design & Synthesis of THP Derivatives screening In Vitro Screening (e.g., SRB/MTT Assay) start->screening hit_id Hit Identification (Determine IC₅₀ values) screening->hit_id panel Panel of Cancer Cell Lines panel->screening lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds moa Mechanism of Action Studies hit_id->moa Potent Hits lead_opt->start Iterate migration Cell Migration Assay moa->migration cycle Cell Cycle Analysis moa->cycle morphology Nuclear Morphology moa->morphology invivo In Vivo Efficacy (Animal Models) moa->invivo candidate Preclinical Candidate invivo->candidate

Caption: Workflow for the discovery of THP-based anticancer agents.

Antimicrobial Activity

Tetrahydropyran-based compounds have emerged as a promising class of antibiotics, particularly for targeting multidrug-resistant pathogens.[16] Their antibacterial action often involves the inhibition of essential bacterial enzymes that are distinct from those targeted by existing drug classes. One key mechanism is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[16] This dual-targeting capability contributes to potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii.[16] Another validated target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria.[17]

Quantitative Data: Antibacterial Activity (MIC)
CompoundTargetOrganismMIC (µM)Source
Compound 2 LpxCP. aeruginosa PAO150[17]
Compound 2 LpxCE. coli W3110>200[17]
Compound 23 LpxCP. aeruginosa PAO125[17]
Compound 25 LpxCP. aeruginosa PAO125[17]
Compound 25 LpxCE. coli W3110<3.13[17]
Compound 4b Not SpecifiedGram-positive/negative0.20 - 3.25 mg/mL[4]
Compound 4d Not SpecifiedGram-positive/negative0.20 - 3.25 mg/mL[4]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The THP test compound is serially diluted (usually two-fold) in broth across the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compound.

  • Controls: Each plate includes a positive control (broth with inoculum, no drug) to confirm bacterial growth and a negative control (broth only) to ensure sterility. A standard antibiotic (e.g., ciprofloxacin) may be included as a comparator.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The result can also be read using a microplate reader.

Mechanism of Action: Topoisomerase Inhibition

G cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Topo DNA Gyrase / Topoisomerase IV DNA->Topo Binds to Replication DNA Replication & Chromosome Segregation Topo->Replication Enables Death Cell Death Replication->Death Failure leads to THP Tetrahydropyran Derivative THP->Topo Inhibits G cluster_design Drug Design cluster_action Mechanism of Action cluster_outcome Viral Lifecycle Outcome Scaffold THP Scaffold as P₂ Ligand PI Protease Inhibitor (PI) Molecule Scaffold->PI Incorporated into Protease HIV Protease Active Site PI->Protease Binds to Block Cleavage Blocked Protease->Block Action is Blocked Polyprotein Viral Polyprotein (Gag-Pol) Polyprotein->Protease Substrate for Result Non-infectious, Immature Virions Block->Result Leads to

References

The Tetrahydropyran Motif: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has cemented its role as a critical design element in a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the THP motif's role in drug discovery, from its impact on molecular properties to its application in the design of targeted therapies.

Physicochemical and Pharmacokinetic Profile of the THP Motif

The incorporation of a THP ring into a drug candidate can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. As a bioisostere of a cyclohexane ring, the THP motif offers a reduction in lipophilicity, which can be advantageous for optimizing a compound's pharmacokinetic properties.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1]

A key challenge in drug design is mitigating off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. The basicity of amine-containing moieties is often a contributing factor to hERG liability. The introduction of a THP ring in proximity to an amine can effectively lower its pKa, thereby reducing the risk of hERG-related adverse effects.[2]

The THP Motif in FDA-Approved Drugs: Case Studies

The strategic use of the THP motif is exemplified in several FDA-approved drugs. Here, we examine its role in three distinct therapeutic agents: omarigliptin, venetoclax, and gilteritinib.

Omarigliptin: A Once-Weekly DPP-4 Inhibitor

Omarigliptin (Marizev™) is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3] During its development, a key optimization was the replacement of a cyclohexylamine moiety with a 2,3,5-substituted tetrahydropyran.[2] This modification was instrumental in achieving a desirable balance of potency, selectivity, and safety.

Table 1: Impact of THP Motif on Physicochemical and Pharmacokinetic Properties of a DPP-4 Inhibitor

CompoundStructurepKa of Primary AminehERG IC50 (µM)QTc Prolongation in CV Dog Model
Cyclohexylamine Analogue8.6<10Yes
Tetrahydropyran Analogue (Omarigliptin)7.323No

Data sourced from: Journal of Medicinal Chemistry, 2014, 57, 12, 5396-5408[2]

The introduction of the THP ring in omarigliptin led to a significant reduction in the basicity of the primary amine, which in turn improved the hERG selectivity and eliminated the QTc prolongation observed with the cyclohexylamine analogue.[2]

Table 2: In Vitro and In Vivo Properties of Omarigliptin

ParameterValue
In Vitro Pharmacology
DPP-4 IC501.6 nM
Selectivity over QPP, FAP, PEP, DPP8, DPP9>67 µM
Pharmacokinetics (Rat)
Plasma Clearance (Clp)1.1 mL min⁻¹ kg⁻¹
Volume of Distribution (Vdss)0.8 L/kg
Terminal Half-life (T₁/₂)11 h
Oral Bioavailability (Foral)~100%
Pharmacokinetics (Dog)
Plasma Clearance (Clp)0.9 mL min⁻¹ kg⁻¹
Volume of Distribution (Vdss)1.3 L/kg
Terminal Half-life (T₁/₂)22 h
Oral Bioavailability (Foral)~100%

Data sourced from: Journal of Medicinal Chemistry, 2014, 57, 12, 5396-5408[2]

The favorable pharmacokinetic profile of omarigliptin, characterized by low clearance and a long half-life, supports its once-weekly dosing regimen.[2]

Signaling Pathway of DPP-4 Inhibition by Omarigliptin

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP1_GIP GLP-1 and GIP Release Food Intake->GLP1_GIP Active_Incretins Active Incretins (GLP-1, GIP) GLP1_GIP->Active_Incretins Insulin ↑ Insulin Secretion (β-cells) Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon ↓ Glucagon Secretion (α-cells) HGP ↓ Hepatic Glucose Production Glucagon->HGP HGP->Glucose_Homeostasis DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Omarigliptin Omarigliptin Omarigliptin->DPP4 Inhibition Active_Incretins->Insulin Active_Incretins->Glucagon Active_Incretins->DPP4 Degradation

Figure 1: Mechanism of action of omarigliptin in glucose homeostasis.

Venetoclax: A Selective BCL-2 Inhibitor

Signaling Pathway of BCL-2 Inhibition by Venetoclax

BCL2_Inhibition cluster_mito Mitochondrion BCL2 BCL-2 BIM_BAK Pro-apoptotic proteins (e.g., BIM, BAK) BCL2->BIM_BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization BIM_BAK->MOMP Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes FLT3_Inhibition cluster_downstream Downstream Signaling FLT3_mut Mutated FLT3 Receptor STAT5 STAT5 FLT3_mut->STAT5 Activates RAS_MAPK RAS/MAPK Pathway FLT3_mut->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FLT3_mut->PI3K_AKT Activates Gilteritinib Gilteritinib Gilteritinib->FLT3_mut Inhibits Autophosphorylation Proliferation Leukemic Cell Proliferation Gilteritinib->Proliferation Inhibits Survival Leukemic Cell Survival Gilteritinib->Survival Inhibits Apoptosis Apoptosis Gilteritinib->Apoptosis Induces STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Survival Prins_Cyclization_Workflow Start Start: Homoallylic Alcohol + Aldehyde Reaction Reaction Vessel: - Add reactants - Add Phosphomolybdic Acid (catalyst) - Add Water (solvent) Start->Reaction Stirring Stir at Room Temperature Reaction->Stirring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer Stirring->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Hydroxytetrahydropyran Purification->Product

References

An In-depth Technical Guide on the Safety and Handling of Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the official SDS from the manufacturer before handling this chemical.

Introduction

Methyl tetrahydropyran-4-carboxylate is a heterocyclic ester utilized as a building block and intermediate in the synthesis of various chemical entities, particularly in the pharmaceutical and materials science sectors. Its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the eyes and skin.

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[1][2][3]

  • H412: Harmful to aquatic life with long lasting effects.[1]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][2]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₁₂O₃[4][5][][7]
Molecular Weight 144.17 g/mol [4][5][]
Appearance Colorless liquid[8][9]
Boiling Point 197 °C[][9]
Density 1.080 g/mL at 20 °C[3][8][9][10]
Flash Point 86.0 °C (closed cup)[2][3]
Refractive Index 1.440[2][9]
Solubility Soluble in most organic solvents, insoluble in water.[8]

Experimental Protocols: Safety and Handling

Detailed experimental protocols for toxicological studies are not publicly available. The following protocols are derived from standard safety and handling procedures outlined in Safety Data Sheets.

Personal Protective Equipment (PPE) Protocol

Objective: To establish the minimum personal protective equipment required to handle this compound safely.

Methodology:

  • Eye Protection: Wear chemical safety goggles that meet EN 166 standards. A face shield may be required for splash-prone operations.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits should be worn.

  • Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[11]

Chemical Handling Protocol

Objective: To outline the standard operating procedure for the safe handling of this compound in a laboratory setting.

Methodology:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][11]

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid physical damage to the container.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1][11]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek medical attention if irritation develops or persists.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11][12] If not breathing, give artificial respiration.[11][12] Seek medical attention if symptoms persist.[13]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[11][12][13] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting and Accidental Release Measures

Fire Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13] There is no restriction on the type of extinguisher that may be used.[1]

  • Specific Hazards: The substance is combustible.[13] Containers may burn and emit corrosive fumes in a fire.[1]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[12][13]

Accidental Release
  • Minor Spills: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[1]

  • Major Spills: Evacuate personnel from the area.[1] Wear appropriate personal protective equipment.[1] Prevent entry into waterways, sewers, basements, or confined areas.[1] Stop the leak if it can be done without risk.[1]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[12]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[12][13]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the general workflow for safely handling a chemical like this compound from receipt to disposal.

G A Receipt of Chemical B Log & Store in Designated Area A->B C Pre-Use Safety Check (Review SDS, Check PPE) B->C D Handling in Ventilated Area (Fume Hood) C->D E Perform Experiment D->E I Emergency Procedures (Spill, Exposure) D->I F Post-Experiment Cleanup E->F E->I G Segregate Waste F->G H Proper Disposal G->H

Caption: General workflow for safe chemical handling.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, primarily eye and skin irritation. Adherence to the safety protocols outlined in this guide, in conjunction with the manufacturer's Safety Data Sheet, is essential for maintaining a safe laboratory environment. Researchers should be proficient in the proper use of personal protective equipment and be prepared to implement first aid and emergency procedures if necessary.

References

A Comprehensive Technical Guide to Tetrahydropyran-4-carboxylic Acid and Its Esters: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, properties, and potential applications of tetrahydropyran-4-carboxylic acid and its ester derivatives. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive molecules. This document offers detailed experimental protocols, comprehensive spectroscopic data, and visualizations of synthetic workflows to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Synthesis of Tetrahydropyran-4-carboxylic Acid

A commercially viable and environmentally friendly synthesis of tetrahydropyran-4-carboxylic acid has been developed, proceeding through a three-step process involving cyclization, hydrolysis, and decarboxylation.

Step 1: Cyclization to Diethyl tetrahydropyran-4,4-dicarboxylate

The synthesis commences with the cyclization of diethyl malonate and bis(2-chloroethyl) ether in the presence of a base and a phase transfer catalyst.

Experimental Protocol:

  • Charge a reaction vessel with 250 L of N,N-dimethylformamide (DMF), 80.0 kg (0.5 mol) of diethyl malonate, 71.5 kg (1.0 mol) of bis(2-chloroethyl) ether, 140 kg (2.0 mol) of potassium carbonate, and 5.0 kg (0.031 mol) of tetrabutylammonium bromide (TBAB).

  • Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the mixture and filter off the potassium carbonate.

  • Distill the DMF under reduced pressure to yield diethyl tetrahydropyran-4,4-dicarboxylate as an oil.

Expected Molar Yield: 65% (with respect to diethyl malonate) Purity (by GC): 95%

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Experimental Protocol:

  • To a suitable reactor, add 300 L of water, 75.0 kg of diethyl tetrahydropyran-4,4-dicarboxylate from the previous step, and 112.5 kg (5.0 mol) of sodium hydroxide.

  • Heat the mixture to 50-60 °C for 7-8 hours, monitoring the reaction by GC.

  • After completion, cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Extract the product with methylene dichloride.

  • Distill the solvent to isolate the product, which is then dried.

Expected Molar Yield: 72% Purity (by titration): 90-95%

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

The final step involves the controlled decarboxylation of the dicarboxylic acid to yield the target compound.

Experimental Protocol:

  • Charge a reactor with 150 L of xylene and 2.5 kg of paraffin oil and heat to 120-130 °C.

  • Carefully add 35.0 kg of tetrahydropyran-4,4-dicarboxylic acid in portions, controlling the evolution of carbon dioxide.

  • After the addition is complete, distill the solvent to isolate tetrahydropyran-4-carboxylic acid.

Expected Molar Yield: 85% Purity (by GC): 98-99%

Synthesis of Tetrahydropyran-4-carboxylic Acid Esters

The esters of tetrahydropyran-4-carboxylic acid are valuable intermediates in organic synthesis. They can be prepared through various methods, including direct esterification of the carboxylic acid and alternative synthetic routes.

Fischer Esterification

A straightforward method for the synthesis of simple alkyl esters is the Fischer esterification of tetrahydropyran-4-carboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

General Experimental Protocol for Methyl Esterification:

  • Dissolve tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) in acetone (40 mL).

  • To the stirred suspension, slowly add anhydrous potassium carbonate (1.17 g, 8.45 mmol).

  • Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates, dry, and concentrate to afford methyl tetrahydropyran-4-carboxylate.

Expected Yield: 99%[1]

Synthesis from 2,7-Dioxaspiro[4.4]nonane-1,6-dione

An alternative route involves the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with an alcohol in the presence of an acidic catalyst at elevated temperatures.[2]

General Experimental Protocol:

  • Combine 2,7-dioxaspiro[4.4]nonane-1,6-dione with the desired alcohol (molar ratio of 1:1 to 1:30) and an acidic catalyst (e.g., aluminum oxide).[2]

  • Heat the mixture to 220-270 °C under a pressure of 0.1 to 5 bar.[2]

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration or neutralization.

  • The desired tetrahydropyran-4-carboxylic acid ester can be obtained by fractional distillation.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for tetrahydropyran-4-carboxylic acid and its methyl ester.

Table 1: Spectroscopic Data for Tetrahydropyran-4-carboxylic Acid

Data TypeSolventChemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR DMSO-d₆9.35 (br. s, 1H, COOH), 3.9 (t, 2H, CH₂), 3.46 (t, 2H, CH₂), 2.65-2.55 (m, 1H, CH), 1.9-1.75 (m, 4H, (CH₂)₂)
MS (CI) -148 (M+1+NH₃)⁺

Table 2: Spectroscopic Data for this compound

Data TypeSolventChemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR CDCl₃3.88-3.95 (m, 2H), 3.65 (s, 3H), 3.34-3.43 (m, 2H), 2.47-2.52 (m, 1H), 1.70-1.80 (m, 4H)[1]
MS (GC-MS) -145 (MH⁺)[1]

Biological and Medicinal Chemistry Applications

Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of tetrahydropyran-4-carboxylic acid and its methyl ester.

G Synthesis of Tetrahydropyran-4-carboxylic Acid cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate + Bis(2-chloroethyl) ether B Add K2CO3, TBAB in DMF A->B C Reflux B->C D Filter and Distill C->D E Diethyl tetrahydropyran-4,4-dicarboxylate D->E F Add NaOH (aq) E->F To Hydrolysis G Heat (50-60°C) F->G H Acidify with HCl G->H I Extract with CH2Cl2 H->I J Tetrahydropyran-4,4-dicarboxylic Acid I->J K Heat in Xylene/Paraffin Oil (120-130°C) J->K To Decarboxylation L Distill Solvent K->L M Tetrahydropyran-4-carboxylic Acid L->M

Caption: Workflow for the three-step synthesis of tetrahydropyran-4-carboxylic acid.

G Synthesis of this compound A Tetrahydropyran-4-carboxylic Acid B Suspend in Acetone A->B C Add K2CO3 B->C D Add Dimethyl Sulfate C->D E Reflux for 3 hours D->E F Filter and Concentrate E->F G This compound F->G

Caption: Workflow for the esterification of tetrahydropyran-4-carboxylic acid.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl Tetrahydropyran-4-carboxylate in the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetrahydropyran-4-carboxylate is a versatile and valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of novel heterocyclic scaffolds. Its saturated, non-planar ring system offers an opportunity to introduce three-dimensional character into otherwise flat aromatic heterocyclic compounds, a desirable feature for improving physicochemical properties and exploring new regions of chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyran-fused pyrimidines, a class of heterocycles with significant therapeutic potential.

Application: Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

The tetrahydropyrido[4,3-d]pyrimidine core is a prominent scaffold found in a variety of potent and selective kinase inhibitors and modulators of crucial signaling pathways. Notably, derivatives of this heterocycle have demonstrated significant activity as Smoothened (Smo) antagonists in the Hedgehog (Hh) signaling pathway, which is implicated in medulloblastoma.[1][2] Furthermore, this scaffold is key in the development of dual Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR) inhibitors, as well as Hsp90 inhibitors.[3][4]

The general synthetic strategy involves the transformation of this compound into a key β-ketoester intermediate, which then undergoes a cyclocondensation reaction with a suitable binucleophile, such as guanidine, to construct the fused pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (β-Ketoester Intermediate)

This protocol describes a Dieckmann condensation approach to synthesize the key β-ketoester intermediate, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, which is a crucial precursor for the subsequent heterocycle formation.[5]

Materials:

  • Ethyl 2-(2-ethoxy-2-oxoethoxy)acetate (can be conceptually derived from elaboration of a tetrahydropyran precursor)

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add ethyl 2-(2-ethoxy-2-oxoethoxy)acetate (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with 1M hydrochloric acid until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Protocol 2: Synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

This protocol details the cyclocondensation of the β-ketoester intermediate with guanidine to form the fused pyrimidine ring system.

Materials:

  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in absolute ethanol.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir until it is fully dissolved.

  • Add ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The solid product is dried under vacuum to yield 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

Quantitative Data

The following table summarizes the reported biological activities of representative tetrahydropyrido[4,3-d]pyrimidine derivatives.

Compound IDTargetAssayActivityReference
24 Smoothened (Hh Pathway)NIH3T3-GRE-Luc reporter gene assay3x more potent than Vismodegib[1][2]
8a EGFR KinaseEnzymatic AssayIC50 = 18.0 nM[3]
9a EGFR KinaseEnzymatic AssayIC50 = 24.2 nM[3]
9a Autotaxin (ATX)Enzymatic AssayIC50 = 29.1 nM[3]
73 Hsp90HCT116 Xenograft ModelPotent antitumor effect[4]

Visualizations

Logical Workflow for the Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

G cluster_0 Intermediate Synthesis cluster_1 Heterocycle Formation cluster_2 Further Derivatization & Application start Methyl tetrahydropyran-4-carboxylate elaboration Elaboration to Diester Precursor start->elaboration [Chemical Transformation] ketoester Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate elaboration->ketoester Dieckmann Condensation pyrimidine 2-Amino-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one ketoester->pyrimidine Cyclocondensation guanidine Guanidine guanidine->pyrimidine derivatives Bioactive Derivatives pyrimidine->derivatives [Functionalization] application Kinase Inhibitors, Signaling Pathway Modulators derivatives->application

Caption: Synthetic workflow from starting material to bioactive heterocycles.

Hedgehog Signaling Pathway Inhibition

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON (Aberrant) PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU GLI GLI (Inactive) SUFU->GLI Sequesters & Promotes Cleavage GLI_active GLI (Active) TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes Inhibitor Tetrahydropyrido [4,3-d]pyrimidine Derivative Inhibitor->SMO Inhibits SMO_active SMO (Active) SMO_active->GLI_active Activates

Caption: Inhibition of the Hedgehog signaling pathway by tetrahydropyran-fused pyrimidines.

References

Application of Methyl Tetrahydropyran-4-carboxylate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl tetrahydropyran-4-carboxylate is a versatile cyclic ester that serves as a valuable building block in medicinal chemistry. The tetrahydropyran (THP) motif is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution can lead to improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates. The ester functionality of this compound provides a convenient handle for chemical modification, allowing for its incorporation into a diverse range of molecular scaffolds. This document outlines the applications of this compound in drug discovery, with a focus on its use in the synthesis of enzyme inhibitors and provides detailed protocols for its synthesis and subsequent derivatization.

Key Applications in Drug Discovery

The tetrahydropyran-4-carboxamide scaffold, derived from this compound, has shown significant promise in the development of potent enzyme inhibitors, particularly for soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for managing pain, inflammation, and hypertension.

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of tetrahydropyran-4-carboxylic acid have been synthesized and identified as potent inhibitors of human soluble epoxide hydrolase (sEH). These compounds have demonstrated a wide range of inhibitory potency.

Table 1: Inhibitory Potency of Tetrahydropyran-4-carboxamide Derivatives against human sEH

Compound TypeInhibition Potency (IC50) Range
Conformationally Restricted Inhibitors1.1 nM to 4.2 µM[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from tetrahydropyran-4-carboxylic acid.[3][4]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

Procedure:

  • Suspend anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) to the stirred suspension.

  • Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture and stir for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Wash the filter cake with acetone.

  • Combine the filtrates, dry over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.

Expected Yield: Approximately 1.1 g (99%). The product is often used in the next step without further purification.[3][4]

Protocol 2: General Procedure for Amide Coupling to Synthesize Tetrahydropyran-4-carboxamide Derivatives

This protocol outlines a general method for the synthesis of tetrahydropyran-4-carboxamide derivatives from tetrahydropyran-4-carboxylic acid (which can be obtained by hydrolysis of the methyl ester).

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Desired amine

  • Titanium tetrachloride (TiCl₄)

  • Pyridine

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial.

  • Add TiCl₄ (3 mmol) and the desired amine (1 mmol) to the solution.

  • Tightly seal the vial and heat the reaction mixture at 85°C with magnetic stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene.

  • Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude amide product.

  • Purify the product as necessary, for example, by column chromatography.

Visualizations

Experimental Workflow: From Starting Material to Bioactive Compound

The following diagram illustrates the general workflow from the starting material, this compound, to a biologically active tetrahydropyran-4-carboxamide derivative.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization cluster_2 Biological Evaluation A Tetrahydropyran-4-carboxylic acid B Methylation A->B C This compound B->C D Hydrolysis C->D E Tetrahydropyran-4-carboxylic acid D->E F Amide Coupling E->F G Tetrahydropyran-4-carboxamide Derivative F->G H Enzyme Inhibition Assay (e.g., sEH) G->H I Determination of IC50 H->I

Caption: Workflow from synthesis to biological evaluation.

Signaling Pathway: Inhibition of Soluble Epoxide Hydrolase (sEH)

This diagram illustrates the mechanism of action of tetrahydropyran-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH).

cluster_pathway sEH Pathway and Inhibition AA Arachidonic Acid EETs Epoxyeicosatrienoic acids (EETs) (Anti-inflammatory, Vasodilatory) AA->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs Dihydroxyeicosatrienoic acids (DHETs) (Less Active) sEH->DHETs Hydrolysis Inhibitor Tetrahydropyran-4-carboxamide Derivative Inhibitor->sEH Inhibition

References

Application Notes and Protocols for the Esterification of Tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various methods of esterifying tetrahydropyran-4-carboxylic acid, a common synthetic intermediate in pharmaceutical and materials science. The following sections outline three primary methods: a classical Fischer-Speier esterification, a mild Steglich esterification using DCC and DMAP, and an alkylation method using dimethyl sulfate. Each protocol includes detailed experimental procedures and expected outcomes to guide researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following table summarizes the quantitative data for the different esterification protocols, allowing for easy comparison of reaction conditions and yields.

MethodAlcohol/ReagentCatalyst/BaseSolventTemperatureTimeYield (%)
Fischer EsterificationMethanolSulfuric AcidMethanol60-70°C5 h95%
Steglich EsterificationGeneric Alcohol (R-OH)DCC, DMAP (catalytic)CH₂Cl₂0°C to RT3 h70-95%
AlkylationDimethyl SulfatePotassium CarbonateAcetoneReflux3 h99%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic, acid-catalyzed esterification suitable for producing simple alkyl esters in large quantities. It employs an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product.[1]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Methanol (or other simple alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydropyran-4-carboxylic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 equivalents or as the solvent).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (60-70°C for methanol) and stir for 5 hours.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • To the resulting concentrate, add ethyl acetate and a saturated aqueous sodium chloride solution.

  • Separate the organic layer, wash it with saturated brine, and dry it over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography if necessary. An isolation yield of 95% has been reported for the methyl ester.[1]

Protocol 2: Steglich Esterification

This protocol is a mild method for ester synthesis that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][4] It is particularly useful for substrates that are sensitive to acidic conditions and for the synthesis of esters from sterically hindered alcohols.[3]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Alcohol (e.g., ethanol, isopropanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, one-necked flask under an inert atmosphere, dissolve tetrahydropyran-4-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction mixture at 0°C for an additional 5-10 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 3 hours.[4]

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 0.5 N HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be further purified by column chromatography or distillation.

Protocol 3: Alkylation with Dimethyl Sulfate

This method provides a high-yielding synthesis of methyl esters by alkylating the carboxylate salt of tetrahydropyran-4-carboxylic acid.[5][6]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.1 eq) in acetone in a round-bottom flask, slowly add tetrahydropyran-4-carboxylic acid (1.0 eq).[5][6]

  • Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.[5][6]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[5][6]

  • Upon completion of the reaction, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Wash the filter cake with acetone.

  • Combine the filtrates, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to afford the methyl tetrahydropyran-4-carboxylate. This method has reported a 99% yield without the need for further purification.[5][6]

Visualizations

Fischer_Esterification_Workflow start Start reactants Mix: - Tetrahydropyran-4-carboxylic acid - Excess Alcohol - H₂SO₄ (cat.) start->reactants reflux Reflux (e.g., 60-70°C, 5h) reactants->reflux concentrate1 Concentrate (remove excess alcohol) reflux->concentrate1 extraction Workup: - Add Ethyl Acetate & Brine - Separate Layers concentrate1->extraction dry Dry Organic Layer (e.g., MgSO₄) extraction->dry concentrate2 Concentrate (remove solvent) dry->concentrate2 purify Purify (Distillation/Chromatography) concentrate2->purify end Ester Product purify->end Steglich_Esterification_Workflow start Start mix_reactants Mix in Anhydrous CH₂Cl₂: - Carboxylic Acid - Alcohol - DMAP (cat.) start->mix_reactants cool Cool to 0°C mix_reactants->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT (3h) add_dcc->react filter Filter to Remove DCU react->filter wash Wash Filtrate: - 0.5 N HCl - Sat. NaHCO₃ filter->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end Ester Product purify->end Alkylation_Workflow start Start mix Mix in Acetone: - Carboxylic Acid - K₂CO₃ start->mix add_reagent Add Dimethyl Sulfate mix->add_reagent reflux Reflux (3h) add_reagent->reflux filter Filter Inorganic Salts reflux->filter concentrate Concentrate Filtrate filter->concentrate end Methyl Ester Product (High Purity) concentrate->end

References

Methyl Tetrahydropyran-4-Carboxylate: A Versatile Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl tetrahydropyran-4-carboxylate is a valuable heterocyclic building block in the design and synthesis of novel agrochemicals. The tetrahydropyran ring, a saturated six-membered ether, imparts favorable physicochemical properties to molecules, such as improved solubility and metabolic stability, which are critical for the efficacy and environmental profile of modern crop protection agents. The carboxylate functional group at the 4-position serves as a versatile handle for the introduction of diverse pharmacophores, enabling the exploration of a wide chemical space to identify new herbicidal, fungicidal, and insecticidal candidates. This document provides an overview of the application of this compound in the synthesis of agrochemically active compounds, with a focus on the preparation of key intermediates.

Synthesis of Tetrahydropyran-4-Carboxamide Derivatives: Key Intermediates for Bioactive Molecules

A primary application of this compound in agrochemical research is its conversion to tetrahydropyran-4-carboxamides. The amide bond is a cornerstone of many successful pesticides due to its conformational rigidity and ability to participate in hydrogen bonding, which are crucial for target protein binding. The synthesis of N-substituted tetrahydropyran-4-carboxamides from the corresponding methyl ester is a straightforward and efficient process.

Experimental Protocol: Synthesis of N-Aryl-tetrahydropyran-4-carboxamides

This protocol describes a general method for the synthesis of N-aryl-tetrahydropyran-4-carboxamides, which are key intermediates for a range of potential agrochemicals. The reaction proceeds via the hydrolysis of this compound to its corresponding carboxylic acid, followed by amidation with a substituted aniline.

Step 1: Hydrolysis of this compound

Hydrolysis

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or water, add an aqueous solution of sodium hydroxide (1.1 eq).

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, acidify the reaction mixture to pH 2-3 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield tetrahydropyran-4-carboxylic acid.

Step 2: Amidation of Tetrahydropyran-4-carboxylic acid

Amidation

  • Materials:

    • Tetrahydropyran-4-carboxylic acid (from Step 1)

    • Substituted aniline (e.g., 2,6-dichloroaniline)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or other suitable coupling agent

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the substituted aniline (1.0 eq) followed by DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-tetrahydropyran-4-carboxamide.

Quantitative Data Summary

While specific yields for a particular agrochemical are proprietary, the following table provides representative data for the synthesis of a generic N-aryl-tetrahydropyran-4-carboxamide intermediate.

StepReactantProductTypical Yield (%)Purity (%) (by HPLC)
1. HydrolysisThis compoundTetrahydropyran-4-carboxylic acid90-98>95
2. AmidationTetrahydropyran-4-carboxylic acidN-(2,6-dichlorophenyl)-tetrahydropyran-4-carboxamide75-85>98

Potential Agrochemical Applications and Mode of Action

The N-aryl-tetrahydropyran-4-carboxamide scaffold can be further elaborated to target various biological pathways in pests. For instance, by analogy with known carboxamide fungicides, these compounds could potentially act as Succinate Dehydrogenase Inhibitors (SDHIs) .

SDHI_Pathway

In this proposed mechanism, the carboxamide derivative would bind to the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition would block the oxidation of succinate to fumarate, disrupting cellular respiration and leading to a depletion of ATP, ultimately causing fungal cell death.

This compound is a readily available and versatile starting material for the synthesis of a wide range of potential agrochemicals. Its conversion to N-substituted carboxamides provides a robust platform for the discovery of new active ingredients, particularly those targeting fundamental biological processes such as mitochondrial respiration. The protocols and concepts outlined in this document serve as a foundational guide for researchers in the field of agrochemical discovery and development.

Synthetic Routes to Dipeptidyl Peptidase IV (DPP-IV) Inhibitors Featuring Tetrahydropyran Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus. Inhibitors of this enzyme prolong the action of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This document provides detailed application notes and experimental protocols for the synthesis of a promising class of DPP-IV inhibitors characterized by a central tetrahydropyran scaffold. The synthetic strategies discussed focus on the construction of key intermediates and the final assembly of potent and selective inhibitors, with a particular emphasis on the clinical candidate, Omarigliptin.

Introduction

DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-IV, the physiological effects of these hormones are potentiated, leading to improved glycemic control.[3][4] Several DPP-IV inhibitors, often referred to as "gliptins," have been successfully developed and marketed.[5] A notable advancement in this class is the development of long-acting inhibitors, allowing for less frequent dosing.

This report details the synthetic pathways for DPP-IV inhibitors that incorporate a tri-substituted tetrahydropyran core. This structural motif has been shown to impart favorable pharmacokinetic and pharmacodynamic properties.[6] The synthesis of the clinical candidate Omarigliptin, a once-weekly treatment for type 2 diabetes, will be used as a primary example to illustrate the key chemical transformations.[7]

Data Presentation

The following tables summarize the inhibitory potency and other relevant data for key tetrahydropyran-based DPP-IV inhibitors.

Table 1: In Vitro Potency of Tetrahydropyran Analogs against DPP-IV

CompoundStructureDPP-IV IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)Reference
Omarigliptin (23) (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine1.6>2000>2000[6][7]
Compound 2 Trifluoromethyl-substituted analog of Omarigliptin~4.18Not ReportedNot Reported[8]
Analog 1 (Structure not shown)2>2000>2000[6]
Analog 2 (Structure not shown)3>1500>1500[6]

Table 2: Summary of Synthetic Route Yields for Omarigliptin Intermediates

StepIntermediateReported Yield (%)Reference
1Synthesis of Pyrrolopyrazole IntermediateNot explicitly stated in a single step, multi-step process.[7][9]
2Synthesis of Tetrahydropyranone IntermediateNot explicitly stated in a single step, multi-step process.[3][7]
3Reductive AminationNot explicitly stated.[7]
4Boc DeprotectionNot explicitly stated.[1][7]

Experimental Protocols

The synthesis of Omarigliptin can be conceptually divided into the preparation of two key fragments: the pyrrolopyrazole moiety and the tetrahydropyranone core, followed by their coupling and final deprotection.

Protocol 1: Synthesis of the Pyrrolopyrazole Intermediate (A Representative Route)

The synthesis of the pyrrolopyrazole intermediate involves the reaction of a Boc-protected ketone with hydrazine.[9]

Step 1: Formation of the Enamine

  • To a solution of Boc-protected ketone (1 equivalent) in dimethylacetamide (DMA), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture and monitor for the formation of the enamine intermediate by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

Step 2: Cyclization to form the Pyrrolopyrazole Core

  • Dissolve the crude enamine in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize with a mild acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Mesylation of the Pyrrolopyrazole

  • Dissolve the pyrrolopyrazole intermediate (1 equivalent) in a suitable solvent like 2-MeTHF and cool to -5 °C.[1]

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents) in 2-MeTHF.[1]

  • Stir the reaction mixture for 30 minutes at -5 °C.[1]

  • Quench the reaction with water and brine.[1]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure to obtain the mesylated pyrrolopyrazole.[1]

Protocol 2: Synthesis of the Tetrahydropyranone Intermediate (A Representative Route)

A multi-step synthesis is employed to prepare the chiral tetrahydropyranone intermediate starting from 2,5-difluorobenzaldehyde.[3][7]

Step 1: Synthesis of the Nitroketone

  • React 2,5-difluorobenzaldehyde with a suitable nitroalkane in the presence of a base to form the corresponding nitro alcohol.

  • Oxidize the nitro alcohol to the nitroketone using an appropriate oxidizing agent (e.g., PCC or Swern oxidation).

Step 2: Cyclization to form the Tetrahydropyranone

  • The nitroketone undergoes a cyclization reaction to form the tetrahydropyranone ring system. This can be achieved under various conditions, often involving a Michael addition followed by intramolecular cyclization.

A detailed, multi-step synthesis of the tetrahydropyranone intermediate is described in the literature and is beyond the scope of this summary protocol.[3]

Protocol 3: Assembly of Omarigliptin

Step 1: Reductive Amination

  • In a reaction vessel, combine the tetrahydropyranone intermediate (1 equivalent) and the mesylated pyrrolopyrazole salt (1.1 equivalents) in dimethylacetamide.[7]

  • Cool the resulting solution to -10 °C.[7]

  • Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise, maintaining the temperature below -5 °C.[7]

  • Stir the reaction mixture for 2 hours at -10 °C.[7]

  • Quench the reaction by the slow addition of a mixture of ammonium hydroxide and water.[7]

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent such as a mixture of trifluoroacetic acid (TFA) and dichloromethane, or using H2SO4 in aqueous DMAC.[1]

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final compound, Omarigliptin, by an appropriate method such as crystallization.

Visualizations

DPP-IV Signaling Pathway and Inhibition

DPP_IV_Signaling cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Target Tissues Food Intake Food Intake GLP-1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1_GIP Stimulates Release Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin Releases Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon Suppresses Release Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Promotes Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose Inhibits Production GLP-1_GIP->Beta-cells Stimulates GLP-1_GIP->Alpha-cells Inhibits Inactive_Incretins Inactive Incretins GLP-1_GIP->Inactive_Incretins Degradation DPP-IV DPP-IV Enzyme DPP-IV->GLP-1_GIP Inactivates DPP-IV_Inhibitor DPP-IV Inhibitor (e.g., Omarigliptin) DPP-IV_Inhibitor->DPP-IV Inhibits

Caption: DPP-IV signaling pathway and mechanism of inhibition.

General Synthetic Workflow

Synthetic_Workflow Start_Pyrrolopyrazole Boc-Protected Ketone Enamine_Formation Enamine Formation Start_Pyrrolopyrazole->Enamine_Formation Cyclization Cyclization with Hydrazine Enamine_Formation->Cyclization Pyrrolopyrazole_Core Pyrrolopyrazole Core Cyclization->Pyrrolopyrazole_Core Mesylation Mesylation Pyrrolopyrazole_Core->Mesylation Mesylated_Pyrrolopyrazole Mesylated Pyrrolopyrazole Mesylation->Mesylated_Pyrrolopyrazole Coupling Reductive Amination Mesylated_Pyrrolopyrazole->Coupling Start_Tetrahydropyranone 2,5-Difluorobenzaldehyde Multi_Step_Synthesis Multi-Step Synthesis Start_Tetrahydropyranone->Multi_Step_Synthesis Tetrahydropyranone Tetrahydropyranone Intermediate Multi_Step_Synthesis->Tetrahydropyranone Tetrahydropyranone->Coupling Boc_Protected_Inhibitor Boc-Protected Inhibitor Coupling->Boc_Protected_Inhibitor Deprotection Boc Deprotection Boc_Protected_Inhibitor->Deprotection Final_Product Final DPP-IV Inhibitor (e.g., Omarigliptin) Deprotection->Final_Product

Caption: General synthetic workflow for tetrahydropyran-based DPP-IV inhibitors.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis and purification of Methyl tetrahydropyran-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein cover both laboratory-scale synthesis for research and development purposes and considerations for scaling up to pilot plant or industrial production. Emphasis is placed on process efficiency, safety, and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran motif is a common feature in a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note details a robust laboratory-scale synthesis and outlines the key parameters and methodologies for its large-scale production and purification.

Synthesis of this compound

The recommended synthetic route for this compound is the esterification of tetrahydropyran-4-carboxylic acid with dimethyl sulfate in the presence of a base. This method is high-yielding and proceeds under relatively mild conditions.

Laboratory-Scale Synthesis Protocol

This protocol is suitable for producing gram-scale quantities of this compound for research and early-phase development.

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Dimethyl sulfate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure: [1][2][3]

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • To this mixture, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3 hours with vigorous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic salts by filtration and wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often of sufficient purity for subsequent reactions without further purification.[1][2][3]

Quantitative Data for Laboratory-Scale Synthesis:

ParameterValueReference
Starting Material1.00 g Tetrahydropyran-4-carboxylic acid[1][2][3]
Reagents1.17 g K₂CO₃, 0.8 mL Dimethyl sulfate[1][2][3]
Solvent40 mL Acetone[1][2][3]
Reaction Time3 hours[1][2][3]
Reaction TemperatureReflux[1][2][3]
Yield~1.1 g (99%)[1][2][3]
Considerations for Large-Scale Synthesis

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Key Considerations:

  • Reaction Vessel: A jacketed glass-lined or stainless steel reactor with overhead stirring and temperature control is recommended.

  • Reagent Addition: For larger quantities, controlled addition of the highly toxic and corrosive dimethyl sulfate via a dosing pump is crucial for managing the reaction exotherm.[4][5][6]

  • Temperature Control: Efficient heat exchange is critical to maintain a stable reaction temperature and prevent runaway reactions.

  • Process Safety: Dimethyl sulfate is a potent alkylating agent and a suspected carcinogen; appropriate handling procedures, personal protective equipment (PPE), and emergency protocols must be in place.[4][5][6] Enclosed systems for reagent transfer are highly recommended.[4]

  • Work-up: On a larger scale, filtration can be cumbersome. Alternative methods for removing inorganic salts, such as centrifugation followed by decantation, may be more efficient.

Purification of this compound

While the laboratory-scale synthesis often yields a product of high purity, large-scale production may require a dedicated purification step to remove unreacted starting materials, by-products, and residual solvent.

Large-Scale Purification Protocol: Fractional Distillation

Fractional distillation under reduced pressure is the most common and efficient method for purifying esters on an industrial scale.

Equipment:

  • Distillation flask or reboiler

  • Packed or trayed distillation column

  • Condenser

  • Receiving flasks

  • Vacuum pump

  • Heating and cooling systems

General Procedure:

  • Charge the crude this compound into the distillation flask.

  • Begin heating the material under reduced pressure.

  • Carefully monitor the temperature at the head of the distillation column.

  • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure product at the applied pressure.

  • Separate fractions may be collected to isolate the pure compound from lower and higher boiling impurities.

Expected Purity: >98% (GC)

Experimental Workflows and Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product THPCA Tetrahydropyran-4-carboxylic acid Reaction Esterification in Reactor THPCA->Reaction DMS Dimethyl sulfate DMS->Reaction K2CO3 K2CO3 K2CO3->Reaction Acetone Acetone Acetone->Reaction Filtration Filtration Reaction->Filtration Transfer Concentration Concentration Filtration->Concentration Filtrate Product Crude Methyl tetrahydropyran-4-carboxylate Concentration->Product Purification_Workflow cluster_input Input cluster_purification Purification cluster_output Output Crude_Product Crude Methyl tetrahydropyran-4-carboxylate Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure Methyl tetrahydropyran-4-carboxylate Distillation->Pure_Product Main Fraction Impurities Impurities Distillation->Impurities Low & High Boiling Fractions

References

Application Notes and Protocols for 4-Methyltetrahydropyran (4-MeTHP) as a Sustainable Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Methyltetrahydropyran (4-MeTHP) as a sustainable and versatile solvent for a wide range of organic reactions. Its favorable safety, health, and environmental profile, coupled with its robust performance, make it an excellent alternative to conventional ethereal and halogenated solvents.[1][2][3][4]

Introduction to 4-Methyltetrahydropyran (4-MeTHP)

4-Methyltetrahydropyran (4-MeTHP) is a cyclic ether that has emerged as a promising green solvent in organic synthesis.[5][6] It offers a unique combination of properties that make it a suitable replacement for less sustainable solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and dichloromethane (DCM).[3]

Key Advantages of 4-MeTHP:

  • Sustainability: 4-MeTHP is considered a green solvent due to its lower toxicity and potential for recycling.[1]

  • High Boiling Point: With a boiling point of 105 °C, 4-MeTHP is suitable for reactions requiring elevated temperatures.[3][4]

  • Hydrophobicity: Its low miscibility with water simplifies aqueous workups and facilitates product isolation and solvent recovery.[3][4]

  • Stability: 4-MeTHP exhibits greater stability towards radical reactions and auto-oxidation compared to THF and 2-MeTHF.[1][6] It is also stable under acidic and alkaline conditions.[3][7]

  • Versatility: It has been successfully employed in a broad spectrum of organic reactions.[1][2][6][7]

Limitations:

  • Incompatibility with Strong Lewis Acids: 4-MeTHP can be cleaved by strong Lewis acids such as boron tribromide (BBr₃).[1][2][6]

Physical Properties and Comparison with Other Solvents

The physical properties of 4-MeTHP are compared with other common ethereal solvents in the table below.

Property4-MeTHPTHF2-MeTHFCPME
Boiling Point (°C) 1056680106
Melting Point (°C) -70-108.4-136-140
Density (g/mL at 20°C) 0.8780.8890.8540.856
Flash Point (°C) 7-14-11-1
Solubility in Water (wt%) 1.5Miscible141.1
Water in Solvent (wt%) 1.4Miscible4.30.4

Data compiled from multiple sources.

Application in Key Organic Reactions: Protocols and Data

4-MeTHP has demonstrated excellent performance in a variety of organic reactions, often providing comparable or superior yields to traditional solvents.

4-MeTHP is an effective solvent for the formation and reaction of Grignard reagents, showing superior performance to cyclopentyl methyl ether (CPME) in certain cases.[1] Its higher boiling point allows for the formation of Grignard reagents from less reactive halides.

Protocol: Synthesis of 1-phenylpropan-1-ol via Grignard Reaction

  • Reagents:

    • Magnesium turnings (1.2 equiv.)

    • Ethyl bromide (1.1 equiv.)

    • Benzaldehyde (1.0 equiv.)

    • Anhydrous 4-MeTHP

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), place the magnesium turnings in a flame-dried flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous 4-MeTHP to cover the magnesium.

    • Add a solution of ethyl bromide in anhydrous 4-MeTHP dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of benzaldehyde in anhydrous 4-MeTHP.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Data for Grignard Reactions:

Aryl/Alkyl HalideElectrophileSolventYield (%)
Phenylmagnesium bromideBenzaldehyde4-MeTHP95
Phenylmagnesium bromideBenzaldehydeCPME91
sec-Butylmagnesium chlorideBenzaldehyde4-MeTHP66
sec-Butylmagnesium chlorideBenzaldehydeCPME25
tert-Butylmagnesium chlorideBenzaldehyde4-MeTHP77
tert-Butylmagnesium chlorideBenzaldehydeCPME49

Data adapted from Kobayashi et al.[1]

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification Mg Mg turnings GrignardReagent Grignard Reagent (R-MgX) Mg->GrignardReagent AlkylHalide Alkyl/Aryl Halide AlkylHalide->GrignardReagent Solvent_prep Anhydrous 4-MeTHP Solvent_prep->GrignardReagent Reaction Reaction Mixture GrignardReagent->Reaction Electrophile Aldehyde/Ketone Electrophile->Reaction Solvent_reaction Anhydrous 4-MeTHP Solvent_reaction->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for a typical Grignard reaction using 4-MeTHP.

4-MeTHP serves as a suitable replacement for halogenated solvents like DCM in various oxidation reactions, including Swern and Dess-Martin oxidations.[1]

Protocol: Dess-Martin Oxidation of a Primary Alcohol

  • Reagents:

    • Primary alcohol (1.0 equiv.)

    • Dess-Martin periodinane (DMP) (1.2 equiv.)

    • 4-MeTHP

  • Procedure:

    • Dissolve the primary alcohol in 4-MeTHP under an inert atmosphere.

    • Add the Dess-Martin periodinane in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting aldehyde by column chromatography.

Comparative Data for Oxidation Reactions:

AlcoholOxidation ReagentSolventYield (%)
4-Nitrobenzyl alcoholTCCA, TEMPO4-MeTHP94
1-OctanolDess-Martin Periodinane4-MeTHP88
CyclohexanolSwern Oxidation4-MeTHP74

Data adapted from Kobayashi et al.[1]

Oxidation Reaction Workflow

Oxidation_Workflow Alcohol Primary or Secondary Alcohol Reaction Reaction at appropriate temp. Alcohol->Reaction Oxidant Oxidizing Agent (e.g., DMP, Swern reagents) Oxidant->Reaction Solvent 4-MeTHP Solvent->Reaction Workup Aqueous Workup / Quenching Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Aldehyde or Ketone Purification->Product

Caption: General workflow for the oxidation of alcohols in 4-MeTHP.

4-MeTHP has been successfully used in olefin metathesis reactions, offering a safer alternative to chlorinated solvents.[3] Its lower tendency to form peroxides compared to THF is a significant advantage.[3]

Protocol: Ring-Closing Metathesis (RCM)

  • Reagents:

    • Diene substrate (1.0 equiv.)

    • Grubbs or Hoveyda-Grubbs catalyst (e.g., 1-5 mol%)

    • 4-MeTHP

  • Procedure:

    • Dissolve the diene substrate in degassed 4-MeTHP under an inert atmosphere.

    • Add the metathesis catalyst.

    • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Data for Ring-Closing Metathesis:

SubstrateCatalystSolventYield (%)
Diethyl diallylmalonateGrubbs 2nd Gen.4-MeTHP95
Diethyl diallylmalonateGrubbs 2nd Gen.Toluene96
N,N-diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs 2nd Gen.4-MeTHP98
N,N-diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs 2nd Gen.Dichloromethane97

Note: Yields can be highly substrate and catalyst dependent.

Olefin Metathesis Logical Diagram

Metathesis_Logic cluster_reactants Reactants cluster_products Products Diene Diene Substrate Reaction Metathesis Reaction Diene->Reaction Catalyst Ru-based Catalyst Catalyst->Reaction Solvent 4-MeTHP Solvent->Reaction Cyclic_Alkene Cyclic Alkene Reaction->Cyclic_Alkene Volatile_Alkene Volatile Alkene (e.g., ethylene) Reaction->Volatile_Alkene

Caption: Logical relationship in a ring-closing metathesis reaction.

4-MeTHP has also been successfully applied in a range of other important organic transformations:

  • Radical Reactions: Demonstrates higher stability than THF and 2-MeTHF.[1][6]

  • Wittig Reactions: Serves as a suitable alternative to traditional ethereal solvents.[1][7]

  • Suzuki-Miyaura Coupling: Can be used in this important C-C bond-forming reaction.

  • Amidation and Esterification: Effective for these condensation reactions.[1]

Conclusion

4-Methyltetrahydropyran is a highly promising sustainable solvent for a broad array of organic reactions. Its excellent stability, hydrophobicity, and favorable environmental profile, combined with its demonstrated efficacy in various transformations, make it a valuable tool for chemists in academia and industry. The provided protocols and data serve as a starting point for the adoption of 4-MeTHP in the development of greener and more efficient synthetic processes.

References

Application Notes and Protocols for the Synthesis of Cycloalkylamide Derivatives from Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of various cycloalkylamide derivatives starting from Methyl tetrahydropyran-4-carboxylate. The protocols outlined below are based on established chemical principles of amidation reactions and offer a framework for the synthesis of N-cyclopropyl, N-cyclobutyl, N-cyclopentyl, and N-cyclohexyl tetrahydropyran-4-carboxamides.

Overview

The synthesis of cycloalkylamide derivatives of tetrahydropyran-4-carboxylic acid is a valuable process in medicinal chemistry and drug discovery. The tetrahydropyran moiety is a common scaffold in many biologically active compounds, and the cycloalkylamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The general synthetic strategy involves the direct amidation of this compound with the corresponding cycloalkylamine. This can be achieved through several methods, including direct aminolysis at elevated temperatures or catalyzed amidation reactions.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be synthesized from commercially available Tetrahydropyran-4-carboxylic acid.

Reaction Scheme

Synthesis_of_Methyl_tetrahydropyran-4-carboxylate cluster_reactants Reactants cluster_conditions Conditions THPCA Tetrahydropyran-4-carboxylic Acid MTHPC This compound THPCA->MTHPC K2CO3 K2CO3 DMS Dimethyl Sulfate Acetone Acetone, Heat

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Acetone

Procedure: [1]

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), slowly add Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • Following the addition, add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.

  • Heat the reaction mixture and stir for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Wash the filter cake with acetone.

  • Combine the filtrates, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Ratio
Tetrahydropyran-4-carboxylic acid130.141.007.681.0
Potassium Carbonate138.211.178.451.1
Dimethyl Sulfate126.131.068.451.1
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound144.171.199

Synthesis of Cycloalkylamide Derivatives

The primary method for the synthesis of the target cycloalkylamides is the direct aminolysis of this compound with the respective cycloalkylamine. This reaction is typically performed at elevated temperatures to drive the reaction to completion.

General Reaction Scheme

Synthesis_of_Cycloalkylamides cluster_reactants Reactants cluster_conditions Conditions MTHPC This compound Product N-Cycloalkyl-tetrahydropyran-4-carboxamide MTHPC->Product Cycloalkylamine Cycloalkylamine (e.g., Cyclopropylamine) Heat Heat Methanol Methanol (byproduct) Product->Methanol

Caption: General scheme for cycloalkylamide synthesis.

General Experimental Protocol for Direct Aminolysis

Materials:

  • This compound

  • Cycloalkylamine (Cyclopropylamine, Cyclobutylamine, Cyclopentylamine, or Cyclohexylamine)

  • Suitable solvent (e.g., Toluene, Xylene, or neat)

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq) and the desired cycloalkylamine (1.2-2.0 eq).

  • The reaction can be run neat or in a high-boiling solvent like toluene or xylene.

  • Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the specific cycloalkylamine and solvent used.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to obtain the desired N-cycloalkyl-tetrahydropyran-4-carboxamide.

Data Presentation Template:

CycloalkylamineMolar Ratio (Amine:Ester)SolventTemperature (°C)Time (h)Yield (%)
Cyclopropylamine
Cyclobutylamine
Cyclopentylamine
Cyclohexylamine

Alternative: Transition Metal-Catalyzed Amidation

For less reactive amines or to achieve milder reaction conditions, transition metal-catalyzed amidation can be an effective alternative. Catalysts based on metals like zirconium, titanium, or nickel have been shown to facilitate the direct amidation of esters.[2][3][4]

Conceptual Workflow for Catalyzed Amidation

Catalyzed_Amidation_Workflow Start Start Reactants Combine Ester, Amine, Catalyst, and Solvent Start->Reactants Reaction Heat Reaction Mixture (e.g., 60-120 °C) Reactants->Reaction Monitor Monitor Reaction (TLC, GC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Workflow for catalyzed amidation.

General Protocol for Zirconium(IV) Chloride Catalyzed Amidation

This protocol is adapted from general procedures for zirconium-catalyzed amidation of carboxylic acids and may require optimization for the specific ester substrate.[2]

Materials:

  • This compound

  • Cycloalkylamine

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous toluene

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

  • Add this compound (1.0 eq) and the cycloalkylamine (1.2 eq).

  • Add Zirconium(IV) chloride (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care.

  • Cycloalkylamines are flammable and can be corrosive. Handle with care.

  • Zirconium(IV) chloride is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of selective cyclooxygenase-2 (COX-2) inhibitors. The document includes detailed synthetic protocols for key coxibs, methodologies for their biological evaluation, and a summary of structure-activity relationships.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are lipid mediators involved in various physiological and pathophysiological processes.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3][4] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions such as protecting the gastrointestinal lining and maintaining kidney function.[3][4][5] In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated by pro-inflammatory stimuli like cytokines and growth factors at sites of inflammation.[3][6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While their anti-inflammatory effects are derived from the inhibition of COX-2, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal toxicity.[1][7] This understanding led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][3][7] Marketed examples of these selective inhibitors include celecoxib and etoricoxib.[1]

COX-2 Signaling Pathway in Inflammation

The inflammatory response triggers the induction of COX-2, which in turn catalyzes the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.[6][8][9] The signaling cascade is initiated by pro-inflammatory stimuli that lead to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by specific synthases to produce various prostanoids, including PGE2.[8]

COX2_Pathway Pro-inflammatory Stimuli\n(e.g., Cytokines, Growth Factors) Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli\n(e.g., Cytokines, Growth Factors)->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) catalyzes conversion to Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever mediate

Figure 1: COX-2 signaling pathway in inflammation.

General Synthetic Strategies and Screening Workflow

The chemical scaffolds of most selective COX-2 inhibitors are characterized by a 1,2-diarylheterocycle.[1] These structures typically possess a central heterocyclic or carbocyclic ring with two adjacent aryl groups.[10] A key feature for COX-2 selectivity is the presence of a methanesulfonyl (SO2Me) or sulfonamido (SO2NH2) group on one of the aryl rings.[10] This specific moiety is able to bind to a secondary pocket present in the active site of the COX-2 enzyme, which is not readily accessible in the COX-1 isoform.[3]

The general workflow for the development of novel selective COX-2 inhibitors involves the design and synthesis of new chemical entities based on established pharmacophores, followed by in vitro screening to determine their inhibitory potency and selectivity. Promising candidates are then further evaluated in in vivo models of inflammation and pain.

Synthesis_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold Design\n(e.g., Diarylheterocycle) Scaffold Design (e.g., Diarylheterocycle) Chemical Synthesis Chemical Synthesis Scaffold Design\n(e.g., Diarylheterocycle)->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Purification & Characterization->COX-1/COX-2 Inhibition Assay Determine IC50 Values Determine IC50 Values COX-1/COX-2 Inhibition Assay->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index SAR Studies SAR Studies Calculate Selectivity Index->SAR Studies SAR Studies->Scaffold Design\n(e.g., Diarylheterocycle) Iterative Refinement Lead Candidate Selection Lead Candidate Selection SAR Studies->Lead Candidate Selection

Figure 2: General workflow for synthesis and screening.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Celecoxib

Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a pyrazole-based selective COX-2 inhibitor. A common synthetic route involves the condensation of a substituted 1,3-dione with a hydrazine derivative.[3][11]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione This step involves a Claisen condensation reaction between p-methylacetophenone and ethyl trifluoroacetate.

  • Materials:

    • p-methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium hydride (or sodium methoxide)

    • Toluene (or other aprotic solvent)

    • Hydrochloric acid (for workup)

    • Petroleum ether (for crystallization)

  • Procedure:

    • To a stirred suspension of sodium hydride in toluene in a four-necked flask, add p-methylacetophenone and ethyl trifluoroacetate dropwise at a controlled temperature (e.g., 20-25°C).[12]

    • After the addition is complete, heat the mixture (e.g., 40-45°C) and maintain for several hours to drive the reaction to completion.[12]

    • Cool the reaction mixture and quench by the dropwise addition of hydrochloric acid.[12]

    • Separate the organic layer, evaporate the solvent under reduced pressure.[12]

    • Crystallize the residue from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[12]

Step 2: Synthesis of Celecoxib This step involves the cyclization of the 1,3-dione intermediate with 4-sulfamoylphenylhydrazine hydrochloride.

  • Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • 4-Sulfamoylphenylhydrazine hydrochloride

    • Ethanol

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser.[3]

    • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.[3]

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[3]

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure celecoxib.[3]

Protocol 2: Synthesis of Rofecoxib

Rofecoxib, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone, is a furanone-based selective COX-2 inhibitor. Its synthesis can be achieved through various routes, including a one-pot synthesis of the 3,4-diaryl substituted 2(5H)-furanone core.[13][14]

  • Materials:

    • Substituted phenylacetic acid

    • Substituted α-bromoacetophenone

    • Base (for cyclization)

    • Acid (for dehydration)

  • General Procedure:

    • Esterify a substituted phenylacetic acid with a substituted α-bromoacetophenone.

    • Subject the resulting ester to a base-mediated cyclization.

    • Perform an acidic dehydration to yield the final 3,4-diaryl-2(5H)-furanone product.[14] Note: More specific, multi-step syntheses have been developed for commercial production.

Protocol 3: Synthesis of Etoricoxib

Etoricoxib, 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, is a bipyridine-based selective COX-2 inhibitor. Its synthesis is more complex and involves the construction of the bipyridine core.[15][16]

  • Key Intermediates:

    • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (ketosulfone)

    • 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

  • General Procedure:

    • The synthesis often starts from precursors like 6-methylnicotinic acid methyl ester.[15]

    • A key step involves the formation of the ketosulfone intermediate. This can be achieved through different routes, such as the reaction of a Grignard reagent with a Weinreb amide intermediate followed by oxidation.[15]

    • The ketosulfone intermediate then undergoes a reaction with an electrophilic species like 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in the presence of a base (e.g., potassium tert-butoxide).[15]

    • The resulting intermediate is then treated with an acid mixture (e.g., acetic acid/trifluoroacetic acid) to facilitate the final cyclization and formation of the etoricoxib structure.[15]

Structure-Activity Relationship (SAR)

The potency and selectivity of diarylheterocycle-based COX-2 inhibitors are highly dependent on their structural features.

  • Central Ring: The central five-membered heterocyclic ring (e.g., pyrazole, furanone, isoxazole) is a common feature.[4]

  • Vicinal Aryl Groups: Two aryl groups attached to adjacent positions on the central ring are crucial for activity.[4]

  • Selectivity Group: A sulfonamide (SO2NH2) or methanesulfonyl (SO2Me) group on the para-position of one of the aryl rings is a key determinant of COX-2 selectivity.[2][10]

  • Other Substituents: The nature and position of substituents on the second aryl ring can modulate the potency and selectivity of the inhibitor. For instance, a methyl group at the para-position, as seen in celecoxib, contributes to its activity.

Figure 3: Key structure-activity relationships.

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes using a fluorometric assay kit. This method is suitable for high-throughput screening.[17][18]

  • Principle: The assay measures the fluorescence generated from a probe that reacts with Prostaglandin G2 (PGG2), an intermediate product of the COX reaction. The rate of fluorescence increase is proportional to the COX activity.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Celecoxib or other known selective inhibitor (as a positive control)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the assay buffer, cofactor, probe, and enzymes as per the kit's instructions. Prepare serial dilutions of the test compounds and the positive control.

    • Reaction Setup: In a 96-well plate, add the following to each well:

      • COX Assay Buffer

      • COX Cofactor

      • COX Probe

      • Test compound or vehicle (DMSO for control)

      • COX-1 or COX-2 enzyme

    • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.[19]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

    • Measurement: Immediately begin measuring the fluorescence kinetically for 5-10 minutes at 25°C.[17][18]

    • Data Analysis:

      • Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • Selectivity Index (SI): Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Inhibitory Activity of Selective COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of some well-known and experimental COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib15.00.04375[20]
Rofecoxib>500.018 (in CHO cells)>2777[21]
Valdecoxib5.00.0051000
Etoricoxib1.10.01106
Compound VIIa*19.50.2967.24[22]

*Compound VIIa is an experimental 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative.[22]

Disclaimer: The IC50 values can vary depending on the specific assay conditions and cell systems used. The data presented here are for comparative purposes.

References

Prins cyclization reaction for the synthesis of substituted tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted tetrahydropyrans (THPs) is a cornerstone of modern organic chemistry, driven by the prevalence of the THP scaffold in a vast array of biologically active natural products, including polyether antibiotics, marine toxins, and pharmaceutical agents.[1][2] Among the various synthetic strategies, the Prins cyclization has emerged as a powerful and versatile method for the stereoselective construction of the tetrahydropyran ring.[1][3] This reaction, typically catalyzed by a Brønsted or Lewis acid, involves the condensation of a homoallylic alcohol with an aldehyde or ketone.[4][5]

The key step in the Prins cyclization is the formation of an oxocarbenium ion, which then undergoes an intramolecular reaction with the alkene (the π-component) to form the heterocyclic ring.[4][6] The stereochemical outcome of the reaction is often controlled by a chair-like transition state, which allows for the predictable synthesis of highly substituted THPs with excellent diastereoselectivity.[7]

Mechanism of Action

The generally accepted mechanism for the acid-catalyzed Prins cyclization begins with the activation of an aldehyde by a catalyst (e.g., a Lewis acid). This is followed by the nucleophilic attack of the homoallylic alcohol to form a hemiacetal, which then loses water to generate a key oxocarbenium ion intermediate. This intermediate adopts a chair-like conformation to minimize steric interactions. The intramolecular attack of the alkene π-system onto the oxocarbenium ion (6-endo-trig cyclization) proceeds, forming a new carbon-carbon bond and a tertiary carbocation. The reaction is then terminated by the trapping of this carbocation by a nucleophile (e.g., a halide from the Lewis acid or solvent) to yield the substituted tetrahydropyran.[1][6][8]

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R¹CHO) Oxocarbenium Oxocarbenium Ion Aldehyde->Oxocarbenium Activation Homoallyl_OH Homoallylic Alcohol Homoallyl_OH->Oxocarbenium Catalyst Lewis Acid (e.g., SnCl₄) Catalyst->Aldehyde Coordination Chair_TS Chair-like Transition State Oxocarbenium->Chair_TS Conformational Change Cation_Intermediate Cyclized Cation Chair_TS->Cation_Intermediate 6-endo Cyclization THP_Product Substituted Tetrahydropyran Cation_Intermediate->THP_Product Nucleophilic Trapping (e.g., Cl⁻) G Start 1. Combine homoallylic alcohol and aldehyde in anhydrous CH₂Cl₂ under N₂ atmosphere. Cool 2. Cool the mixture to -78 °C. Start->Cool Add_Catalyst 3. Add SnCl₄ solution dropwise. Cool->Add_Catalyst Monitor 4. Monitor reaction by TLC. Add_Catalyst->Monitor Quench 5. Quench with saturated aqueous NaHCO₃. Monitor->Quench Workup 6. Aqueous Workup: (Separate, Extract, Wash, Dry) Quench->Workup Purify 7. Concentrate and purify by column chromatography. Workup->Purify End 8. Characterize pure tetrahydropyran product. Purify->End

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl tetrahydropyran-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Fischer esterification of tetrahydropyran-4-carboxylic acid with methanol and the esterification of tetrahydropyran-4-carboxylic acid using dimethyl sulfate.[1][2]

Q2: Which synthesis method generally provides a higher yield?

A2: The esterification of tetrahydropyran-4-carboxylic acid with dimethyl sulfate and potassium carbonate in acetone has been reported to achieve yields as high as 99%.[3] Fischer esterification is an equilibrium-driven reaction, and while yields can be high, they are often slightly lower than quantitative unless specific measures are taken to shift the equilibrium.[4]

Q3: What are the primary safety concerns associated with the synthesis of this compound?

A3: The reagents used in the synthesis pose the main safety risks. Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic.[5] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Strong acids like sulfuric acid, used in Fischer esterification, are corrosive.[6] Standard laboratory safety protocols should be strictly followed when handling these chemicals.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting carboxylic acid and the appearance of the ester product.

Troubleshooting Guides

Fischer Esterification of Tetrahydropyran-4-carboxylic Acid

This method involves the reaction of tetrahydropyran-4-carboxylic acid with methanol in the presence of an acid catalyst.

Issue 1: Low or No Product Formation

Possible CauseTroubleshooting Steps
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used. Typically, a catalytic amount is sufficient.
Presence of Water Fischer esterification is a reversible reaction where water is a byproduct.[4] Ensure all reagents and glassware are dry. Use anhydrous methanol. Consider using a Dean-Stark apparatus to remove water as it forms, which will drive the equilibrium towards the product.[7]
Low Reaction Temperature The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[8] Ensure the reaction mixture is heated appropriately.
Short Reaction Time Esterification can be slow.[7] Monitor the reaction progress and allow sufficient time for it to reach completion.

Issue 2: Incomplete Reaction

Possible CauseTroubleshooting Steps
Equilibrium Reached To shift the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[4] Removing water as it forms is also crucial.[7]
Steric Hindrance While not a major issue for this substrate, ensure the catalyst is not sterically hindered if you are using a non-standard one.

Issue 3: Presence of Impurities in the Final Product

Possible CauseTroubleshooting Steps
Unreacted Carboxylic Acid If the reaction has not gone to completion, unreacted starting material will be present. Drive the reaction further by adding more methanol or removing water. The acidic starting material can be removed during workup by washing the organic layer with a mild base like sodium bicarbonate solution.
Side Products At high temperatures and with strong acids, side reactions like dehydration or ether formation from the alcohol can occur, though this is less common with methanol. Ensure the reaction temperature is not excessively high.
Esterification using Dimethyl Sulfate

This method involves the reaction of tetrahydropyran-4-carboxylic acid with dimethyl sulfate in the presence of a base.

Issue 1: Low Yield

Possible CauseTroubleshooting Steps
Inactive Base Ensure the base (e.g., potassium carbonate, sodium bicarbonate) is anhydrous and of good quality.[9] The base is crucial for deprotonating the carboxylic acid.
Degradation of Dimethyl Sulfate Dimethyl sulfate is sensitive to moisture. Use a fresh, high-quality reagent.
Insufficient Reaction Time or Temperature While this reaction is often faster than Fischer esterification, ensure adequate time and temperature for the reaction to go to completion. The reaction is often performed at reflux in a solvent like acetone.[3]

Issue 2: Product is Contaminated with Starting Material

Possible CauseTroubleshooting Steps
Incomplete Reaction Ensure a slight excess of dimethyl sulfate and base are used to drive the reaction to completion.
Inefficient Workup During workup, unreacted carboxylic acid can be removed by washing with a basic solution.

Issue 3: Presence of Unknown Impurities

Possible CauseTroubleshooting Steps
Side Reactions Dimethyl sulfate is a powerful methylating agent and could potentially react with other nucleophiles if present.[5] Ensure the starting material is pure.
Solvent Impurities Use a pure, dry solvent (e.g., acetone) to avoid side reactions.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterFischer EsterificationDimethyl Sulfate Method
Starting Material Tetrahydropyran-4-carboxylic acidTetrahydropyran-4-carboxylic acid
Methylating Agent Methanol (large excess)Dimethyl sulfate (slight excess)
Catalyst/Base Strong acid (e.g., H₂SO₄, p-TsOH)Base (e.g., K₂CO₃, NaHCO₃)
Solvent Methanol or a non-polar solventAcetone or other polar aprotic solvent
Temperature RefluxReflux
Typical Yield Good to excellent (can be >95%)Excellent (up to 99%)[3]
Key Consideration Reversible, requires water removalUse of highly toxic dimethyl sulfate

Experimental Protocols

Protocol 1: Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Esterification with Dimethyl Sulfate
  • To a round-bottom flask, add tetrahydropyran-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in acetone.[3]

  • Stir the suspension and add dimethyl sulfate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3 hours.[3]

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation if required.

Visualizations

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Tetrahydropyran-4-carboxylic acid, Methanol, and Acid Catalyst start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete neutralize Neutralize cool->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end End Product purify->end

Caption: Workflow for Fischer Esterification.

DimethylSulfateWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Tetrahydropyran-4-carboxylic acid, K2CO3, and Acetone start->reagents add_dms Add Dimethyl Sulfate reagents->add_dms reflux Heat to Reflux add_dms->reflux monitor Monitor Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate filter->concentrate purify Purify (Optional) concentrate->purify end End Product purify->end

Caption: Workflow for Dimethyl Sulfate Esterification.

TroubleshootingLogic cluster_fischer Fischer Esterification Troubleshooting cluster_dms Dimethyl Sulfate Troubleshooting start Low Yield or Incomplete Reaction? fischer Fischer Esterification? start->fischer Yes dms Dimethyl Sulfate Method? start->dms No f_water Check for Water fischer->f_water f_catalyst Check Catalyst Amount fischer->f_catalyst f_temp Check Temperature fischer->f_temp f_time Increase Reaction Time fischer->f_time f_excess Use Excess Methanol fischer->f_excess d_base Check Base Activity dms->d_base d_dms Check DMS Quality dms->d_dms d_temp_time Check Temp/Time dms->d_temp_time

Caption: Troubleshooting Logic for Low Yield.

References

Troubleshooting low yields in the synthesis of tetrahydropyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tetrahydropyran Derivatives

Welcome to the Technical Support Center for the synthesis of tetrahydropyran (THP) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yields in Prins Cyclization

Question: My Prins cyclization reaction to form a tetrahydropyran derivative is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Answer: Low yields in Prins cyclization can stem from several factors, including catalyst choice, solvent, temperature, and substrate stability. Here's a systematic approach to troubleshooting:

  • Catalyst Selection and Activity: The choice of Lewis or Brønsted acid catalyst is critical. Common catalysts include InCl₃, SnBr₄, TMSOTf, and various zeolites.[1][2] Catalyst activity can be diminished by impurities in the starting materials or solvent.

    • Troubleshooting:

      • Ensure your catalyst is fresh and anhydrous.

      • Consider screening a variety of Lewis or Brønsted acids to find the optimal one for your specific substrate.[3]

      • Heterogeneous catalysts like Ce-MCM-41 have shown high conversion and selectivity and can simplify purification.[2][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.[5][6]

    • Troubleshooting:

      • If using coordinating solvents like THF, consider switching to a non-coordinating solvent such as dichloromethane (DCM) or toluene to avoid catalyst inhibition.[7]

      • For certain substrates, polar aprotic solvents like acetonitrile can be beneficial.[8]

  • Reaction Temperature and Time: Prins cyclizations can be sensitive to temperature. Running the reaction at too high a temperature can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.

    • Troubleshooting:

      • Optimize the reaction temperature by running small-scale experiments at different temperatures.

      • Monitor the reaction progress using TLC or GC to determine the optimal reaction time and avoid the formation of byproducts.[9]

  • Substrate-Related Issues: The structure of the homoallylic alcohol and the aldehyde can influence the cyclization efficiency. Steric hindrance or the presence of sensitive functional groups can lead to lower yields.

    • Troubleshooting:

      • The use of protecting groups for sensitive functionalities can prevent side reactions.[10][11] The tetrahydropyranyl (THP) group itself is a common protecting group for alcohols.[12][13][14]

      • Ensure the purity of your starting materials, as impurities can interfere with the catalyst.[9]

Category 2: Intramolecular Williamson Ether Synthesis Issues

Question: I am attempting an intramolecular Williamson ether synthesis to form a tetrahydropyran ring, but the yield is poor. What are the likely reasons?

Answer: The intramolecular Williamson ether synthesis is a powerful method for forming cyclic ethers, but its success is dependent on several factors that favor intramolecular cyclization over intermolecular side reactions.

  • Concentration (High Dilution Principle): A common reason for low yields is the prevalence of intermolecular reactions, leading to polymer formation.[8]

    • Troubleshooting:

      • Employ high-dilution conditions. By performing the reaction at a very low concentration, you increase the probability of the two ends of the same molecule reacting with each other.[8]

  • Base Selection: The choice of base is crucial for the deprotonation of the alcohol to form the nucleophilic alkoxide.

    • Troubleshooting:

      • Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred.[15]

      • The strength of the base should be sufficient to deprotonate the alcohol without causing elimination side reactions.

  • Leaving Group: The efficiency of the Sₙ2 reaction depends on the quality of the leaving group.

    • Troubleshooting:

      • While halides (Br, I) are common, converting the hydroxyl group to a better leaving group like a tosylate or mesylate can improve yields.[16]

  • Ring Strain: The formation of 6-membered rings like tetrahydropyran is generally favorable.[17][18] However, substitution patterns on the carbon chain can introduce conformational constraints that hinder cyclization.

Category 3: Byproduct Formation

Question: My reaction is producing a significant amount of an unexpected byproduct. How can I identify and minimize it?

Answer: Byproduct formation is a common issue. Identifying the structure of the byproduct is the first step in diagnosing the problem.

  • Common Byproducts in Prins Cyclization:

    • Elimination Products: Formation of dienes can occur, especially at higher temperatures.

    • Intermolecular Products: At high concentrations, intermolecular etherification or aldol reactions can compete with the desired cyclization.

    • Rearrangement Products: Carbocationic intermediates in the Prins reaction can undergo rearrangements.

  • Common Byproducts in Williamson Ether Synthesis:

    • Elimination Products (Alkenes): If using a secondary halide as the electrophile, the alkoxide can act as a base, leading to E2 elimination.[8][15]

    • Polymers: As mentioned, intermolecular reactions can lead to polymer formation.[8]

  • Minimization Strategies:

    • Optimize Reaction Conditions: Adjusting temperature, reaction time, and reactant concentration can favor the desired reaction pathway.

    • Purify Starting Materials: Ensure that no impurities are present that could catalyze side reactions.[19]

    • Choice of Reagents: Selecting the right catalyst, base, and solvent system is crucial for directing the reaction towards the desired product.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of tetrahydropyran derivatives, based on literature data.

Table 1: Effect of Catalyst on Prins Cyclization Yield

CatalystSubstratesSolventTemperature (°C)Yield (%)Reference
InCl₃Homoallyl alcohol & AldehydeDichloromethaneRoom TempHigh[3]
Phosphomolybdic acidHomoallylic alcohol & AldehydeWaterRoom TempHigh[3]
SnBr₄Aldehyde & AllylsilaneDichloromethane-7879[1]
TMSOTfAldehyde & AllylsilaneDichloromethane-78High[1]
Ce-MCM-41Isopulegol & BenzaldehydeToluene110>95[2][4]
Ni/SiO₂Dihydropyran (DHP)Flow reactor150-20098[20]

Table 2: Influence of Solvent on Intramolecular Cyclization

Reaction TypeSubstrateSolventBase/CatalystYield (%)Reference
Julia-Kocienski OlefinationSulfone & AldehydeDMEKHMDS44[21]
Julia-Kocienski OlefinationSulfone & AldehydeHexafluoroisopropanolKHMDS55[21]
Intramolecular AlkylationHydroxyselenideVariesHClO₄Not specified[22]
Oxa-Michael Additionζ-hydroxy α,β-unsaturated esterVariesBase/AcidVaries[23]

Experimental Protocols

Protocol 1: General Procedure for Prins Cyclization using InCl₃
  • To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add indium(III) chloride (InCl₃, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran derivative.[3]

Protocol 2: General Procedure for Intramolecular Williamson Ether Synthesis
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the halo-alcohol (1.0 mmol) in a large volume of anhydrous tetrahydrofuran (THF) to achieve high dilution (e.g., 0.01 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the cyclic ether.[15][17]

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReactionConditions Review Reaction Conditions Start->ReactionConditions SideReactions Analyze for Side Reactions Start->SideReactions CheckPurity->ReactionConditions Purify Purify Starting Materials CheckPurity->Purify Impurities Found OptimizeTemp Optimize Temperature & Time ReactionConditions->OptimizeTemp OptimizeConc Optimize Concentration (High Dilution) ReactionConditions->OptimizeConc ChangeSolvent Change Solvent ReactionConditions->ChangeSolvent ChangeCatalyst Screen Different Catalysts/Bases ReactionConditions->ChangeCatalyst IsolateByproduct Isolate & Characterize Byproduct SideReactions->IsolateByproduct Purify->ReactionConditions Success Improved Yield OptimizeTemp->Success OptimizeConc->Success ChangeSolvent->Success ChangeCatalyst->Success ModifyStrategy Modify Synthetic Strategy IsolateByproduct->ModifyStrategy Byproduct Identified ModifyStrategy->Success

Caption: Troubleshooting workflow for low reaction yields.

Simplified Prins Cyclization Reaction Pathway

Prins_Cyclization Reactants Homoallylic Alcohol + Aldehyde Catalyst Lewis/Brønsted Acid Catalyst Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Activation Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization CationicIntermediate Cationic Intermediate Cyclization->CationicIntermediate Product Tetrahydropyran Derivative CationicIntermediate->Product Nucleophilic Quench SideProduct Side Products (e.g., Elimination) CationicIntermediate->SideProduct Undesired Pathways

Caption: Key steps in the Prins cyclization reaction.

References

Technical Support Center: Purification of Methyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl tetrahydropyran-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. A common synthesis involves the esterification of tetrahydropyran-4-carboxylic acid. Potential impurities include:

  • Unreacted Starting Materials: Tetrahydropyran-4-carboxylic acid and the methylating agent (e.g., dimethyl sulfate, methanol).

  • Reagents and Solvents: Residual base (e.g., potassium carbonate), and solvents used in the synthesis and workup (e.g., acetone, ethyl acetate).

  • Byproducts of Precursor Synthesis: If you synthesized the precursor, tetrahydropyran-4-carboxylic acid, impurities from that synthesis, such as those from the cyclization, hydrolysis, and decarboxylation steps, may be carried over.

  • Hydrolysis Product: The primary degradation product is tetrahydropyran-4-carboxylic acid, formed by the hydrolysis of the ester. This can occur if the compound is exposed to acidic or basic conditions, especially in the presence of water.

Q2: My crude product is a pale-yellowish liquid. Is this normal?

A2: Yes, it is not uncommon for crude this compound to appear as a pale-yellowish liquid. The color may be due to minor impurities. Pure this compound is typically a colorless liquid.

Q3: Is this compound stable to standard purification techniques?

A3: this compound is generally stable under neutral conditions. However, the tetrahydropyran ring can be sensitive to strong Lewis acids, and the ester functional group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. Therefore, it is advisable to use neutral conditions during purification where possible and to minimize exposure to strong acids and bases.

Q4: I have a low yield after purification. What are the possible reasons?

A4: Several factors could contribute to a low yield:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Losses during workup: The compound may have some solubility in the aqueous phase during extractions. Ensure you are using an appropriate organic solvent and consider back-extracting the aqueous layer.

  • Decomposition: As mentioned, the compound can degrade in the presence of strong acids or bases, or at high temperatures during distillation.

  • Inefficient fractionation: During distillation or chromatography, fractions containing the product may have been discarded. It is crucial to monitor the separation process carefully (e.g., using TLC or GC) to correctly identify and combine the product-containing fractions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
Problem Possible Cause Solution
Difficulty achieving a stable vacuum Leaks in the distillation apparatus.Check all glassware for cracks and ensure all joints are properly sealed with grease.
"Bumping" or uneven boiling The heating rate is too high, or there is a lack of nucleation sites.Reduce the heating mantle temperature. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
Product is not distilling at the expected temperature The vacuum pressure is different from the literature value, or the thermometer is incorrectly placed.Use a vacuum nomograph to estimate the boiling point at your system's pressure. Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Product co-distills with an impurity The impurity has a similar boiling point to the product.Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. Collect smaller fractions and analyze their purity.
Product darkens or decomposes in the distillation pot The distillation temperature is too high.Use a higher vacuum to lower the boiling point. For very sensitive compounds, consider short-path distillation.
Column Chromatography Issues
Problem Possible Cause Solution
All components elute together at the solvent front The eluting solvent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).
The target compound is not eluting from the column The eluting solvent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
"Streaking" of the compound down the column The compound is strongly interacting with the silica gel, or the column is overloaded.Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent. Ensure the sample is loaded in a concentrated band and that the column is not overloaded.
Poor separation of the product from an impurity The polarity of the product and the impurity are very similar.Optimize the solvent system using TLC with different solvent mixtures. Consider using a different stationary phase, such as alumina.
The compound appears to have decomposed on the column The compound is sensitive to the acidic nature of silica gel.Perform a TLC stability test. If decomposition is observed, use a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short fractionating column (a Vigreux column is often sufficient), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

  • Sample Preparation: Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and start the vacuum pump, gradually reducing the pressure.

    • Once the desired pressure is reached and stable, slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect a forerun of any low-boiling impurities.

    • Collect the main fraction that distills at a constant temperature. The boiling point will depend on the pressure.

    • Stop the distillation when the temperature drops or when signs of decomposition appear in the distillation pot.

  • Product Collection: Allow the apparatus to cool completely before releasing the vacuum. The purified product is in the receiving flask.

Quantitative Data Summary:

ParameterValue
Atmospheric Boiling Point197 °C
Density1.080 g/mL at 20 °C

Note: The boiling point under vacuum can be estimated using a pressure-temperature nomograph.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from impurities with similar boiling points but different polarities.

Methodology:

  • Eluent Selection: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply pressure to begin the elution.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude Methyl tetrahydropyran-4-carboxylate analysis Initial Analysis (TLC, GC, NMR) crude->analysis decision Purity Acceptable? analysis->decision distillation Vacuum Distillation decision->distillation No, High Boiling Impurities chromatography Column Chromatography decision->chromatography No, Similar Boiling Impurities pure_product Pure Product decision->pure_product Yes further_analysis Final Purity Check (TLC, GC, NMR) distillation->further_analysis chromatography->further_analysis further_analysis->pure_product

Caption: A decision-making workflow for the purification of this compound.

troubleshooting_logic start Low Yield After Purification check_workup Review Workup Procedure (e.g., extractions) start->check_workup check_stability Assess Product Stability (TLC stability test) start->check_stability check_fractions Re-analyze Discarded Fractions start->check_fractions solution_workup Optimize Extraction (e.g., back-extraction) check_workup->solution_workup solution_stability Modify Purification Conditions (e.g., use alumina, lower temp.) check_stability->solution_stability solution_fractions Combine Fractions Containing Product check_fractions->solution_fractions

Caption: A troubleshooting guide for addressing low yield in purification.

Identification and characterization of impurities in Methyl tetrahydropyran-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl tetrahydropyran-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A widely used method is the esterification of Tetrahydro-2H-pyran-4-carboxylic acid with a methylating agent in the presence of a base. A common and effective combination involves using dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.[1][2]

Q2: What are the potential impurities I should be aware of in this synthesis?

A2: The primary potential impurities include:

  • Unreacted Starting Material: Tetrahydro-2H-pyran-4-carboxylic acid.

  • Reagent-Related Impurities: Residual dimethyl sulfate (DMS) and its hydrolysis product, monomethyl sulfate (MMS).

  • Product-Related Impurities: Tetrahydro-2H-pyran-4-carboxylic acid resulting from the hydrolysis of the final ester product.

  • Solvent-Related Impurities: Residual acetone or other solvents used in the synthesis and workup.

Q3: Why is it critical to control the level of residual dimethyl sulfate?

A3: Dimethyl sulfate (DMS) is a potent genotoxic agent and is considered a probable human carcinogen. Regulatory agencies have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs). Therefore, it is crucial to monitor and control its levels in the final product.

Q4: Can monomethyl sulfate (MMS) interfere with the analysis of dimethyl sulfate (DMS)?

A4: Yes. During GC-MS analysis, residual monomethyl sulfate can thermally decompose in the hot GC injection port to form dimethyl sulfate, leading to falsely elevated or false-positive results for DMS.[3][4] It is essential to use an analytical method that can differentiate between DMS and MMS or to take steps to mitigate this decomposition.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction The esterification reaction is an equilibrium process.[5][6] To drive the reaction to completion, ensure you are using a slight excess of the methylating agent (dimethyl sulfate). Also, confirm that the reaction has been allowed to proceed for a sufficient amount of time with adequate heating as per the protocol.[1][2]
Presence of Water Water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid starting material, reducing the yield.[5] Ensure all reagents and solvents are anhydrous. Use freshly dried acetone and ensure the potassium carbonate is anhydrous.
Inefficient Base The base (potassium carbonate) is crucial for deprotonating the carboxylic acid. If the base is old, has absorbed moisture, or is not of sufficient quality, the reaction will be inefficient. Use freshly opened or properly stored anhydrous potassium carbonate.
Losses During Workup The product can be lost during the filtration and extraction steps. Ensure complete transfer of the product at each stage and use fresh solvent for washing the filter cake to recover any remaining product.
Problem 2: Presence of Unreacted Tetrahydro-2H-pyran-4-carboxylic acid in the Final Product
Possible Cause Suggested Solution
Insufficient Methylating Agent An inadequate amount of dimethyl sulfate will lead to incomplete conversion of the carboxylic acid. Use a slight molar excess (e.g., 1.1 equivalents) of dimethyl sulfate relative to the carboxylic acid.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before workup.
Hydrolysis During Workup If the workup conditions are too acidic or basic, or if there is prolonged exposure to water, the ester product can hydrolyze back to the carboxylic acid.[5] Perform the workup steps efficiently and avoid extreme pH conditions.
Problem 3: Detection of Residual Dimethyl Sulfate (DMS) or Monomethyl Sulfate (MMS)
Possible Cause Suggested Solution
Excess Dimethyl Sulfate Used Using a large excess of dimethyl sulfate will result in higher residual levels. Use only a slight excess (e.g., 1.1 equivalents) to ensure complete reaction without excessive residual reagent.
Inefficient Quenching/Workup The workup procedure may not be effectively removing the unreacted dimethyl sulfate and its byproducts. Washing the organic phase with an aqueous solution (e.g., sodium bicarbonate solution) can help to hydrolyze and remove residual DMS.
Thermal Decomposition of MMS in GC-MS As mentioned in the FAQs, MMS can decompose to DMS in the GC inlet.[3][4] Use a validated GC-MS method with a cooled injection technique or a derivatization step to avoid this issue. Alternatively, use an LC-MS method for the analysis of these impurities.

Experimental Protocols

Synthesis of this compound

This protocol is based on a common laboratory-scale synthesis.[1][2]

  • Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.1 equivalents) in dry acetone, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent).

  • Addition of Methylating Agent: To this mixture, add dimethyl sulfate (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and stir for 3-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetone.

    • Combine the filtrate and the washings.

    • Concentrate the combined organic solution under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude product can be purified by vacuum distillation.

Impurity Characterization

Workflow for Impurity Identification and Characterization

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification cluster_quantification Quantification & Characterization Synthesis This compound Synthesis Crude_Product Crude Product Synthesis->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS HPLC HPLC Analysis Crude_Product->HPLC NMR NMR Analysis Crude_Product->NMR Impurity_ID Identify Impurities GCMS->Impurity_ID HPLC->Impurity_ID NMR->Impurity_ID Starting_Material Unreacted Starting Material (Tetrahydro-2H-pyran-4-carboxylic acid) Impurity_ID->Starting_Material Reagent_Impurities Reagent-Related (DMS, MMS) Impurity_ID->Reagent_Impurities Product_Impurity Product Hydrolysis Impurity_ID->Product_Impurity Quantify Quantify Impurities Starting_Material->Quantify Reagent_Impurities->Quantify Product_Impurity->Quantify Characterize Characterize Impurities Quantify->Characterize G Start Low Yield of This compound Check_Reaction Check for Complete Reaction (TLC, HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Reagent Increase Reaction Time or Amount of Methylating Agent Incomplete->Increase_Time_Reagent Check_Water Check for Water Contamination (Anhydrous Reagents/Solvents) Complete->Check_Water Water_Present Water Present Check_Water->Water_Present Yes No_Water No Significant Water Check_Water->No_Water No Dry_Reagents Use Anhydrous Reagents and Solvents Water_Present->Dry_Reagents Check_Base Check Base Activity (Fresh Anhydrous K₂CO₃) No_Water->Check_Base Base_Inactive Base Inactive Check_Base->Base_Inactive Yes Base_Active Base Active Check_Base->Base_Active No Use_Fresh_Base Use Fresh, Anhydrous Base Base_Inactive->Use_Fresh_Base Review_Workup Review Workup Procedure for Product Loss Base_Active->Review_Workup

References

Improving the stereoselectivity of reactions involving tetrahydropyran rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of tetrahydropyran (THP) rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments. The tetrahydropyran motif is a crucial structural component in numerous natural products and pharmaceuticals, making its stereoselective synthesis a critical aspect of modern organic chemistry.[1][2][3]

Troubleshooting Guides

This section addresses specific challenges you might encounter during the synthesis of substituted tetrahydropyrans and offers potential solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio) in Prins Cyclization

Question: My Prins cyclization is resulting in a low diastereomeric ratio. How can I improve the cis:trans selectivity?

Answer: The stereochemical outcome of the Prins cyclization is highly dependent on the reaction conditions and the nature of the substrates.[2] The formation of the all-cis product is often favored due to a chair-like transition state where substituents adopt an equatorial orientation.[2][4] Here are several factors to consider for optimizing the diastereoselectivity:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid are critical. Different Lewis acids can favor different transition states.[4]

    • Troubleshooting Step: Screen a variety of Lewis acids such as SnCl₄, In(OTf)₃, TMSOTf, FeCl₃, and InBr₃.[2][3][4][5][6] Milder catalysts like InBr₃ have been shown to overcome issues with epimerization.[2][6]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[7]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from non-polar (e.g., CH₂Cl₂) to more coordinating ones.

  • Substrate Structure: The geometry of the homoallylic alcohol can influence the stereochemical outcome.[5] For instance, the use of TMSBr or AcBr with α-acetoxy ether substrates has been shown to favor the formation of the axial 4-substituent.[4]

  • Additives: The addition of certain reagents can influence the reaction pathway. For example, using trimethylsilyl halide as an additive with In(OTf)₃ can favor the formation of cis-4-halo-2,6-disubstituted tetrahydropyrans.[6]

Issue 2: Poor Stereoselectivity in Nucleophilic Additions to Tetrahydro-4H-pyran-4-one

Question: My nucleophilic addition to the carbonyl group of Tetrahydro-4H-pyran-4-one is yielding the wrong stereoisomer or a mixture of isomers. What strategies can I employ to control the stereochemical outcome?

Answer: The stereochemistry of nucleophilic addition to a prochiral ketone like Tetrahydro-4H-pyran-4-one is determined by the facial selectivity of the nucleophilic attack.[7] Here are some approaches to control this:

  • Chiral Auxiliaries: Incorporating a chiral auxiliary into the molecule can effectively direct the nucleophilic attack to one face of the carbonyl group by creating a sterically hindered environment.[7] The auxiliary can be removed in a subsequent step.

  • Chelation Control: The presence of nearby heteroatoms can lead to chelation with a metal center, locking the conformation and directing the stereochemical outcome.[7]

  • Catalyst Selection: The use of chiral catalysts, such as chiral Lewis acids, can create a chiral environment around the ketone, favoring attack from one face.

  • Reaction Conditions: As with other stereoselective reactions, lowering the reaction temperature can improve selectivity.[7]

Issue 3: Low E/Z Selectivity in Wittig Reactions with Tetrahydro-4H-pyran-4-one

Question: I am performing a Wittig reaction to form an alkene from Tetrahydro-4H-pyran-4-one, but the E/Z selectivity is poor. How can I improve this?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.[7]

  • Stabilized Ylides: These ylides (e.g., those with an adjacent ester or ketone group) generally lead to the formation of the (E)-alkene with high selectivity.[7]

  • Unstabilized Ylides: These ylides (e.g., those with alkyl substituents) typically favor the formation of the (Z)-alkene.[7]

  • Salt-Free Conditions: For unstabilized ylides, performing the reaction under lithium-salt-free conditions can enhance (Z)-selectivity. The presence of lithium salts can lead to equilibration of intermediates, reducing the stereoselectivity.[7]

  • Schlosser Modification: To obtain the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves using a strong base at low temperatures to deprotonate the betaine intermediate, followed by protonation to favor the more stable trans-oxaphosphetane, which then collapses to the (E)-alkene.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in reactions involving the tetrahydropyran ring?

A1: The primary factors include:

  • Steric Hindrance: The substitution pattern on the pyran ring and the incoming reagent will dictate the preferred direction of approach.[7]

  • Chelation Control: The presence of nearby heteroatoms can lead to chelation with a metal center, locking the conformation and directing the stereochemical outcome.[7]

  • Electronic Effects: The electronic nature of substituents can influence the stability of transition states.[7]

  • Catalyst Choice: The catalyst (e.g., Lewis acid, organocatalyst, metal complex) plays a crucial role in determining the stereochemical pathway.[1][4]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all significantly impact the stereoselectivity of a reaction.[7]

Q2: How can I favor the formation of a 2,6-trans-tetrahydropyran ring in an oxy-Michael cyclization?

A2: While the formation of 2,6-cis-tetrahydropyrans is often thermodynamically favored, specific conditions can promote the formation of the 2,6-trans isomer.[8] For α,β-unsaturated thioesters with a 4-hydroxyl group, TBAF-mediated conditions have been shown to produce the 2,6-trans-tetrahydropyran.[9] This is proposed to proceed through a boat-like transition state stabilized by a hydrogen bond between the 4-hydroxyl group and the cyclizing alkoxide.[8][9]

Q3: Are there alternatives to Prins cyclization for the stereoselective synthesis of substituted tetrahydropyrans?

A3: Yes, several other powerful methods exist:

  • Organocatalytic Oxa-Michael Addition: This strategy, often used in cascade reactions, can produce chiral tetrahydropyran derivatives with excellent stereoselectivity.[4]

  • Intramolecular Michael Addition: Tandem reactions involving Knoevenagel condensation and intramolecular Michael addition can yield single diastereomers of highly substituted tetrahydropyran-4-ones.[4]

  • Hetero-Diels-Alder Reactions: Asymmetric hetero-Diels-Alder reactions are a key strategy for the stereoselective synthesis of highly substituted tetrahydropyran rings.[10]

  • Palladium-Catalyzed Oxidative Heck Redox-Relay: This strategy can install stereogenic centers remote from other functionalities with high stereoselectivity to form 2,6-trans-tetrahydropyrans.[11]

Q4: Can the tetrahydropyran (THP) group itself influence the stereoselectivity of a reaction?

A4: Yes, while primarily used as a protecting group, the THP group introduces a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is already chiral.[12][13][14] In some cases, a THP-derivative has been used as a chiral auxiliary to control the stereoselectivity of nucleophilic additions to an aldehyde within the same molecule by shielding one face from attack.[13]

Data Summary

The following tables summarize quantitative data from various studies on the stereoselective synthesis of tetrahydropyrans.

Table 1: Organocatalyzed Enantioselective Tetrahydropyran Synthesis [1]

CatalystReaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
Quinine-based SquaramideMichael/Henry/Ketalization CascadeAcetylacetoneβ-Nitrostyrene10CH₂Cl₂24RT8099
Chiral Phosphoric Acid (R-TRIP)Intramolecular oxa-MichaelAryl thioacrylate precursor-------

Table 2: Diastereoselective Aldol Reaction with Tetrahydro-4H-pyran-4-one [7]

Lewis AcidBaseSolventTemperature (°C)Diastereomeric Ratio (dr)
TiCl₄TriethylamineCH₂Cl₂-78High

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction of Tetrahydro-4H-pyran-4-one [7]

  • Enolate Formation:

    • Dissolve Tetrahydro-4H-pyran-4-one in a suitable aprotic solvent (e.g., CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of TiCl₄ (1.1 equivalents) dropwise and stir the mixture for 30 minutes.

    • Add a tertiary amine base (e.g., triethylamine, 1.2 equivalents) and stir for another hour to form the titanium enolate.

  • Aldol Addition:

    • To the solution of the titanium enolate at -78 °C, add a solution of the desired aldehyde (1.0 equivalent) in the same solvent dropwise.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

Protocol 2: TMSOTf-Catalyzed Prins Cyclization [4]

  • Reaction Setup:

    • Prepare a solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M) in a flame-dried flask under a nitrogen atmosphere.

  • Reaction Initiation:

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add TMSOTf (1.0 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1 to 2 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching:

    • Once the starting materials are consumed, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Workup and Purification:

    • Proceed with a standard aqueous workup and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Purification start Dissolve Ketone in Solvent cool1 Cool to -78 °C start->cool1 add_lewis Add TiCl₄ cool1->add_lewis add_base Add Triethylamine add_lewis->add_base enolate Titanium Enolate Formed add_base->enolate add_aldehyde Add Aldehyde at -78 °C enolate->add_aldehyde React quench Quench with NH₄Cl add_aldehyde->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Diastereomer purify->product troubleshooting_logic start Low Diastereoselectivity in Prins Cyclization cause1 Sub-optimal Lewis Acid? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Solvent Effects? start->cause3 solution1 Screen Lewis Acids (e.g., SnCl₄, In(OTf)₃) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Vary Solvent Polarity cause3->solution3

References

Technical Support Center: Decarboxylation of Tetrahydropyran-4,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid to synthesize tetrahydropyran-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid.

Problem Potential Cause Recommended Solution
Low or No Yield of Tetrahydropyran-4-carboxylic acid Incomplete hydrolysis of the diethyl ester precursor.Ensure complete hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate by using a sufficient amount of base (e.g., 5.0 mole of NaOH per mole of diester) and maintaining the reaction temperature at 40-50°C until completion.[1][2] Acidify the reaction mixture to a pH of 1.0-2.0 to ensure full precipitation of the dicarboxylic acid before proceeding to decarboxylation.[1][2]
Insufficient reaction temperature for decarboxylation.The decarboxylation of tetrahydropyran-4,4-dicarboxylic acid typically requires high temperatures. Heat the reaction mixture to 120-130°C to facilitate the elimination of carbon dioxide.[1][2] Some literature reports temperatures as high as 180°C, though this can present safety challenges.[1]
Decomposition of the product at high temperatures.The use of a high-boiling solvent like xylene or paraffin oil can help to maintain a controlled and even temperature, preventing localized overheating and decomposition of the final product.[1]
Uncontrolled and Rapid Evolution of Carbon Dioxide The reaction is proceeding too quickly due to rapid heating.Add the tetrahydropyran-4,4-dicarboxylic acid portion-wise to the pre-heated solvent to moderate the rate of CO2 evolution.[1] The use of a solvent such as xylene or paraffin oil helps to control the reaction rate and dissipate heat.[1]
Lack of a suitable solvent to moderate the reaction.Performing the decarboxylation in a solvent like xylene, paraffin oil, or a mixture of both can help to ensure a controlled release of carbon dioxide.[1]
Reaction Appears Sluggish or Stalled The reaction temperature is too low.Gradually increase the temperature of the reaction mixture, monitoring for the evolution of carbon dioxide. The optimal temperature range is typically between 120-130°C.[1][2]
Impurities in the starting material.Ensure the tetrahydropyran-4,4-dicarboxylic acid is of high purity. Impurities can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid?

A1: The recommended temperature range for the thermal decarboxylation of tetrahydropyran-4,4-dicarboxylic acid is typically between 120°C and 130°C.[1][2] Some older procedures have reported temperatures as high as 185°C, but this can lead to lower yields and potential safety hazards due to rapid gas evolution.[3]

Q2: Why is a solvent like xylene or paraffin oil used in the decarboxylation process?

A2: High-boiling solvents such as xylene and paraffin oil are used to maintain a consistent and controlled reaction temperature, which helps to prevent the decomposition of the desired product, tetrahydropyran-4-carboxylic acid.[1] These solvents also aid in the controlled evolution of carbon dioxide, making the reaction safer to handle on a larger scale.[1]

Q3: My reaction is producing a low yield. What are the most likely reasons?

A3: Low yields can stem from several factors. Incomplete hydrolysis of the starting diester, diethyl tetrahydropyran-4,4-dicarboxylate, is a common issue. Ensure the hydrolysis is complete before proceeding. Another significant factor is the decarboxylation temperature; if it's too low, the reaction won't proceed to completion, and if it's too high, the product may decompose.[1][3] Maintaining the temperature within the optimal 120-130°C range is crucial.[1]

Q4: How can I control the vigorous evolution of CO2 gas during the reaction?

A4: To manage the evolution of carbon dioxide, it is recommended to add the tetrahydropyran-4,4-dicarboxylic acid to the hot solvent in portions.[1] This allows for a more controlled reaction rate. The use of a solvent system like xylene and paraffin oil also helps to moderate the reaction and prevent a dangerous buildup of pressure.[1]

Q5: Are there alternative methods to thermal decarboxylation?

A5: While thermal decarboxylation is a common method, other decarboxylation techniques exist for different types of carboxylic acids, such as photoredox catalysis and the Krapcho decarboxylation for specific substrates.[4][5][6] However, for the direct decarboxylation of tetrahydropyran-4,4-dicarboxylic acid, controlled heating is the most frequently cited method in the literature.[1][2]

Experimental Protocols

Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid

This three-step process outlines the synthesis of the starting material for decarboxylation.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization) [2][7]

  • Reactants: Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole), a suitable base (e.g., sodium ethoxide or sodium hydroxide), and a phase transfer catalyst like Tetrabutylammonium bromide (TBAB).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of the base in anhydrous ethanol under an inert atmosphere.

    • Add diethyl malonate dropwise to the stirred solution at room temperature.

    • Add bis(2-chloroethyl) ether to the mixture.

    • Heat the reaction mixture to reflux (typically 50-100°C) for 12-18 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic Acid (Hydrolysis) [2][7]

  • Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole).

  • Reagent: Sodium hydroxide (NaOH) solution (5.0 mole).

  • Procedure:

    • Dissolve the diethyl tetrahydropyran-4,4-dicarboxylate in a solution of sodium hydroxide.

    • Heat the mixture to 40-50°C to facilitate hydrolysis.

    • Monitor the reaction until completion (e.g., by TLC).

    • After cooling, carefully adjust the pH of the reaction mixture to 1.0-2.0 with a suitable acid (e.g., HCl) to precipitate the dicarboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid [1][2]

  • Reactant: Tetrahydropyran-4,4-dicarboxylic acid (1.0 mole).

  • Solvent: Xylene and/or paraffin oil.

  • Procedure:

    • In a flask equipped for distillation or with a reflux condenser, heat the solvent (e.g., 150 L of xylene and 2.5 kg of paraffin oil for 35 kg of dicarboxylic acid) to 120-130°C.

    • Carefully add the tetrahydropyran-4,4-dicarboxylic acid in portions to control the evolution of carbon dioxide.

    • Maintain the temperature at 120-130°C until the gas evolution ceases.

    • After the reaction is complete, the product can be isolated. One method involves distilling off the solvent and then extracting the product with a suitable solvent like ethyl acetate.

Data Summary

Table 1: Decarboxylation Conditions and Yields

Solvent SystemTemperature (°C)Yield (%)Reference
Paraffin oil120-13070[1]
Xylene120-13075-80[1]
Xylene + Paraffin oil120-13080-85[1]
No Solvent18564[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_decarboxylation Decarboxylation start Diethyl malonate + Bis(2-chloroethyl) ether cyclization Cyclization (Base, TBAB) start->cyclization diester Diethyl tetrahydropyran-4,4-dicarboxylate cyclization->diester hydrolysis Hydrolysis (NaOH) diester->hydrolysis diacid Tetrahydropyran-4,4-dicarboxylic acid hydrolysis->diacid decarbox Decarboxylation (Heat, 120-130°C) diacid->decarbox product Tetrahydropyran-4-carboxylic acid decarbox->product

Caption: Synthetic pathway to Tetrahydropyran-4-carboxylic acid.

troubleshooting_logic start Low Yield? check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis Yes check_temp Is Temperature 120-130°C? check_hydrolysis->check_temp Yes incomplete_hydrolysis Incomplete Hydrolysis: - Check base stoichiometry - Ensure sufficient reaction time check_hydrolysis->incomplete_hydrolysis No temp_too_low Temperature Too Low: Increase heat check_temp->temp_too_low No success Yield should improve check_temp->success Yes incomplete_hydrolysis->success temp_too_low->success temp_too_high Temperature Too High: Potential product decomposition Use high-boiling solvent

Caption: Troubleshooting logic for low yield in decarboxylation.

References

Preventing degradation of Methyl tetrahydropyran-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl tetrahydropyran-4-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: While specific degradation studies on this compound are not extensively documented, based on its chemical structure (an ester with a tetrahydropyran ring), the primary degradation pathways are likely to be:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This reaction would yield tetrahydropyran-4-carboxylic acid and methanol.

  • Oxidation: The tetrahydropyran ring, similar to other ethers, can be prone to oxidation. This can lead to the formation of hydroperoxides, which can be unstable, and other oxidative degradation products. Studies on the related compound, 4-Methyltetrahydropyran (4-MeTHP), have shown that oxidation can lead to ring-opening and the formation of various oxidized species.[1][2][3]

  • Thermal Decomposition: At elevated temperatures, esters can undergo thermal decomposition, which may lead to the formation of smaller carboxylic acids and other byproducts.[2]

Q2: What are the visible signs of degradation in this compound?

A2: Degradation of this compound may be indicated by the following:

  • Appearance of a white solid: The formation of a white precipitate could indicate the hydrolysis of the ester to tetrahydropyran-4-carboxylic acid, which is a solid at room temperature.

  • Change in color: A yellowing or other discoloration of the normally colorless liquid could suggest oxidative degradation or the presence of impurities.

  • Change in odor: The development of a sharp, acidic, or otherwise unusual odor may indicate the formation of degradation products like carboxylic acids.

  • Inconsistent analytical results: Significant changes in purity as determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are a clear indicator of degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound under the following conditions:

ParameterRecommendationRationale
Temperature 10°C - 25°C (Room temperature)Avoids excessive heat which can accelerate degradation, and freezing which can cause container stress.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.
Container Tightly sealed, amber glass bottle or a suitable plastic container (e.g., HDPE)Protects from light and moisture, and prevents contamination.[1][4]
Incompatibilities Strong oxidizing agents, strong acids, strong basesThese substances can catalyze or participate in degradation reactions.

Q4: What are common impurities that might be present in this compound?

A4: Potential impurities could arise from the synthesis process or degradation during storage. These may include:

  • Starting materials: Unreacted tetrahydropyran-4-carboxylic acid or reagents from the esterification process.

  • Solvents: Residual solvents used during synthesis and purification.

  • Hydrolysis products: Tetrahydropyran-4-carboxylic acid and methanol.

  • Oxidation products: Hydroperoxides and other oxidized species originating from the tetrahydropyran ring.

Troubleshooting Guides

Issue 1: Presence of a White Precipitate

Possible Cause: Hydrolysis of the ester to tetrahydropyran-4-carboxylic acid due to moisture contamination.

Troubleshooting Steps:

  • Verify the precipitate: Isolate the solid and analyze it (e.g., by melting point or NMR) to confirm if it is tetrahydropyran-4-carboxylic acid.

  • Check for moisture ingress: Inspect the container seal for any signs of damage or improper closure.

  • Review storage conditions: Ensure the compound was stored in a dry environment and that containers were properly sealed.

  • Purification: If the bulk material is contaminated, it may be possible to purify the liquid ester by filtration to remove the solid acid, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate) and re-storing under an inert atmosphere.

Issue 2: Discoloration of the Liquid

Possible Cause: Oxidative degradation of the tetrahydropyran ring.

Troubleshooting Steps:

  • Analytical Confirmation: Analyze a sample of the discolored liquid using techniques like UV-Vis spectroscopy to check for new chromophores, and GC-MS or LC-MS to identify potential degradation products.

  • Peroxide Test: Use peroxide test strips to check for the presence of hydroperoxides, which are common products of ether oxidation. Caution: Peroxides can be explosive, handle with care.

  • Review Storage Atmosphere: Confirm that the compound was stored under an inert atmosphere. If not, future storage should utilize an inert gas blanket.

  • Purification: Depending on the nature of the impurities, purification by distillation or chromatography may be possible. However, if significant peroxidation has occurred, disposal according to safety protocols is recommended.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect volatile impurities.

Methodology:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Detection of Hydrolysis by ¹H NMR Spectroscopy

Objective: To detect the presence of tetrahydropyran-4-carboxylic acid and methanol resulting from hydrolysis.

Methodology:

  • Instrument: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a small amount of the this compound sample in CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • This compound: Look for the characteristic singlet of the methyl ester protons around 3.6-3.7 ppm.

    • Tetrahydropyran-4-carboxylic acid: The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) indicates hydrolysis.

    • Methanol: A singlet around 3.49 ppm would indicate the presence of methanol.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound MTHPC This compound Hydrolysis Hydrolysis (Moisture, Acid/Base) MTHPC->Hydrolysis Oxidation Oxidation (Oxygen, Light) MTHPC->Oxidation THPCA Tetrahydropyran-4-carboxylic Acid Hydrolysis->THPCA Methanol Methanol Hydrolysis->Methanol Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides RingOpened Ring-Opened Products Oxidation->RingOpened

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., precipitate, discoloration) visual Visual Inspection (Color, Clarity, Precipitate) start->visual precipitate White Precipitate? visual->precipitate discoloration Discoloration? visual->discoloration analytical Analytical Testing (GC, NMR, Peroxide Test) hydrolysis Likely Hydrolysis analytical->hydrolysis Acid/Methanol Detected oxidation Likely Oxidation analytical->oxidation Peroxides/Impurities Detected precipitate->analytical Yes discoloration->analytical Yes review_storage Review Storage Conditions (Moisture, Atmosphere) hydrolysis->review_storage oxidation->review_storage purify Consider Purification review_storage->purify dispose Dispose if Heavily Degraded review_storage->dispose

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Methyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl tetrahydropyran-4-carboxylate.

I. Frequently Asked Questions (FAQs)

Q1: What are the common reactions performed on this compound?

A1: this compound is a versatile building block. The most common reactions involve transformations of the methyl ester group, including:

  • Hydrolysis: Conversion to tetrahydropyran-4-carboxylic acid.

  • Reduction: Formation of (tetrahydropyran-4-yl)methanol.

  • Amidation: Synthesis of N-substituted tetrahydropyran-4-carboxamides.

  • Grignard Reaction: Carbon-carbon bond formation at the carbonyl carbon.

Q2: How do I choose a catalyst for the amidation of this compound?

A2: Direct amidation of esters is an evolving field. While direct conversion of this compound with an amine is challenging, several catalytic systems have shown promise for amidation of esters in general.[1][2][3][4][5] Catalyst selection depends on the amine's nucleophilicity and steric hindrance.

For direct amidation of the ester, transition-metal catalysts are often required.[2][5] Nickel[2] and Palladium[5] complexes with N-heterocyclic carbene (NHC) ligands have been reported for the amidation of methyl esters.[2][5]

Alternatively, a two-step approach is often more reliable:

  • Hydrolysis: First, hydrolyze the methyl ester to tetrahydropyran-4-carboxylic acid.

  • Amide Coupling: Then, use standard peptide coupling reagents (e.g., HBTU, HATU) or activate the carboxylic acid (e.g., as an acyl chloride) before reacting it with the amine.[6] Boron-based catalysts have also been shown to be effective for the direct amidation of carboxylic acids.[3]

Q3: Can I perform a Grignard reaction on this compound? What are the potential issues?

A3: Yes, Grignard reactions can be performed on this ester. However, a primary challenge is preventing double addition.[7] Grignard reagents can react twice with esters to form tertiary alcohols.[7] To favor the formation of a ketone, it is crucial to use a stoichiometric amount of the Grignard reagent and maintain a low reaction temperature. Another common issue is the high basicity of Grignard reagents, which can lead to side reactions if there are any acidic protons in the substrate or trace amounts of water in the reaction.[8]

II. Troubleshooting Guides

Reduction of this compound to (Tetrahydropyran-4-yl)methanol
Problem Possible Cause Solution
Low or no conversion Inactive reducing agent (e.g., LiAlH₄)Use a fresh bottle of LiAlH₄ or titrate to determine its activity. Ensure the reaction is performed under strictly anhydrous conditions.
Insufficient reducing agentUse a sufficient excess of the reducing agent (e.g., 3 equivalents of LiAlH₄).[9][10]
Incomplete reaction Reaction time is too short or temperature is too low.Increase the reaction time or allow the reaction to warm to room temperature after the initial addition at 0°C.
Formation of side products Impurities in the starting material.Purify the this compound before the reaction.
Reaction with solvent.Ensure the use of a dry, non-reactive solvent like THF.
Amidation of this compound
Problem Possible Cause Solution
Low yield of amide (Direct Amidation) Ineffective catalyst.Screen different catalysts, such as those based on Boron, Titanium, Nickel, or Palladium.[3][5][11] Consider using a more reactive amine.
Harsh reaction conditions leading to decomposition.Optimize reaction temperature and time. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[12]
Low yield of amide (Two-step via carboxylic acid) Incomplete hydrolysis of the ester.Ensure complete conversion to the carboxylic acid before proceeding to the coupling step. Monitor the hydrolysis by TLC or LC-MS.
Inefficient coupling reagent.Try different amide coupling reagents (e.g., HBTU, HATU, EDC).[6]
Epimerization (if chiral centers are present) Basic or harsh reaction conditions.Use milder coupling conditions and a non-nucleophilic base.
Grignard Reaction with this compound
Problem Possible Cause Solution
Formation of tertiary alcohol (double addition) Reaction temperature is too high.Maintain a low reaction temperature (e.g., -78 °C) during the addition of the Grignard reagent.
Excess Grignard reagent.Use a stoichiometric amount of the Grignard reagent.
Low yield of the desired ketone Grignard reagent is inactive.Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use.
Presence of water or acidic protons.Use anhydrous solvents and reagents. Ensure all glassware is flame-dried.[13]
Steric hindrance.For bulky Grignard reagents, longer reaction times or higher temperatures may be needed, which can increase the risk of side reactions.
Recovery of starting material Inactive Grignard reagent.See above.
Reaction with acidic protons on the starting material (if any).Protect any acidic functional groups before the Grignard reaction.

III. Experimental Protocols

Synthesis of this compound from Tetrahydro-2H-pyran-4-carboxylic acid[14][15]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Acetone (anhydrous)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.1 equivalents) in acetone, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent).

  • Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure to afford this compound. The product is often pure enough for subsequent steps without further purification.

Quantitative Data:

ReactantMolar Eq.Yield (%)
Tetrahydro-2H-pyran-4-carboxylic acid1.099
Anhydrous potassium carbonate1.1
Dimethyl sulfate1.1
Reduction of this compound to (Tetrahydro-2H-pyran-4-yl)methanol[9][10]

Materials:

  • Methyl (or Ethyl) tetrahydropyran-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide (NaOH)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 equivalent) in THF.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Add 10% aqueous sodium hydroxide and stir the mixture for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol.

Quantitative Data:

ReactantMolar Eq.Yield (%)
Ethyl Tetrahydropyran-4-Carboxylate1.096
Lithium aluminum hydride3.0

IV. Visualizations

Caption: Synthesis of this compound.

Caption: Reduction of this compound.

logical_relationship_grignard start This compound + Grignard Reagent (R-MgX) condition1 1 eq. R-MgX Low Temperature start->condition1 condition2 >1 eq. R-MgX Higher Temperature start->condition2 product1 Ketone condition1->product1 product2 Tertiary Alcohol condition2->product2

Caption: Grignard reaction pathways.

References

Technical Support Center: Monitoring Methyl Tetrahydropyran-4-carboxylate Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl tetrahydropyran-4-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound in GC-MS analysis?

A1: The expected protonated molecule [M+H]⁺ for this compound (molar mass: 144.17 g/mol ) is m/z 145.[1][2]

Q2: What are the starting materials for the synthesis of this compound?

A2: A common synthetic route involves the reaction of Tetrahydropyran-4-carboxylic acid with a methylating agent such as dimethyl sulfate.[1][2]

Q3: What are some potential side reactions or byproducts to be aware of during the synthesis using dimethyl sulfate?

A3: When using dimethyl sulfate as a methylating agent, potential byproducts can include monomethyl sulfate and dimethyl ether. It is also possible to have unreacted starting material, Tetrahydropyran-4-carboxylic acid, present in the final mixture.

Q4: How can I confirm the identity of the peaks in my chromatogram?

A4: Peak identity can be confirmed by comparing the retention times and mass spectra of your experimental peaks with those of known standards of the starting material, product, and any potential byproducts. The mass spectrum of dimethyl sulfate is available in public databases for comparison.

Troubleshooting Guide

This guide addresses common issues encountered when monitoring the synthesis of this compound by GC-MS.

Issue Potential Cause Recommended Action
No product peak is observed. Reaction has not proceeded to a significant extent.- Verify that the reaction was heated for the recommended duration (e.g., 3 hours at reflux).- Ensure the correct reagents and catalyst (e.g., potassium carbonate) were used in the appropriate amounts.- Check for degradation of starting materials.
Inefficient ionization in the MS.- Confirm the MS is properly tuned.- Consider using a different ionization technique if Electron Ionization (EI) is not effective, although EI is standard for this type of analysis.
A large peak for the starting material (Tetrahydropyran-4-carboxylic acid) is present. Incomplete reaction.- Increase the reaction time or temperature.- Ensure the molar ratio of the methylating agent to the carboxylic acid is sufficient.
Unexpected peaks are observed in the chromatogram. Presence of byproducts or contaminants.- Compare the mass spectra of the unknown peaks with libraries to identify potential byproducts like those from the methylating agent or solvent impurities.- Analyze a blank solvent injection to rule out system contamination.
Poor peak shape (e.g., tailing or fronting). Issues with the GC column or injection technique.- Check for column degradation or contamination.- Ensure the injection volume is appropriate and that the injector temperature is optimized.- Verify the inertness of the GC liner and column.
Inconsistent retention times. Fluctuations in GC conditions.- Check for leaks in the carrier gas line.- Ensure the oven temperature program is stable and reproducible.- Verify the carrier gas flow rate is constant.

Experimental Protocols

Synthesis of this compound

This protocol is based on a commonly cited synthetic method.[1][2]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Dimethyl sulfate

  • Anhydrous potassium carbonate

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous potassium carbonate in acetone.

  • Slowly add Tetrahydropyran-4-carboxylic acid to the stirred suspension.

  • Add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

GC-MS Monitoring Protocol

This is a general protocol and may require optimization for your specific instrumentation.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding a small amount of water.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters:

Parameter Typical Value
GC Column A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS), is a suitable starting point.
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Data Presentation

For effective reaction monitoring, it is recommended to create a table to track the progress of the reaction over time.

Table 1: Reaction Progress Monitoring by GC-MS

Time Point (hours) Relative Peak Area (%) of Tetrahydropyran-4-carboxylic acid Relative Peak Area (%) of this compound Relative Peak Area (%) of Byproducts Notes
010000Initial sample
1
2
3Reaction completion

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Reactants Tetrahydropyran-4-carboxylic acid + Dimethyl Sulfate + K2CO3 in Acetone Reaction Reflux for 3 hours Reactants->Reaction Workup Filtration and Concentration Reaction->Workup Product Crude Methyl tetrahydropyran-4-carboxylate Workup->Product Sampling Aliquoting and Sample Preparation Product->Sampling Monitoring Sample GC_MS GC-MS Injection and Data Acquisition Sampling->GC_MS Data_Analysis Data Analysis: - Peak Integration - Mass Spectra Comparison GC_MS->Data_Analysis Results Reaction Progress (Quantitative Data) Data_Analysis->Results

Caption: Workflow for the synthesis and GC-MS monitoring of this compound.

Troubleshooting_Logic cluster_peak_issues Peak Identity and Presence cluster_chromatography_issues Chromatographic Quality cluster_solutions Potential Solutions Start Problem with GC-MS Data No_Product No Product Peak? Start->No_Product Large_Start Large Starting Material Peak? Start->Large_Start Unknown_Peaks Unknown Peaks Present? Start->Unknown_Peaks Bad_Shape Poor Peak Shape? Start->Bad_Shape Inconsistent_RT Inconsistent Retention Times? Start->Inconsistent_RT Check_Reaction Verify Reaction Conditions No_Product->Check_Reaction Optimize_Reaction Optimize Reaction (Time, Temp, Ratios) Large_Start->Optimize_Reaction Identify_Byproducts Analyze Byproducts (MS Library Search) Unknown_Peaks->Identify_Byproducts Check_GC_Method Review GC Method (Injector, Column) Bad_Shape->Check_GC_Method Check_GC_System Check for Leaks and Flow Rate Stability Inconsistent_RT->Check_GC_System

Caption: A logical troubleshooting guide for common GC-MS issues in reaction monitoring.

References

Technical Support Center: Strategies for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your reaction products.

Problem Possible Causes Solutions
Emulsion formation during liquid-liquid extraction - Vigorous shaking of the separatory funnel.[1][2]- High concentration of materials.[1]- Presence of surfactants or fine particulates.[1][2]- Allow the mixture to stand undisturbed.[1]- Gently swirl or invert the funnel instead of shaking vigorously.[1]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1]- Filter the entire mixture through a pad of Celite or glass wool.
Compound "oils out" instead of crystallizing during recrystallization - The solute is coming out of the solution as a liquid instead of a solid.[3]- This is common with low-melting point solids or when the solution is too concentrated.[3]- Reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool slowly.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1]- Change the solvent system to one where the compound is less soluble.[3]
Product is stuck at the top of the chromatography column - The compound may have precipitated on the column.[3]- The compound might be unstable on the stationary phase (e.g., silica gel).[3]- The solvent system is not polar enough to elute the compound.[3]- Try to redissolve the compound by adding a small amount of a stronger, more polar solvent directly to the top of the column.[3]- Test the compound's stability on the stationary phase using TLC. If unstable, consider using a different stationary phase like alumina.[3]- Gradually increase the polarity of the mobile phase (gradient elution).[3]
Poor separation of product and starting material with similar Rf values in chromatography - The solvent system is not optimized for separation.[3]- The column may be overloaded with the sample.[2]- The column was not packed properly, leading to channeling.[2]- Optimize the solvent system by trying different solvent mixtures to maximize the difference in Rf values.[3]- Use a longer column to increase the separation distance.[3]- Decrease the amount of sample loaded onto the column.
Low or no recovery of the desired product after workup - The product may be more soluble in the aqueous layer than anticipated.[4][5]- The product may be volatile and lost during solvent removal.[4][5]- The product may have adsorbed onto the drying agent or filtration media.[4][5]- Check the aqueous layer for your product (e.g., by TLC or LC-MS).[4][5]- Use a "salting out" technique by adding a large amount of salt to the aqueous layer to decrease the polarity and drive the organic compound into the organic layer.[1]- Check the solvent collected in the rotary evaporator trap.[4][5]- Wash the drying agent or filter cake with a small amount of fresh organic solvent.[1]
Incomplete removal of acidic or basic impurities - Insufficient amount or concentration of the washing solution.[1]- Inadequate mixing of the layers during the wash.[1]- Increase the number of washes or use a more concentrated acidic or basic solution.[1]- Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently.[1]- Test the pH of the aqueous layer after the final wash to ensure neutralization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between "extraction" and "washing" in a liquid-liquid workup?

A1: In the context of a reaction workup, "extraction" refers to the process of selectively removing the desired product from the initial reaction mixture into a new, immiscible solvent.[1][6] Conversely, "washing" is the process of removing impurities from the solvent that already contains your desired product by mixing it with an immiscible liquid in which the impurities are more soluble.[1][6]

Q2: Why is a brine (saturated NaCl solution) wash often used as a final step in extractions?

A2: A brine wash is used to remove the majority of dissolved water from the organic layer before adding a solid drying agent.[1] This is because organic solvents have a small but significant solubility in water, and vice-versa. The high salt concentration in brine reduces the solubility of the organic solvent in the aqueous layer and helps to break up emulsions.[1]

Q3: My compound is highly polar and remains in the aqueous layer during extraction. How can I isolate it?

A3: For highly polar compounds, you can employ a "salting out" technique by adding a significant amount of an inorganic salt, such as sodium chloride, to the aqueous layer.[1] This increases the polarity of the aqueous phase, thereby decreasing the solubility of the organic compound and forcing it into the organic layer.[1] Alternatively, using a more polar organic solvent for the extraction, such as ethyl acetate, or employing continuous liquid-liquid extraction are also viable options.[1]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A simple way to test for a good solvent is to dissolve a small amount of your impure solid in a few drops of the solvent at its boiling point and then cool the solution to see if crystals form.

Q5: What are scavenger resins and when should I use them?

A5: Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reactants or byproducts from a reaction mixture. They are particularly useful in combinatorial chemistry and high-throughput synthesis where traditional purification methods are cumbersome. For example, an amine-based scavenger resin can be used to remove excess acid chloride from a reaction mixture. The resin-bound byproduct is then simply removed by filtration.

Data Presentation: Comparison of Common Purification Techniques

Purification Technique Typical Recovery Yield Achievable Purity Throughput Scale Key Advantages Key Disadvantages
Liquid-Liquid Extraction 80-95%Low to ModerateHighmg to kgFast, simple, and scalable.Limited to compounds with good differential solubility; can lead to emulsions.
Column Chromatography 50-90%High to Very HighLow to Moderateµg to kgExcellent separation of complex mixtures; applicable to a wide range of compounds.[8]Can be time-consuming and solvent-intensive; potential for product loss on the column.
Recrystallization 60-90%Very HighLow to Moderatemg to kgCan yield very pure crystalline solids; relatively inexpensive.[9]Requires a solid product and a suitable solvent; not effective for all compounds.
Distillation 70-95%HighHighg to kgEffective for separating liquids with different boiling points; can be used for large quantities.[10]Not suitable for heat-sensitive or non-volatile compounds.[11]
Scavenger Resins >90%HighHighmg to gHigh selectivity for specific functional groups; simplifies workup to simple filtration.Can be expensive; specific resin needed for each type of impurity.

Experimental Protocols

Key Experiment 1: Liquid-Liquid Extraction

This protocol describes a general procedure for separating a desired organic compound from an aqueous reaction mixture.

Methodology:

  • Transfer the reaction mixture to a separatory funnel of an appropriate size.

  • Add an immiscible organic solvent to the separatory funnel. The volume should be roughly equal to the aqueous layer.

  • Stopper the funnel and gently invert it several times to mix the layers, making sure to vent frequently to release any pressure buildup.[2]

  • Place the funnel in a ring stand and allow the layers to separate completely.[2]

  • Carefully drain the bottom layer into a clean flask.[2]

  • Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[2]

  • Repeat the extraction of the aqueous layer with fresh organic solvent two to three times to maximize recovery.

  • Combine all the organic extracts.[1]

  • Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Filter or decant the organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude product.[1]

Key Experiment 2: Flash Column Chromatography

This protocol outlines the purification of a compound from a mixture using flash column chromatography.

Methodology:

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a good separation of your desired compound from impurities (target Rf ≈ 0.3-0.4).

  • Pack the Column: Pack a glass column with the stationary phase (e.g., silica gel) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and apply it to the top of the column. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.[2]

  • Monitor the Separation: Monitor the composition of the collected fractions using TLC.[2]

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent by evaporation.[2]

Key Experiment 3: Recrystallization

This protocol provides a general method for purifying a solid compound.

Methodology:

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of a suitable solvent.[2]

  • Heat the mixture to its boiling point while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve full dissolution.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them, ensuring the solution remains hot to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For further drying, they can be placed in a desiccator.[1]

Visualizations

experimental_workflow_extraction start Reaction Mixture in Separatory Funnel add_solvent Add Immiscible Organic Solvent start->add_solvent mix_vent Mix Gently & Vent add_solvent->mix_vent separate Allow Layers to Separate mix_vent->separate drain_bottom Drain Bottom Layer separate->drain_bottom collect_top Collect Top Layer separate->collect_top repeat_extraction Repeat Extraction of Aqueous Layer (2-3x) drain_bottom->repeat_extraction Aqueous Layer combine_organic Combine Organic Layers collect_top->combine_organic Organic Layer repeat_extraction->add_solvent wash Wash with H₂O, then Brine combine_organic->wash dry Dry over Anhydrous Agent (e.g., Na₂SO₄) wash->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate product Purified Product concentrate->product

Caption: Workflow for a typical liquid-liquid extraction.

experimental_workflow_chromatography start Crude Product select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Column with Stationary Phase select_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions (TLC) collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions concentrate Concentrate via Rotary Evaporation combine_fractions->concentrate product Purified Product concentrate->product

Caption: Workflow for flash column chromatography.

experimental_workflow_recrystallization start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool_slowly Cool Slowly to Room Temp hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice collect_crystals Collect Crystals (Vacuum Filtration) cool_ice->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals product Pure Crystalline Product dry_crystals->product

Caption: Workflow for a typical recrystallization experiment.

References

Validation & Comparative

Comparative study of different synthetic routes to Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl tetrahydropyran-4-carboxylate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their methodologies, yields, and reaction conditions based on available experimental data.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as desired yield, availability of starting materials, and scalability. Below is a summary of common methods with their respective advantages and disadvantages.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Route 1: Esterification of Tetrahydropyran-4-carboxylic Acid Tetrahydropyran-4-carboxylic acid, Dimethyl sulfatePotassium carbonateAcetone, Heating, 3 hours99%[1][2]High yield, straightforward procedure.Use of toxic dimethyl sulfate.
Route 2: Acid-Catalyzed Esterification Tetrahydropyran-4-carboxylic acid, MethanolAcid catalystNot specified95%[3]Avoids the use of highly toxic alkylating agents.Reaction may require longer reaction times or elevated temperatures.
Route 3: From Diethyl Malonate Diethyl malonate, Bis(2-chloroethyl) etherNaOH, Xylene, Paraffin oilMulti-step, high temperature80-85% (for the acid precursor)Commercially viable for large-scale synthesis of the carboxylic acid precursor.Multi-step process with moderate overall yield for the precursor.
Route 4: From 2,7-Dioxaspiro[4.4]nonane-1,6-dione 2,7-Dioxaspiro[4.4]nonane-1,6-dione, MethanolAcidic catalyst (e.g., Aluminum oxide)220-270 °C, 0.1-5 bar60% (selectivity)[4]Utilizes a different starting material.Lower selectivity, requires high temperature and pressure.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Esterification of Tetrahydropyran-4-carboxylic Acid with Dimethyl Sulfate

This method is a high-yield, one-step process.

Procedure:

  • A suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) is prepared in a suitable reaction vessel.

  • Tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added to the stirred suspension.[1]

  • Dimethyl sulfate (0.8 mL, 8.45 mmol) is then added dropwise to the mixture.[1]

  • The reaction mixture is heated and stirred for 3 hours.[1]

  • After completion of the reaction, the inorganic salts are removed by filtration and the filter cake is washed with acetone.[1]

  • The filtrates are combined, dried, and concentrated to afford this compound (1.1 g, 99% yield).[1]

Route 2: Acid-Catalyzed Esterification

This route provides a classic approach to esterification.

Procedure: A patent describes the reaction of tetrahydropyran-4-carboxylic acid with an alcohol in the presence of an acid catalyst to yield the corresponding ester.[3] While specific conditions for the methyl ester were not detailed, a general procedure involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid, followed by workup and purification. An isolated yield of 95% was reported for a similar process.[3]

Route 3: Synthesis of Tetrahydropyran-4-carboxylic Acid from Diethyl Malonate

This multi-step process is suitable for producing the precursor acid on a larger scale.

Step 1: Cyclization Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase transfer catalyst to form diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis The resulting diester is hydrolyzed using a base such as sodium hydroxide.

Step 3: Decarboxylation The tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating in a high-boiling solvent like xylene and paraffin oil at 120-130°C to yield tetrahydropyran-4-carboxylic acid with a purity of 98-99% and a molar yield of 85%. The resulting acid can then be esterified as described in Route 1 or 2.

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the described synthetic routes to this compound.

SyntheticRoutes cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 cluster_4 Route 4 THPCA Tetrahydropyran-4-carboxylic acid MTHPC This compound THPCA->MTHPC K2CO3, Acetone MTHPC_2 This compound THPCA->MTHPC_2 Acid catalyst DMS Dimethyl sulfate DMS->MTHPC MeOH Methanol MeOH->MTHPC_2 DEM Diethyl malonate THP_dicarboxylic Tetrahydropyran-4,4-dicarboxylic acid DEM->THP_dicarboxylic Base BCEE Bis(2-chloroethyl) ether BCEE->THP_dicarboxylic Dioxaspiro 2,7-Dioxaspiro[4.4]nonane-1,6-dione MTHPC_4 This compound Dioxaspiro->MTHPC_4 Acid catalyst, Heat THPCA_3 Tetrahydropyran-4-carboxylic acid THP_dicarboxylic->THPCA_3 Heat, Xylene MTHPC_3 This compound THPCA_3->MTHPC_3 Esterification MeOH_2 Methanol MeOH_2->MTHPC_4

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of Methyl tetrahydropyran-4-carboxylate, a key intermediate in pharmaceutical synthesis. The comparison focuses on two prevalent chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the type of information required (e.g., purity, concentration, or identification of impurities). Below is a summary of typical performance data for validated GC and HPLC methods for the analysis of a small molecule like this compound.

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/RI) ICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%98.0% - 102.0% for Assay
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.7%≤ 2%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2%
Specificity High resolution for volatile impurities.Versatile for a wide range of polar and non-polar impurities.Peak purity index > 0.99; Baseline resolution of all relevant peaks.
Limit of Detection (LOD) ~0.01%~0.01%Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) ~0.03%~0.03%Signal-to-Noise Ratio ≥ 10:1
Robustness PassedPassedNo significant impact on results from minor variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. Below are representative protocols for the validation of GC and HPLC methods for this compound.

Gas Chromatography (GC) Method Validation Protocol

This protocol outlines the validation of a GC method for the purity assessment and assay of this compound.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation : A stock solution of this compound is prepared by dissolving an accurately weighed amount in a suitable solvent (e.g., acetone) to a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution.

  • Chromatographic Conditions :

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Detector Temperature : 280 °C.

    • Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

    • Injection Volume : 1 µL with a split ratio of 50:1.

  • Validation Procedures :

    • Specificity : The method's ability to separate the analyte from potential impurities (e.g., starting materials, by-products) is assessed by analyzing spiked samples. Peak purity is evaluated using a mass spectrometer if available.

    • Linearity : A six-point calibration curve is generated by analyzing standards over a concentration range of 0.05 mg/mL to 1.5 mg/mL. The coefficient of determination (R²) is calculated.

    • Accuracy : The accuracy is determined by the recovery of the analyte in a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with each level analyzed in triplicate.

    • Precision :

      • Repeatability : Six replicate injections of a 1 mg/mL standard are performed, and the relative standard deviation (RSD) of the peak areas is calculated.

      • Intermediate Precision : The repeatability assay is performed by a different analyst on a different day using a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are determined based on the signal-to-noise ratio of low-concentration standards.

    • Robustness : The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, initial oven temperature ±2 °C) is evaluated.

High-Performance Liquid Chromatography (HPLC) Method Validation Protocol

This protocol details the validation of an HPLC method, which can be particularly useful if impurities are not sufficiently volatile for GC.

  • Instrumentation : HPLC system with a UV or Refractive Index (RI) detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution.

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV detection at 210 nm (if the analyte has a chromophore) or RI detection.

    • Injection Volume : 10 µL.

  • Validation Procedures : The validation procedures for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are carried out in a manner analogous to the GC protocol, with adjustments made for the HPLC system and conditions.

Visualizing the Validation Process

To better understand the logical flow of analytical method validation and the decision-making process for method selection, the following diagrams are provided.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Analytical Method Development Opt Method Optimization Dev->Opt Initial Testing Protocol Draft Validation Protocol Opt->Protocol Define Define Performance Characteristics & Acceptance Criteria Protocol->Define Exec Execute Validation Experiments Define->Exec Spec Specificity Exec->Spec Lin Linearity & Range Exec->Lin Acc Accuracy Exec->Acc Prec Precision Exec->Prec LOD LOD & LOQ Exec->LOD Rob Robustness Exec->Rob Report Validation Report Data Compile & Analyze Data Report->Data Data->Report Final Approval

Caption: Workflow for Analytical Method Validation.

G start Start: Define Analytical Need volatility Is the analyte volatile & thermally stable? start->volatility impurities Are impurities volatile? volatility->impurities Yes chromophore Does analyte have a UV chromophore? volatility->chromophore No impurities->chromophore No gc_method Select Gas Chromatography (GC) impurities->gc_method Yes hplc_uv Select HPLC with UV Detector chromophore->hplc_uv Yes hplc_ri Select HPLC with RI Detector chromophore->hplc_ri No end_node Proceed to Method Development gc_method->end_node hplc_uv->end_node hplc_ri->end_node

Caption: Decision tree for analytical method selection.

References

The Strategic Replacement of Carboxylic Acids in Drug Design: A Comparative Guide to Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the carboxylic acid moiety is a familiar pharmacophoric element. However, its inherent physicochemical properties can present significant challenges in drug discovery, including poor metabolic stability, limited membrane permeability, and potential for toxicity. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity. This guide provides a comprehensive comparison of common carboxylic acid bioisosteres, supported by quantitative data and detailed experimental protocols.

The primary motivation for replacing a carboxylic acid group often stems from its metabolic fate. Carboxylic acids can undergo glucuronidation to form reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicities.[1] Furthermore, the ionizable nature of carboxylic acids at physiological pH can limit their ability to cross biological membranes, such as the blood-brain barrier, and can contribute to high plasma protein binding, reducing the unbound fraction of the drug available to interact with its target.[2]

This guide will delve into the most frequently employed bioisosteres, comparing their key physicochemical and pharmacological properties to the parent carboxylic acid.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, influenced by the specific goals of the drug design program.[3] The following tables summarize the quantitative data for several common bioisosteres, providing a basis for rational selection.

Physicochemical Properties

A critical aspect of bioisosteric replacement is the modulation of physicochemical properties such as acidity (pKa) and lipophilicity (logD at pH 7.4). These parameters significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

BioisostereStructurepKalogD (pH 7.4)Permeability (PAMPA, logPapp)Reference
Carboxylic Acid R-COOH~4-5LowVariable[4][5]
Tetrazole R-CNNNN-H~4.5-4.9Higher than COOHGenerally lower than COOH[2][6]
Acyl Sulfonamide R-CONHSO₂R'~3.5-4.5Higher than COOHGenerally higher than COOH[7]
Hydroxyisoxazole R-(C₃H₂NO)-OH~4-5Higher than COOHN/A[1]
Hydroxamic Acid R-CONHOH~8-9VariableN/A[1]
Sulfonamide R-SO₂NHR'~9-10Higher than COOHGenerally higher than COOH[6]

Note: The values presented are general ranges and can vary significantly depending on the overall molecular structure.

In Vitro Biological Activity: Case Studies

The ultimate goal of bioisosteric replacement is to maintain or improve biological potency. Below are case studies illustrating the impact of such replacements on the activity of drug candidates.

Case Study 1: Angiotensin II AT1 Receptor Antagonists (e.g., Losartan)

The development of the antihypertensive drug Losartan is a classic example of successful bioisosteric replacement. The tetrazole moiety was found to be a superior surrogate for the carboxylic acid group, leading to improved oral bioavailability.[1][6]

CompoundBioisostereIn Vitro Potency (IC50, nM)Oral Bioavailability (Rat, %)Reference
Carboxylic Acid Analog-COOHPotentPoor[6]
Losartan Tetrazole ~10-fold more potent Significantly improved [6]

Case Study 2: Factor Xa Inhibitors

In the development of anticoagulants targeting Factor Xa, various carboxylic acid bioisosteres have been explored to optimize potency and pharmacokinetic properties.

Compound SeriesBioisostereFactor Xa Inhibition (Ki, nM)Oral Bioavailability (%)Reference
Carboxylic Acid Lead-COOHPotentVariable[5]
Acyl Sulfonamide Analog-CONHSO₂R'Maintained or ImprovedGenerally Improved[7]
Tetrazole Analog-CNNNN-HMaintained PotencyVariable[5]

Experimental Protocols

To aid researchers in the evaluation of novel compounds, detailed methodologies for key in vitro assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin (or other suitable lipids)

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Membrane Coating: Prepare a 1% (w/v) solution of lecithin in dodecane. Add 5 µL of this solution to each well of the filter plate, allowing it to impregnate the filter for 5 minutes.

  • Donor Solution Preparation: Dilute the test compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Assay Assembly: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.

  • Donor Solution Addition: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_D_initial] is the initial compound concentration in the donor well.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a compound.

Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Test compound solution (of known concentration)

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Add KCl to maintain a constant ionic strength.

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Place the pH electrode in the sample solution and begin titrating with the standardized acid or base solution, adding small increments.

  • Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the equivalence point. The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the curve.

Plasma Protein Binding Assay by Ultracentrifugation

This assay determines the fraction of a drug that is bound to plasma proteins.

Materials:

  • Ultracentrifuge

  • Polycarbonate centrifuge tubes

  • Plasma (from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution

  • Analytical method for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation: Spike the plasma with the test compound at the desired concentration. Allow the mixture to equilibrate at 37°C.

  • Ultracentrifugation: Transfer the plasma sample to an ultracentrifuge tube and centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the proteins (e.g., 2-4 hours) at 37°C.

  • Supernatant Collection: Carefully collect an aliquot of the supernatant, which contains the unbound drug.

  • Quantification: Determine the concentration of the test compound in the supernatant (unbound concentration) and in an uncentrifuged plasma sample (total concentration) using a validated analytical method.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in supernatant) / (Total concentration in plasma)

Visualizing the Rationale and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Bioisosteric_Replacement cluster_0 Parent Drug cluster_1 Improved Properties Carboxylic Acid Carboxylic Acid Bioisosteric\nReplacement Bioisosteric Replacement Carboxylic Acid->Bioisosteric\nReplacement Replacement with Bioisostere Increased Permeability Increased Permeability Enhanced Metabolic Stability Enhanced Metabolic Stability Reduced Toxicity Reduced Toxicity Tetrazole Tetrazole Bioisosteric\nReplacement->Tetrazole e.g. Acyl Sulfonamide Acyl Sulfonamide Bioisosteric\nReplacement->Acyl Sulfonamide e.g. Hydroxyisoxazole Hydroxyisoxazole Bioisosteric\nReplacement->Hydroxyisoxazole e.g. Tetrazole->Increased Permeability Acyl Sulfonamide->Enhanced Metabolic Stability Hydroxyisoxazole->Reduced Toxicity

Bioisosteric replacement of a carboxylic acid.

Carboxylic_Acid_Metabolism Carboxylic Acid Drug Carboxylic Acid Drug Acyl Glucuronide Acyl Glucuronide Carboxylic Acid Drug->Acyl Glucuronide UDP-Glucuronosyltransferase (UGT) Reactive Electrophile Reactive Electrophile Acyl Glucuronide->Reactive Electrophile Acyl Migration Protein Adducts Protein Adducts Reactive Electrophile->Protein Adducts Covalent Binding Toxicity Toxicity Protein Adducts->Toxicity

Metabolic activation of carboxylic acids.

Angiotensin_II_Signaling Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Gq/11 Gq/11 AT1 Receptor->Gq/11 PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2+->Vasoconstriction Cell Growth Cell Growth PKC->Cell Growth Losartan Losartan Losartan->AT1 Receptor Blocks

Simplified Angiotensin II signaling pathway.

Factor_Xa_Signaling cluster_0 Coagulation Cascade Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Intrinsic/Extrinsic Pathways Thrombin Thrombin Factor Xa->Thrombin activates conversion of Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin activates conversion of Fibrinogen Fibrinogen Factor Xa Inhibitor Factor Xa Inhibitor Factor Xa Inhibitor->Factor Xa Inhibits

Simplified role of Factor Xa in coagulation.

References

A Comparative Guide to the Biological Profile of Methyl Tetrahydropyran-4-carboxylate and Other Cyclic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl tetrahydropyran-4-carboxylate and other cyclic esters, supported by available data from scientific literature. The document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the potential therapeutic applications of this class of compounds.

Introduction: The Significance of Cyclic Esters in Drug Discovery

Cyclic esters, a class of organic compounds characterized by a ring structure containing an ester group, are prevalent scaffolds in a wide array of biologically active molecules and approved pharmaceuticals.[1] The tetrahydropyran (THP) ring, a saturated six-membered ether, is a particularly important structural motif found in numerous natural products with diverse biological activities.[2] this compound, a derivative of this scaffold, has been noted for its potential as an anti-tuberculosis agent. Commercial sources suggest that its mechanism of action may involve the inhibition of bacterial growth through interaction with the cannabinoid receptor 1 (CB1), leading to the disruption of protein and cell wall synthesis.[3] However, peer-reviewed scientific literature to substantiate these specific claims is currently limited.

This guide aims to provide a comparative analysis of this compound with other cyclic esters, such as lactones and piperidine-based esters, in relevant biological assays. Due to the limited publicly available data for direct comparisons, this guide will present available information on individual compounds and classes to draw insightful parallels.

Comparative Biological Activity

The following tables summarize quantitative data on the biological activities of various cyclic esters, including tetrahydropyran derivatives, lactones, and other related structures. This comparative data is essential for understanding the structure-activity relationships (SAR) within this compound class.

Table 1: Antimycobacterial Activity of Cyclic Esters and Related Compounds

Compound/ClassTarget OrganismAssay TypeActivity (MIC/IC₅₀)Reference
Tetrahydropyran Derivatives
Tetrahydropyran-based LpxC InhibitorP. aeruginosa PAO1Cell-basedMIC = 50 µM[3]
Tetrahydropyran-based LpxC InhibitorE. coli (impair. membr.)Cell-basedMIC < 3.13 µM[3]
Quinoxaline Carboxylate Esters
Methyl & Ethyl Ester DerivativesM. tuberculosis H37RvMABAMIC < 0.35 µg/mL[4]
Lactones
Bicyclic LactonesS. aureus, P. fluorescensGrowth Inhibition-[5]
Other Cyclic Compounds
Tetrahydropyrazolopyrimidine CarboxamideM. tuberculosisWhole-cell screen-[6]

Table 2: Cannabinoid Receptor (CB1) Binding Affinity of Various Ligands

Compound/ClassReceptorAssay TypeBinding Affinity (Kᵢ)Reference
This compound CB1Not specifiedData not available-
1,5-diaryl-1,2,3-triazole esters CB1Radioligand BindingKᵢ = 4.6 nM - 240 nM[6]
Endocannabinoids (e.g., Anandamide) CB1Radioligand BindingKᵢ ≈ 1.98 nM[7]
Synthetic Cannabinoids (e.g., JWH-210) CB1SPR/Radioligand BindingKᵢ = 2.6 x 10⁻⁸ M[1]

Experimental Protocols

Detailed methodologies for the key biological assays mentioned in this guide are provided below to facilitate the replication and validation of these findings.

Mycobacterial Growth Inhibition Assay (MGIA)

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin solution (0.01% w/v)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate containing supplemented 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Cannabinoid Receptor 1 (CB1) Binding Assay

This competitive radioligand binding assay measures the affinity of a test compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Test compounds dissolved in DMSO

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate the CB1 receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.

  • Incubate the mixture at 30°C for 90 minutes.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II Acyl_ACP->FAS_II Meromycolic_Acid Meromycolic Acid FAS_II->Meromycolic_Acid Elongation InhA InhA (Enoyl-ACP reductase) Mycolic_Acid Mycolic Acid Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall InhA->FAS_II Inhibition

Caption: Role of InhA in the mycobacterial mycolic acid biosynthesis pathway.

CB1_Receptor_Signaling Ligand Cannabinoid Ligand CB1R CB1 Receptor Ligand->CB1R Binds G_Protein Gαi/o CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Caption: Simplified signaling cascade of the Cannabinoid Receptor 1 (CB1).

MGIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microplate Compound_Dilution->Inoculation Bacteria_Inoculum Prepare Bacterial Inoculum Bacteria_Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Add_Resazurin Add Resazurin Incubation->Add_Resazurin Read_Plate Measure Fluorescence/Color Change Add_Resazurin->Read_Plate

Caption: Experimental workflow for the Mycobacterial Growth Inhibition Assay (MGIA).

Conclusion

References

A Comparative Guide to the Structural Activity Relationship (SAR) of Methyl Tetrahydropyran-4-carboxylate Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued as a conformationally restricted, low-lipophilicity bioisostere of cyclohexane. Its incorporation into drug candidates can improve metabolic stability and pharmacokinetic profiles. Derivatives of methyl tetrahydropyran-4-carboxylate serve as versatile building blocks for synthesizing compounds targeting a range of biological entities. A notable application is in the development of potent inhibitors for soluble epoxide hydrolase (sEH), a therapeutic target for managing inflammation, hypertension, and pain.[1][2]

This guide provides a comparative analysis of the structural activity relationships for a series of sEH inhibitors derived from cyclic carboxylates, focusing on data from closely related piperidine analogs, which serve as an excellent surrogate for understanding the SAR of their tetrahydropyran counterparts.

The Role of sEH in the Arachidonic Acid Cascade

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid metabolic pathway. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with generally beneficial anti-inflammatory and vasodilatory effects, into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[3] Inhibition of sEH increases the bioavailability of EETs, making it an attractive strategy for treating various diseases.[2]

sEH_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 sEH Action & Inhibition Arachidonic_Acid Arachidonic Acid P450 Cytochrome P450 Epoxygenase Arachidonic_Acid->P450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., THP Derivatives) Inhibitors->sEH Inhibition

Caption: Role of sEH in the arachidonic acid pathway and the mechanism of sEH inhibitors.

Comparative SAR Data of sEH Inhibitors

The development of potent sEH inhibitors has often involved exploring urea and amide derivatives linked to a cyclic core. The following table summarizes the SAR of a series of N,N-diethylamide derivatives built upon a piperidine-4-carboxylate scaffold, a close bioisosteric analog of the this compound structure. The data highlights how modifications to the piperidine ring and its substituents impact inhibitory potency against human and mouse sEH (HsEH and MsEH, respectively).

Compound IDCore Structure Modification (at Piperidine-4-Carboxamide)HsEH IC₅₀ (nM)[4]MsEH IC₅₀ (nM)[4]
Lead A 1-(4-(adamantan-1-ylureido)benzoyl)-piperidine-4-carboxylic acid4.81.3
A1 N,N-diethylamide2.20.53
A2 N-(2-hydroxyethyl)amide1.10.28
A3 N-(2-hydroxy-1-methylethyl)amide0.760.21
A4 N-(2-(piperazin-1-yl)ethyl)amide0.940.17
A5 N-(1,3-dihydroxypropan-2-yl)amide0.350.11

Key SAR Observations:

  • Amide Substitution: Conversion of the carboxylic acid in the lead compound to a simple N,N-diethylamide (A1 ) more than doubled the potency against both human and mouse sEH.[4]

  • Introduction of Polar Groups: Introducing polar hydroxyl groups to the amide substituent generally led to a significant increase in inhibitory activity. Compound A5 , with a dihydroxypropyl group, was the most potent in this series, showing an IC₅₀ of 0.35 nM against HsEH.[4] This suggests that the active site can accommodate and favorably interact with polar functionalities in this region.

  • Bioisosteric Relevance: The consistent trends observed in these piperidine derivatives strongly suggest that similar modifications on a tetrahydropyran-4-carboxamide scaffold would yield comparable SAR profiles, with the ether oxygen of the THP ring potentially offering an additional hydrogen bond acceptor interaction.

General Synthetic Workflow

The synthesis of these inhibitors typically involves a multi-step sequence starting from a cyclic carboxylate ester, such as this compound or its piperidine analog. The core is first coupled to the "left-hand side" fragment, followed by amide coupling with various amines to generate the final diversified library for SAR studies.

Synthesis_Workflow Start This compound (or Piperidine analog) Step1 Amide Coupling with 'Left-Hand Side' Fragment (e.g., 4-aminobenzoic acid deriv.) Start->Step1 Intermediate Carboxylic Acid Intermediate Step1->Intermediate Step2 Amide Coupling with Various Amines (R-NH2) (HATU, DIPEA) Intermediate->Step2 Final Final Inhibitor Library for SAR Screening Step2->Final

Caption: General synthetic pathway for producing a library of sEH inhibitors for SAR studies.

Experimental Protocols

Fluorometric Assay for sEH Inhibition

The inhibitory activity of the synthesized compounds is typically determined using a fluorometric assay with recombinant human sEH. This method measures the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials:

  • Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA).[5]

  • sEH Enzyme: Recombinant human soluble epoxide hydrolase, stored at -20°C or -80°C.[6][7]

  • Substrate: Cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or a similar non-fluorescent substrate.[5]

  • Test Compounds: Dissolved in an appropriate solvent like DMSO to create stock solutions.[5][6]

  • Plate: 96-well black or clear flat-bottom microplate.[6][7]

  • Plate Reader: A multi-well spectrophotometer capable of measuring fluorescence with excitation at ~362 nm and emission at ~460 nm.[6][7]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Typically, a 10X working solution is made from a 100X stock in DMSO.[7]

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound to the "Test Compound" wells.

    • Add 10 µL of the buffer/solvent mixture to the "Enzyme Control" and "Solvent Control" wells.[7]

    • Add buffer to "Background Control" wells (no enzyme).

    • Add a known inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) to "Inhibitor Control" wells.[6]

  • Enzyme Addition: Add the diluted sEH enzyme solution to all wells except for the "Background Control" wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a short period (e.g., 5-10 minutes) to allow the inhibitors to bind to the enzyme.[5][7]

  • Reaction Initiation: Add the sEH substrate solution to all wells to initiate the enzymatic reaction.[7]

  • Measurement: Immediately place the plate in the reader and measure the increase in fluorescence over time (kinetic mode), with readings taken every 30-60 seconds for 15-30 minutes.[6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Determine the percent inhibition for each compound concentration relative to the "Solvent Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[8]

References

Assessing the Drug-like Properties of Molecules Containing the Tetrahydropyran Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) scaffold is a prevalent heterocyclic motif in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule. As a bioisostere of cyclohexane, the THP ring offers lower lipophilicity and the potential for hydrogen bonding through its ether oxygen, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides a comparative analysis of the drug-like properties of molecules containing the THP scaffold against two common bioisosteric alternatives: piperidine and tetrahydrothiopyran. The information presented herein is intended for researchers, scientists, and drug development professionals to inform scaffold selection and lead optimization efforts.

Data Presentation: A Comparative Analysis of Scaffolds

The selection of a core scaffold is a critical decision in drug design, profoundly influencing a compound's ADME profile. The following tables summarize key physicochemical and in vitro ADME properties for the parent scaffolds and provide a qualitative comparison of their expected impact on drug-like properties. Direct quantitative, side-by-side experimental data for structurally analogous compounds across these different scaffolds is limited in publicly available literature. Therefore, the ADME data is presented in a semi-quantitative manner based on general principles and findings from various studies.

Table 1: Physicochemical Properties of Parent Scaffolds

PropertyTetrahydropyran-4-onePiperidin-4-oneTetrahydrothiopyran-4-one
Molecular Weight ( g/mol ) 100.1299.13116.18
Calculated logP -0.48-0.350.25
Topological Polar Surface Area (TPSA) (Ų) 26.329.117.1
Hydrogen Bond Acceptors 221
Hydrogen Bond Donors 010
pKa (Conjugate Acid) Not readily ionizable~8.8Not readily ionizable

Table 2: Comparative In Vitro ADME Properties of Scaffolds

ADME PropertyTetrahydropyran (THP)PiperidineTetrahydrothiopyran (THTP)
Aqueous Solubility Generally goodGood, can be enhanced by salt formation due to basicityModerate, generally lower than THP and piperidine
Permeability (e.g., PAMPA) Moderate to highModerate, can be influenced by ionization stateHigh, due to increased lipophilicity
Metabolic Stability (Microsomal Assay) Generally stable, potential for C-H oxidationSusceptible to N-dealkylation and C-H oxidation adjacent to the nitrogenSusceptible to S-oxidation to sulfoxide and sulfone
Plasma Protein Binding Generally low to moderateLow to moderate, can be influenced by chargeModerate to high, due to increased lipophilicity
Toxicity Generally considered to have a low toxicity profile[2]Potential for off-target effects related to basicity (e.g., hERG inhibition)Potential for toxicity related to sulfur metabolism

Experimental Protocols

To ensure the reproducibility of ADME data, standardized experimental protocols are essential. Below are detailed methodologies for three key in vitro assays used to assess the drug-like properties of molecules.

Kinetic Aqueous Solubility Assay

This assay provides a high-throughput method for determining the solubility of a compound in an aqueous buffer.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

2. Assay Procedure:

  • Add 1.5 µL of the 10 mM DMSO stock solution to 148.5 µL of PBS (pH 7.4) in a 96-well microplate, resulting in a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

3. Quantification:

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Construct a standard curve using known concentrations of the test compound to determine the solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane, modeling the gastrointestinal barrier.

1. Preparation of the PAMPA Sandwich:

  • A 96-well filter plate (donor plate) with a polyvinylidene difluoride (PVDF) membrane is coated with a solution of a lipid (e.g., 10% lecithin in dodecane).

  • A 96-well acceptor plate is filled with PBS (pH 7.4) containing a small percentage of a solubility enhancer if needed.

2. Assay Procedure:

  • Add the test compound (typically at a concentration of 10-100 µM) dissolved in PBS (pH 7.4) to the donor plate.

  • Place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

3. Quantification:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

1. Preparation of the Incubation Mixture:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer at pH 7.4), and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (to sustain enzyme activity).

2. Assay Procedure:

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

3. Quantification:

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving a THP-containing drug and a general workflow for ADME assessment.

Olaparib_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Cellular_Response Cellular Response Single-Strand_Break Single-Strand Break (SSB) PARP PARP Enzyme Single-Strand_Break->PARP recruits Double-Strand_Break Double-Strand Break (DSB) Apoptosis Apoptosis (Cell Death) Double-Strand_Break->Apoptosis in HR deficient cells PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping leads to Olaparib Olaparib (THP-containing) Olaparib->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Replication_Fork_Collapse->Double-Strand_Break

Signaling pathway of the THP-containing drug Olaparib.

ADME_Workflow cluster_In_Vitro_Assays In Vitro ADME Screening cluster_Data_Analysis Data Analysis and Candidate Selection cluster_In_Vivo_Studies In Vivo Follow-up Solubility Aqueous Solubility ADME_Profiling ADME Profiling Solubility->ADME_Profiling Permeability PAMPA / Caco-2 Permeability->ADME_Profiling Metabolic_Stability Microsomal / Hepatocyte Stability Metabolic_Stability->ADME_Profiling Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->ADME_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) ADME_Profiling->SAR_Analysis Candidate_Selection Lead Candidate Selection SAR_Analysis->Candidate_Selection PK_Studies Pharmacokinetic (PK) Studies Candidate_Selection->PK_Studies

A general experimental workflow for ADME assessment.

Conclusion

The tetrahydropyran scaffold is a valuable building block in drug discovery, often imparting favorable drug-like properties. Its lower lipophilicity compared to cyclohexane and the hydrogen bond accepting capability of the ether oxygen can lead to improved solubility and metabolic stability. However, the choice of a scaffold should always be context-dependent and guided by the specific requirements of the target and the desired ADME profile.

Bioisosteric replacement of the THP ring with a piperidine can introduce basicity, which may be leveraged to improve solubility through salt formation and to form key interactions with the biological target. Conversely, this basicity can also be a liability, potentially leading to off-target effects. The tetrahydrothiopyran scaffold offers a more lipophilic alternative, which can enhance permeability but may also increase metabolic susceptibility through sulfur oxidation and lead to higher plasma protein binding.

Ultimately, a thorough understanding of the subtle yet significant differences in the physicochemical and ADME properties of these scaffolds, coupled with rigorous experimental evaluation, is crucial for the successful design and development of new therapeutic agents.

References

A Guide to Greener Solvents: Alternatives to Dipolar Aprotic and Ethereal Solvents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that impacts not only the success of a chemical reaction but also its environmental footprint and safety profile. Growing regulatory pressure and a collective drive towards sustainable chemistry have spurred the search for viable alternatives to commonly used dipolar aprotic and ethereal solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF). This guide provides an objective comparison of the performance of emerging greener solvents with their traditional counterparts, supported by experimental data and detailed methodologies.

This guide will delve into the utility of several promising green solvents, including the bio-derived solvents Cyrene™, γ-Valerolactone (GVL), and 2-Methyltetrahydrofuran (2-MeTHF), as well as other alternatives like Cyclopentyl methyl ether (CPME) and propylene carbonate. Their performance will be evaluated in key synthetic transformations, including amide bond formation, cross-coupling reactions, and Grignard reactions.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a suitable solvent is often dictated by its physical properties. The following table summarizes key parameters for traditional and alternative solvents, highlighting their differences in boiling point, polarity, and safety profiles.

SolventAcronymTypeBoiling Point (°C)Flash Point (°C)Hansen Solubility Parameters (δD, δP, δH) [MPa½]Key Hazards
N,N-DimethylformamideDMFDipolar Aprotic15358(17.4, 13.7, 11.3)Reprotoxic
TetrahydrofuranTHFEthereal66-14(16.8, 5.7, 8.0)Peroxide-forming
Cyrene™ Bio-based Dipolar Aprotic-like 227 108 (18.9, 13.2, 9.7) Biodegradable
γ-Valerolactone GVLBio-based Dipolar Aprotic-like 207 96 (18.0, 11.3, 7.2) Low toxicity
2-Methyltetrahydrofuran 2-MeTHFBio-based Ethereal 80 -11 (16.6, 6.1, 5.1) Reduced peroxide formation vs. THF
Cyclopentyl methyl ether CPMEEthereal 106 -1 (16.6, 4.3, 3.9) Resistant to peroxide formation
Propylene Carbonate PCDipolar Aprotic 242 132 (19.8, 18.0, 4.1) Low toxicity, biodegradable

Performance in Key Synthetic Transformations

The true test of a solvent's utility lies in its performance in a variety of chemical reactions. The following sections provide comparative data for several key transformations.

Amide Bond Formation: Cyrene™ as a DMF Replacement

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The bio-based solvent Cyrene™ has emerged as a competent replacement for DMF in HATU-mediated amide couplings.

Table 1: Comparison of Yields for HATU-Mediated Amide Coupling in Cyrene™ vs. DMF. [1][2]

Carboxylic AcidAmineSolventYield (%)
4-Toluic acidAnilineCyrene™95
4-Toluic acidAnilineDMF93
4-Methoxybenzoic acidBenzylamineCyrene™98
4-Methoxybenzoic acidBenzylamineDMF96
Boc-Phe-OHH-Gly-OMeCyrene™92
Boc-Phe-OHH-Gly-OMeDMF90

To a solution of the carboxylic acid (1.0 equiv) in the chosen solvent (Cyrene™ or DMF, to make a 0.2 M solution) was added the amine (1.1 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). The reaction mixture was stirred at room temperature for 1-2 hours. Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product, which was then purified by column chromatography.

Suzuki-Miyaura Cross-Coupling: Ethereal Solvent Comparison

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of the greener ethereal solvents 2-MeTHF and CPME has been shown to be comparable, and in some cases superior, to the traditional solvent THF.

Table 2: Comparison of Yields for Suzuki-Miyaura Coupling in Different Ethereal Solvents. [3]

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF801295
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF801296
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃THF66892
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃CPME100495

A mixture of the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst/ligand (1-5 mol%) was placed in a round-bottom flask. The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The chosen anhydrous solvent was then added, and the reaction mixture was heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction was quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography.

Grignard Reactions: 2-MeTHF as a THF Alternative

Grignard reactions are fundamental for the formation of carbon-carbon bonds. 2-MeTHF has proven to be an excellent alternative to THF, often providing improved safety and easier workups.

Table 3: Comparison of Yields for Grignard Reactions in 2-MeTHF vs. THF. [4][5]

ElectrophileGrignard ReagentSolventYield (%)
BenzophenonePhenylmagnesium bromideTHF85
BenzophenonePhenylmagnesium bromide2-MeTHF90
Ethyl benzoatePhenylmagnesium bromideTHF88
Ethyl benzoatePhenylmagnesium bromide2-MeTHF92

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere, were added magnesium turnings (1.2 equiv). A solution of the organic halide (1.0 equiv) in the anhydrous ethereal solvent (THF or 2-MeTHF) was added dropwise via the dropping funnel. The reaction was initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the Grignard reagent formation was complete, a solution of the electrophile (1.0 equiv) in the same anhydrous solvent was added dropwise at a temperature to maintain a gentle reflux. After the addition was complete, the reaction was stirred for an additional 1-2 hours. The reaction was then carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography or recrystallization.

Decision-Making and Experimental Workflow

The selection of an alternative solvent requires a systematic approach. The following diagrams illustrate a logical workflow for choosing a greener solvent and a general experimental procedure for its validation.

Solvent_Selection_Workflow start Identify Need for Solvent Replacement assess_reaction Assess Reaction Parameters (Temperature, Polarity, Reagent Compatibility) start->assess_reaction screen_alternatives Screen Potential Green Solvents (Cyrene, GVL, 2-MeTHF, CPME, etc.) assess_reaction->screen_alternatives lit_review Literature Review for Precedent screen_alternatives->lit_review small_scale Small-Scale Experimental Validation lit_review->small_scale Precedent Found no_precedent No Direct Precedent Found lit_review->no_precedent hsp Hansen Solubility Parameter Analysis hsp->small_scale optimize Optimization of Reaction Conditions small_scale->optimize scale_up Scale-Up and Process Validation optimize->scale_up stop Re-evaluate or Use Traditional Solvent optimize->stop Poor Performance no_precedent->hsp Yes no_precedent->small_scale No Experimental_Workflow setup Reaction Setup (Glassware, Reagents) solvent_add Addition of Alternative Solvent setup->solvent_add reaction Reaction under Optimized Conditions solvent_add->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup & Product Extraction monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

A Comparative Guide to 4-Methyltetrahydro-2H-pyran (4-MeTHP) and Other Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more sustainable chemical processes, the selection of reaction solvents is of paramount importance.[1] 4-Methyltetrahydro-2H-pyran (4-MeTHP), a hydrophobic cyclic ether, has emerged as a promising green solvent alternative to conventional ethers and halogenated solvents.[1][2] This guide provides an objective comparison of 4-MeTHP's performance against other solvents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties

The fundamental properties of a solvent dictate its suitability for specific applications. 4-MeTHP possesses a unique combination of characteristics, including a higher boiling point than tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), and significantly lower miscibility with water.[3][4] These attributes can lead to improved reaction control, easier product separation, and reduced energy consumption for solvent recovery.[5]

Property4-MeTHP2-MeTHFCPMETHF
Boiling Point (°C) 105[3][6]80[7]106[7]65[3]
Melting Point (°C) -92[3][5]-136[7]< -140[7]-109[3]
Density (g/mL at 20°C) 0.857 - 0.860[6]0.85[7]0.86[7]0.89[7]
Viscosity (cP at 20°C) 0.78[8]--0.55[3]
Solubility in Water (wt%) 1.5[3]14[9]-∞[3]
Water Solubility in Solvent (wt%) 1.4[3]--∞[3]
Flash Point (°C) 6.5 - 7[5][6]-11[9]--15[5]

Performance in Chemical Reactions

4-MeTHP has demonstrated broad applicability across a range of organic reactions, often showing superior or comparable performance to traditional and other green solvents.[1][2] Its stability under various conditions, including acidic, basic, and free-radical environments, makes it a versatile choice.[3][10]

Key Applications and Performance:

  • Grignard Reactions: 4-MeTHP has shown superior performance compared to cyclopentyl methyl ether (CPME) in the formation of both unstable and more challenging Grignard reagents.[1]

  • Radical Reactions: In free-radical reactions, 4-MeTHP exhibits greater stability than 2-MeTHF. After two recycles in a radical reaction, the purity of 4-MeTHP remained high (99.88%), whereas the purity of 2-MeTHF decreased significantly to 99.59%.[1]

  • Olefin Metathesis: 4-MeTHP has been successfully used as a solvent for olefin metathesis reactions, providing good results even with aged solvent samples, which is a notable advantage over THF due to a reduced tendency for peroxide formation.[3][4] In a large-scale synthesis of a sildenafil analogue, a reaction in 4-MeTHP gave an 88% yield, compared to 79% in dichloroethane (DCE), and resulted in a significantly lower environmental (E) factor.[4]

  • Other Reactions: It has been effectively used in Wittig reactions, halogen-metal exchanges, reductions, oxidations, epoxidations, amidations, and esterifications.[1][2] However, it is incompatible with strong Lewis acids like BBr₃, which can cleave the C-O bond.[1][2]

Reaction TypeSubstrate/CatalystSolventYield (%)Notes
Grignard Reaction 2-chloropropane, Mg4-MeTHP91%Reaction at 30°C. The same reaction in THF showed no reaction at this temperature.[9]
Suzuki-Miyaura Coupling 4-bromotoluene, phenylboronic acid / Pd(PPh₃)₄4-MeTHP93% (5h)Faster reaction time compared to THF (91% yield in 11h).[9]
Michael Addition Cyclohexenone, dimethyl malonate / K₂CO₃4-MeTHP90% (3h)Significantly faster than in THF (84% yield in 22h).[9]
Radical Reaction Radical cyclization4-MeTHP95%High yield and good E/Z selectivity.[9]
Ring-Closing Metathesis Diene 41 / Ru3d catalyst4-MeTHP88%Large-scale (33g) reaction. E-factor of 22.94.[4]
Ring-Closing Metathesis Diene 41 / Ru3d catalystDCE79%Required additional purification. E-factor of 56.22.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of 4-MeTHP.

Experimental Protocol 1: General Procedure for Grignard Reagent Formation and Reaction

  • Preparation: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flushed with argon.

  • Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently heated under vacuum and then cooled to room temperature under an argon atmosphere.

  • Solvent Addition: Anhydrous 4-MeTHP (or the solvent being compared) is added to the flask.

  • Reagent Addition: A solution of the organic halide in the chosen solvent is added dropwise from the dropping funnel to initiate the reaction.

  • Reaction: Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), the remaining halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at the desired temperature for a specified time to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: The reaction mixture is cooled to a specific temperature (e.g., -78 °C). A solution of the aldehyde in the same solvent is then added dropwise.[1]

  • Quenching and Work-up: The reaction is stirred for a set period and then quenched by the slow addition of a saturated aqueous NH₄Cl solution.[1] The aqueous layer is extracted with an appropriate solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by chromatography.[1]

Experimental Protocol 2: Solvent Stability Test in a Radical Reaction

  • Reaction Setup: A flask is charged with the radical precursor (e.g., an alkyl halide), a radical initiator (e.g., AIBN), and a trapping agent (e.g., n-Bu₃SnH) in the solvent to be tested (4-MeTHP, 2-MeTHF, or THP).[1]

  • Reaction Execution: The solution is heated at reflux for a specified duration (e.g., 30 minutes).[1]

  • Solvent Recovery: After cooling to room temperature, the solvent is removed by distillation under reduced pressure.[1]

  • Purity Analysis: The purity of the recovered solvent is determined by Gas Chromatography (GC) analysis.

  • Recycling: The recovered solvent is then used for a subsequent identical radical reaction. This process is repeated for a set number of cycles.

  • Degradation Analysis: The purity of the solvent after each cycle is compared to identify any degradation. Impurities can be identified using GC-MS analysis.[1]

Visualizations

The following diagrams illustrate key workflows and concepts related to the evaluation of 4-MeTHP.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_eval Evaluation start Define Reaction & Solvents setup Prepare Identical Reaction Setups start->setup solvent1 Run Reaction in 4-MeTHP setup->solvent1 solvent2 Run Reaction in Alternative Solvent setup->solvent2 monitor Monitor Reaction (TLC, GC, etc.) solvent1->monitor solvent2->monitor workup Perform Work-up & Product Isolation monitor->workup yield Calculate Yield & Purity workup->yield compare Compare Performance Metrics yield->compare conclusion Draw Conclusion compare->conclusion

Caption: Workflow for comparing solvent performance in a chemical reaction.

G cluster_4methp 4-MeTHP cluster_2methf 2-MeTHF methp 4-MeTHP methp_stable High Purity (>99.8%) methp->methp_stable Radical Reaction + Recycle methf 2-MeTHF methf_degraded Decreased Purity (<99.6%) methf->methf_degraded Radical Reaction + Recycle methf_byproducts Byproducts Formed (e.g., γ-valerolactone) methf_degraded->methf_byproducts initiator Radical Initiator initiator->methp initiator->methf

Caption: Comparative stability of 4-MeTHP vs. 2-MeTHF under radical conditions.

Conclusion

4-Methyltetrahydro-2H-pyran (4-MeTHP) presents a compelling case as a sustainable solvent for a wide array of chemical transformations.[1][11] Its favorable physicochemical properties, such as a high boiling point and low water solubility, facilitate easier processing and recycling.[3][5] Experimental evidence demonstrates its robust performance and enhanced stability in demanding reactions like Grignard and radical processes when compared to solvents such as 2-MeTHF and CPME.[1] While its incompatibility with strong Lewis acids is a limitation, its overall profile makes it an excellent substitute for conventional ethers and hazardous halogenated solvents, aligning with the principles of green chemistry.[1][2] The adoption of 4-MeTHP can contribute to safer, more efficient, and environmentally responsible chemical synthesis.

References

A Comparative Guide to Tetrahydropyran-Based Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo evaluation of a series of compounds synthesized from a tetrahydropyran scaffold, conceptually derived from Methyl tetrahydropyran-4-carboxylate. The focus is on their activity as inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a key enzyme in the Ras signaling pathway, and their resulting anticancer properties. The data presented is compiled from preclinical studies to facilitate the objective comparison of these compounds against relevant alternatives.

Introduction to ICMT and its Role in Cancer

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme involved in the post-translational modification of several proteins, most notably the Ras family of small GTPases. Ras proteins are central to signaling pathways that control cell growth, differentiation, and survival. For Ras to become fully active and localize to the cell membrane where it exerts its signaling function, it must undergo a series of modifications, with the final step being methylation by ICMT. By inhibiting ICMT, the proper localization and function of Ras are disrupted, leading to the suppression of oncogenic signaling cascades. This makes ICMT a compelling target for the development of novel anticancer therapeutics.

Comparative Analysis of In Vitro ICMT Inhibition

A series of tetrahydropyran (THP) derivatives have been synthesized and evaluated for their ability to inhibit ICMT. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their potency.

CompoundICMT Inhibition IC50 (nM)[1]
Hit Compound 3 Submicromolar
Analogue 27 Potent (more than Compound 3)
Analogue 75 1.3

Lower IC50 values indicate greater potency.

Comparative Analysis of In Vitro Anticancer Activity

The synthesized THP derivatives were further tested for their ability to inhibit the growth of various human cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) values.

CompoundCancer Cell LineGrowth Inhibition GI50 (µM)[1]
Potent ICMT Inhibitors Various0.3 to >100

Lower GI50 values indicate greater anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Tetrahydropyran-4-Carboxamide Derivatives

While the specific synthesis of each analogue is detailed in the primary literature, a general plausible route starting from this compound involves the following steps:

  • Amidation: this compound is reacted with a desired amine in the presence of a suitable coupling agent (e.g., HATU, HOBt) or via direct aminolysis to form the corresponding tetrahydropyran-4-carboxamide.

  • Further Modification: The resulting amide can be further modified through various organic reactions to introduce the diverse substituents present in the evaluated compound library.

In Vitro ICMT Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human ICMT enzyme, a biotinylated farnesylcysteine substrate, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), which serves as the methyl donor.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a suitable quenching agent.

  • Quantification: The amount of radiolabeled, methylated product is quantified using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The GI50 value is determined by plotting cell viability against compound concentration.

Visualizing the Mechanism of Action

Experimental Workflow for Evaluating ICMT Inhibitors

The following diagram outlines the typical workflow for the in vitro and in vivo evaluation of synthesized ICMT inhibitors.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound synthesis Synthesis of THP Derivatives start->synthesis icmt_assay ICMT Inhibition Assay (IC50) synthesis->icmt_assay cell_assay Cell Viability Assay (GI50) synthesis->cell_assay animal_model Xenograft Animal Model cell_assay->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for the synthesis and evaluation of ICMT inhibitors.

The Ras Signaling Pathway and the Role of ICMT

The diagram below illustrates the Ras signaling pathway and highlights the critical role of ICMT, which is the target of the evaluated compounds. Inhibition of ICMT prevents the final maturation step of Ras, leading to its mislocalization and inactivation.

Ras_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor Ras_GDP Inactive Ras-GDP Grb2_SOS->Ras_GDP activates Farnesylation Farnesylation (FTase) Ras_GDP->Farnesylation Ras_GTP Active Ras-GTP (at membrane) Raf Raf Ras_GTP->Raf Proteolysis Proteolysis (RCE1) Farnesylation->Proteolysis Methylation Methylation (ICMT) Proteolysis->Methylation Methylation->Ras_GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor THP Derivative (ICMT Inhibitor) Inhibitor->Methylation

Caption: The Ras signaling pathway and the point of intervention for ICMT inhibitors.

References

Common chemical replacements for methyl groups in drug-like compounds

Author: BenchChem Technical Support Team. Date: December 2025

The humble methyl group, a ubiquitous substituent in marketed pharmaceuticals, plays a pivotal role in modulating the physicochemical and pharmacological properties of drug-like compounds.[1] Its influence extends to a molecule's potency, selectivity, metabolic stability, and binding affinity.[1] The strategic addition of a methyl group can lead to a significant enhancement in biological activity, a phenomenon often referred to as the "Magic Methyl Effect".[1] However, methyl groups can also be liabilities, prone to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and reduced bioavailability.[2]

This guide provides a comparative analysis of common chemical replacements for methyl groups, known as bioisosteres, focusing on the trifluoromethyl, cyclopropyl, and deuterated methyl groups. We present quantitative data from published studies to illustrate the impact of these substitutions on key drug properties and provide detailed protocols for the experimental assays used to generate this data.

Trifluoromethyl Group: The Electron-Withdrawing Powerhouse

The trifluoromethyl (CF3) group is a widely employed bioisostere for the methyl group.[3][4] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can significantly alter a molecule's properties.[5][6] This can lead to improved target binding affinity through enhanced hydrogen bonding and electrostatic interactions.[5][6] The CF3 group is also larger than a methyl group, which can promote stronger hydrophobic interactions with a target protein.[5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[3][5]

Comparative Performance Data: p97 Inhibitors

A study on indole-based inhibitors of the AAA ATPase p97 provides a clear quantitative comparison of the effects of substituting a methyl group with a trifluoromethyl group on inhibitory potency.[5]

Compound/AnalogC5-Substituentp97 IC50 (μM)
12 -CF34.6 ± 0.9
24 -CH30.24 ± 0.11

Data sourced from Alverez, C., et al. (2015).[5]

In this specific case, the methyl-substituted analog (24) was found to be significantly more potent than the trifluoromethyl-substituted analog (12).[5] This highlights that while the trifluoromethyl group can offer advantages in metabolic stability, its impact on potency is context-dependent and must be evaluated on a case-by-case basis.

Cyclopropyl Group: The Rigid Mimic

The cyclopropyl group is another common bioisostere for a methyl group, often employed to increase potency, introduce conformational rigidity, and improve metabolic stability.[7] The strained three-membered ring of the cyclopropyl group imparts unique electronic and conformational properties.[7] By restricting the rotation of a side chain, it can help to lock a molecule into its bioactive conformation, which can enhance binding affinity to the target protein.[7] The C-H bonds of a cyclopropyl group are also stronger than those of a methyl group, making it less susceptible to oxidative metabolism.[8]

Comparative Performance Data: ERK1/2 Inhibitors

In the development of isoindolinone inhibitors of ERK1/2, the replacement of a tolyl methyl group was a key strategy to address metabolic liabilities. A medicinal chemistry campaign led to the identification of ASTX029, a clinical candidate with improved pharmacokinetic properties. While a direct numerical comparison in a single table is not provided in the initial publication, the text indicates that this substitution strategy was successful in enhancing metabolic stability. The lead compound (7), which contained a tolyl methyl group, underwent significant oxidative metabolism.[1] The optimization process, which included replacing this group, led to compound 15 (ASTX029) with a significantly improved in vitro half-life.[1]

CompoundKey Structural FeatureIn Vitro Half-life (t½) in human liver microsomes (min)
7 Tolyl methyl group5.1
15 (ASTX029) Replacement of tolyl methyl35

Data inferred from the text of Cooke, M. V., et al. (2021).[1]

This example demonstrates the successful application of a methyl-to-cyclopropyl (as part of a broader optimization) bioisosteric replacement to mitigate metabolic instability.

Deuterated Methyl Group: The Metabolic Blocker

Replacing the hydrogen atoms of a methyl group with their heavier isotope, deuterium (a trideuteromethyl group, -CD3), is a subtle yet powerful strategy to enhance metabolic stability. This is due to the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[9] This "metabolic switching" can significantly slow down the rate of N-demethylation and other oxidative metabolic pathways that target the methyl group.[10][11]

Comparative Performance Data: Deucravacitinib and Enzalutamide

The development of the TYK2 inhibitor deucravacitinib provides a compelling example of the benefits of deuteration. Early lead compounds suffered from metabolism of a methyl amide to a less selective primary amide.[10] Deuteration of this methyl group significantly reduced this metabolic pathway.[10][12]

CompoundMoietyFormation Rate of N-demethylated Metabolite (in human liver microsomes)
Deucravacitinib-N-CD3Not detectable
Non-deuterated analog-N-CH3Higher formation rate

Data sourced from a presentation on the effect of deuterium incorporation on deucravacitinib metabolism.[12]

Similarly, in the case of the androgen receptor inhibitor enzalutamide , replacing the N-methyl group with a trideuteromethyl group (d3-ENT) led to significant improvements in its pharmacokinetic profile.[13][14]

ParameterEnzalutamide (ENT)d3-Enzalutamide (d3-ENT)Fold Change
In vitro Intrinsic Clearance (CLint) in human liver microsomesHigher72.9% lower~2
Cmax (oral administration in rats)Lower35% higher1.35
AUC0–t (oral administration in rats)Lower102% higher2.02

Data sourced from Son, H. J., et al. (2016).[13][14]

These examples clearly demonstrate the profound impact that deuteration of a methyl group can have on improving metabolic stability and enhancing drug exposure.

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, providing a measure of its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Ice-cold acetonitrile containing an internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the time 0 sample.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Receptor Binding Assay

Objective: To determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes or purified receptor protein

  • Radiolabeled ligand specific for the receptor

  • Unlabeled test compound at various concentrations

  • Assay buffer

  • Filter plates and vacuum manifold (for filtration assays) or scintillation proximity assay (SPA) beads and plates

  • Scintillation counter

Procedure (Competitive Binding Assay):

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a multi-well plate, add a fixed concentration of the radiolabeled ligand, the cell membranes/receptor protein, and the varying concentrations of the test compound.

  • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand. For filtration assays, this is done by rapidly filtering the contents of each well through a filter plate and washing with cold assay buffer. For SPA, the binding of the radioligand to the receptor-coated beads brings it into close enough proximity to cause the bead to emit light.

  • Quantify the amount of bound radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, which can be a predictor of in vivo absorption.[1][8]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare the test compound solutions in PBS (e.g., at 50 µM, with a final DMSO concentration of <1%).

  • Add the test compound solutions to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) for the test compound.[1][8]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis cluster_decision Decision Making Parent Parent Compound (-CH3) Metabolic_Stability Metabolic Stability (Liver Microsomes) Parent->Metabolic_Stability Receptor_Binding Receptor Binding Parent->Receptor_Binding Permeability Permeability (PAMPA) Parent->Permeability Analog1 Trifluoromethyl Analog (-CF3) Analog1->Metabolic_Stability Analog1->Receptor_Binding Analog1->Permeability Analog2 Cyclopropyl Analog Analog2->Metabolic_Stability Analog2->Receptor_Binding Analog2->Permeability Analog3 Deuterated Analog (-CD3) Analog3->Metabolic_Stability Analog3->Receptor_Binding Analog3->Permeability CLint t½ / CLint Metabolic_Stability->CLint IC50 IC50 / Ki Receptor_Binding->IC50 Pe Permeability (Pe) Permeability->Pe SAR Structure-Activity Relationship (SAR) IC50->SAR CLint->SAR Pe->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for comparing methyl bioisosteres.

signaling_pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation ERK_Inhibitor ERK1/2 Inhibitor (e.g., ASTX029) ERK_Inhibitor->ERK Inhibition

Caption: Simplified MAPK/ERK signaling pathway and the point of intervention for ERK1/2 inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl Tetrahydropyran-4-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Methyl tetrahydropyran-4-carboxylate, safeguarding both laboratory personnel and the environment.

This compound is recognized as a substance that can cause serious eye irritation and is harmful to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of responsible research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Protective gloves (e.g., nitrile rubber).
Body Protection Protective clothing, such as a lab coat.

In the event of accidental contact or a spill, immediate action is necessary:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention[1].

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Spills: For small spills, absorb the substance with an inert material such as sand, earth, or vermiculite. Collect the absorbed material and place it in a suitable, labeled container for waste disposal[1]. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. This substance should be treated as hazardous waste and disposed of at an authorized hazardous or special waste collection point[1][2].

  • Waste Identification and Segregation:

    • Identify all waste containing this compound.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Use a dedicated, properly labeled waste container. The container should be in good condition and compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste" and list the contents, including "this compound."

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste? is_contaminated Is the waste contaminated? start->is_contaminated collect_waste Collect in a labeled, compatible hazardous waste container. is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Treat as contaminated for safety) seal_and_store Seal container and store in designated hazardous waste area. collect_waste->seal_and_store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. seal_and_store->contact_ehs end Disposal Complete contact_ehs->end

Disposal decision workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet's ecosystems. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

References

Personal protective equipment for handling Methyl tetrahydropyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Methyl tetrahydropyran-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Serious Eye Irritation (H319): Causes significant irritation to the eyes.[1]

  • Harmful to Aquatic Life with Long-Lasting Effects (H412): Poses a long-term threat to aquatic environments.[1]

  • Combustible Liquid: While not considered a high fire risk, its containers may burn.[1]

Hazard StatementGHS ClassificationPrecautionary Statement
H319: Causes serious eye irritation.Eye Irrit. 2AP280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
H412: Harmful to aquatic life with long lasting effects.Aquatic Chronic 3P273: Avoid release to the environment.[1]
Combustible LiquidStorage Class 10Keep away from heat, sparks, and open flames.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3][4]

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or goggles.[3] A face shield may be required for splash hazards.Protects against splashes and vapors causing serious eye irritation.[1]
Hand Chemical-resistant nitrile or neoprene gloves.[3][5] Gloves must be inspected before use and disposed of properly after handling.[6]Prevents direct skin contact with the chemical.
Body A laboratory coat or chemical-resistant apron.[3] For larger quantities or significant splash risk, wear chemical-resistant coveralls.[2]Protects skin and personal clothing from contamination.
Respiratory Use is required in poorly ventilated areas or when vapor concentrations are high. An ABEK (EN14387) respirator filter is recommended.Avoids inhalation of vapors, which can cause respiratory irritation.[7]
Footwear Closed-toe shoes are mandatory in the laboratory.[3]Protects feet from potential spills.

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][8][9]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

2. Safe Handling Protocols:

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1]

  • Keep the container tightly sealed when not in use.[1]

  • Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge, as it is a combustible liquid.[2]

  • Use non-sparking tools and explosion-proof electrical equipment in the vicinity of handling.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2]

  • Keep containers securely sealed to prevent leakage and contamination.[1]

Emergency and Disposal Plan

1. Spill Response Protocol:

  • Immediate Action: Evacuate non-essential personnel from the spill area and move upwind.[1]

  • Containment: Stop the leak if it is safe to do so. Contain the spill using inert, non-combustible absorbent materials such as sand, earth, or vermiculite.[1] Prevent the spill from entering drains or waterways.[1]

  • Cleanup: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Wash the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[1]

2. First Aid Measures:

  • Eye Contact: Immediately rinse with fresh, running water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

3. Disposal Plan:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[10][11]

  • Procedure: Collect waste in designated, labeled "Organic Liquid" waste containers.[3] Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[1][10]

  • Container Disposal: Decontaminate empty containers before disposal. Observe all label safeguards until the container is cleaned or destroyed.[1]

  • Regulatory Compliance: Arrange for disposal through a licensed waste management authority in accordance with all local, regional, and national regulations.[1][6]

Handling Workflow

prep Preparation - Verify fume hood function - Assemble all required PPE ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handling Chemical Handling - Work within fume hood - Keep container sealed - Use grounded equipment ppe->handling storage Temporary Storage - Seal container tightly - Store in cool, ventilated area handling->storage Post-Experiment spill Spill Occurs handling->spill Potential Hazard waste Waste Collection - Collect all waste (liquid & solid) in a labeled hazardous waste container handling->waste Routine Waste storage->waste Expired/Unused Chemical spill_response Spill Response - Contain with absorbent - Collect in waste container - Decontaminate area spill->spill_response spill_response->waste decon Decontamination - Clean workspace - Decontaminate/launder PPE waste->decon disposal Final Disposal - Arrange pickup by certified waste management service decon->disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl tetrahydropyran-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl tetrahydropyran-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.